Product packaging for 1-(2-Bromoethoxy)-4-methoxybenzene(Cat. No.:CAS No. 22921-76-2)

1-(2-Bromoethoxy)-4-methoxybenzene

Cat. No.: B1269047
CAS No.: 22921-76-2
M. Wt: 231.09 g/mol
InChI Key: PRRJGZRMBVOTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Bromoethoxy)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1269047 1-(2-Bromoethoxy)-4-methoxybenzene CAS No. 22921-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRJGZRMBVOTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342214
Record name 1-(2-Bromoethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-76-2
Record name 1-(2-Bromoethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene (CAS: 22921-76-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS number 22921-76-2), a key organic intermediate. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, and discusses its significant applications, particularly as a precursor in the synthesis of pharmaceutical compounds. Safety protocols, analytical characterization, and mechanistic insights are integrated throughout to provide a holistic resource for laboratory and development settings.

Introduction: A Versatile Building Block

This compound is a substituted aromatic ether that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a methoxy-activated phenyl ring, allows for a variety of subsequent chemical transformations. This makes it a crucial intermediate in the construction of more complex molecular architectures, notably in the field of medicinal chemistry and drug development. The strategic placement of the bromoethoxy and methoxy groups offers chemists precise control over synthetic routes, enabling the targeted synthesis of pharmacologically active molecules. Its role as an intermediate in the synthesis of drugs like Ranolazine highlights its importance in the pharmaceutical industry.

Physicochemical & Safety Data

A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 22921-76-2PubChem
Molecular Formula C₉H₁₁BrO₂PubChem
Molecular Weight 231.09 g/mol PubChem
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Soluble in organic solvents like Dichloromethane, Ethyl AcetateGeneral Chemical Knowledge
Safety & Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (4-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1,2-dibromoethane) in an SN2 reaction.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.

  • Nucleophilic Substitution (SN2): The 4-methoxyphenoxide ion attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide Ion 4-Methoxyphenol->4-Methoxyphenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->4-Methoxyphenol Product This compound 4-Methoxyphenoxide->Product SN2 Attack 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Product Bromide_Ion Bromide Ion (Br⁻) Product->Bromide_Ion Leaving Group

Figure 1: Williamson Ether Synthesis Mechanism
Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • 4-Methoxyphenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of 4-methoxyphenol).

  • Addition of Alkyl Halide: To the stirred suspension, add 1,2-dibromoethane (1.5 eq.) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash it with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the residue in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Workflow cluster_workflow Synthesis Workflow A 1. Combine Reactants (4-Methoxyphenol, K₂CO₃, Acetone) B 2. Add 1,2-Dibromoethane A->B C 3. Reflux (12-24h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in DCM E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Figure 2: Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the range of 6.8-7.0 ppm. The methoxy protons will be a singlet around 3.8 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.2 ppm) than the one adjacent to the bromine (around 3.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the two methylene carbons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromoethyl group or other characteristic fragments. GC-MS data indicates a top peak at m/z 123, and other significant peaks at m/z 230 and 232.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages (around 1250-1000 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and aliphatic C-H stretching (around 3000-2850 cm⁻¹).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, to build more complex molecules.

A notable application is in the synthesis of Ranolazine, an anti-anginal medication. While not a direct precursor in the most common synthetic routes, its structural motif is present in key intermediates. The 4-methoxyphenoxy group is a common pharmacophore in various drug candidates.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. The Williamson ether synthesis provides a reliable and scalable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579814, this compound.

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in organic synthesis and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and reactivity. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an essential resource for researchers leveraging this versatile molecule in their work. All methodologies are presented as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring a bromoethoxy group and a methoxybenzene moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of the reactive bromoethyl group allows for facile nucleophilic substitution, while the methoxy-substituted aromatic ring can be further functionalized through electrophilic aromatic substitution.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 231.09 g/mol [1][2][3]
Molecular Formula C₉H₁₁BrO₂[1][2]
CAS Number 22921-76-2[1][2]
Appearance Varies (typically a solid)-
IUPAC Name This compound[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is via the Williamson ether synthesis .[4][5][6][7] This venerable reaction remains a cornerstone of organic synthesis due to its reliability and broad scope.[4][7]

Mechanistic Rationale

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this specific synthesis, the phenoxide ion of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The choice of a primary alkyl halide (1,2-dibromoethane) is crucial, as SN2 reactions are most efficient with unhindered substrates.[5][8] Using a secondary or tertiary alkyl halide would favor a competing E2 elimination reaction, leading to undesired alkene byproducts.[5][8]

Williamson_Ether_Synthesis Reactant1 4-Methoxyphenol Intermediate 4-Methoxyphenoxide Reactant1->Intermediate Deprotonation Reactant2 1,2-Dibromoethane Product This compound Base K₂CO₃ (Base) Intermediate->Product SN2 Attack

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[9][10]

Materials:

  • 4-Methoxyphenol

  • 1,2-Dibromoethane (in excess)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Butanone (solvent)

  • Dichloromethane (for extraction)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and the solvent (e.g., butanone).

  • Add 1,2-dibromoethane (3.0 eq). The excess is used to minimize the formation of the bis-ether byproduct.

  • Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and unreacted phenoxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (ortho to -OCH₃)~6.8-7.0Doublet2HShielded by the electron-donating methoxy group.
Aromatic (ortho to -OCH₂-)~6.8-7.0Doublet2HShielded by the electron-donating ethoxy group.
-OCH₂-~4.3Triplet2HDeshielded by the adjacent oxygen atom.
-CH₂Br~3.6Triplet2HDeshielded by the adjacent bromine atom.
-OCH₃~3.8Singlet3HCharacteristic shift for a methoxy group on an aromatic ring.

Note: The aromatic region will present as a classic AA'BB' system for a 1,4-disubstituted benzene ring.[11][12][13]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will indicate the number of non-equivalent carbon environments.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)Rationale
C-O (aromatic)~154Attached to the electron-donating methoxy group.
C-O (aromatic)~153Attached to the bromoethoxy group.
Aromatic CH~115-116Shielded aromatic carbons.
Quaternary C (aromatic)~114-
-OCH₂-~68Deshielded by the adjacent oxygen.
-CH₂Br~29Deshielded by the adjacent bromine.
-OCH₃~56Characteristic shift for an aromatic methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)IntensityRationale
Aromatic C-H stretch3100-3000MediumCharacteristic of sp² C-H bonds.[11][13][14]
Aliphatic C-H stretch2950-2850MediumCharacteristic of sp³ C-H bonds.
C=C stretch (in-ring)1600-1450StrongAromatic ring vibrations.[12][13]
C-O-C stretch (ether)1250-1050StrongAsymmetric and symmetric stretching of the ether linkages.
C-Br stretch690-550StrongCharacteristic of an alkyl bromide.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) will be observed at m/z 230 and 232 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Group ID (C-O, C-Br, Aromatic C=C) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern Confirmation MS->MS_Data Conclusion Verified Structure and Purity NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A standard workflow for the spectroscopic characterization of the target compound.

Reactivity and Applications in Drug Development

The utility of this compound lies in its predictable reactivity, making it a versatile intermediate.

Nucleophilic Substitution at the Bromoethyl Group

The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This is a common strategy for linking the methoxyphenyl core to other molecular scaffolds.

  • With Amines: Forms secondary or tertiary amines, a common motif in many bioactive molecules.

  • With Thiolates: Yields thioethers, which can be further oxidized to sulfoxides or sulfones.

  • With Carboxylates: Produces esters, which can serve as prodrugs.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group.[15] Since the para position is blocked, electrophilic substitution will occur at the positions ortho to the methoxy group.

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.

  • Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the aromatic ring.

  • Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the ether oxygen can sometimes interfere with the Lewis acid catalyst.

Reactivity_Diagram Molecule This compound Bromoethyl Group Aromatic Ring SN2 Nucleophilic Substitution (SN2) Molecule:f0->SN2 Nu⁻ EAS Electrophilic Aromatic Substitution (EAS) Molecule:f1->EAS E⁺ SN2_Products Amine, Thioether, Ester Derivatives SN2->SN2_Products EAS_Products Nitrated, Halogenated, Acylated Derivatives EAS->EAS_Products

Caption: Key reactive sites and potential transformations of the title compound.

Conclusion

This compound is a foundational building block in synthetic chemistry with significant applications in drug discovery and materials science. Its synthesis via the Williamson ether reaction is robust and scalable. A comprehensive understanding of its spectroscopic properties is critical for ensuring the quality of subsequent synthetic transformations. The dual reactivity of the molecule—nucleophilic substitution at the alkyl halide and electrophilic substitution on the activated aromatic ring—provides chemists with a versatile platform for molecular elaboration. This guide has outlined the essential theoretical and practical knowledge required for the effective utilization of this important chemical intermediate.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry LibreTexts. (2020, May 30). 17.9: Spectroscopy of Aromatic Compounds.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Chemistry LibreTexts. (2019, September 3). 16.9: Spectroscopy of Aromatic Compounds.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • PubChem. (n.d.). This compound.
  • Theory - The reactions of methoxybenzene. (n.d.).

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a key organic intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular structure and purity are paramount to ensure the desired reactivity, efficacy, and safety of the final products. This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and purity assessment of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings and practical applications of spectroscopic and chromatographic techniques, emphasizing the causality behind experimental choices to ensure self-validating protocols.

The structure of this compound, with the molecular formula C₉H₁₁BrO₂, is presented below. The elucidation of this structure relies on a synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle.

Caption: 2D Structure of this compound

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-methoxyphenol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction to yield the desired product.

Understanding the synthetic route is crucial for anticipating potential impurities that may need to be identified and quantified during purity analysis.

Potential Impurities:

  • Unreacted starting materials: 4-methoxyphenol and 1,2-dibromoethane.

  • By-products: 1,2-bis(4-methoxyphenoxy)ethane, formed if a second molecule of the phenoxide reacts with the product.

  • Solvent and base residues.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products & Impurities 4-methoxyphenol 4-methoxyphenol Williamson Ether Synthesis Williamson Ether Synthesis 4-methoxyphenol->Williamson Ether Synthesis 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Unreacted Starting Materials Unreacted Starting Materials Williamson Ether Synthesis->Unreacted Starting Materials By-products By-products Williamson Ether Synthesis->By-products

Caption: Synthesis and Impurity Profile Overview.

Spectroscopic Elucidation

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each method provides complementary information, and together they allow for an unambiguous determination of the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d, J ≈ 9.0 Hz2HAr-H (ortho to -OCH₃)
~6.80d, J ≈ 9.0 Hz2HAr-H (ortho to -OCH₂CH₂Br)
~4.25t, J ≈ 6.0 Hz2H-OCH₂CH₂Br
~3.75s3H-OCH₃
~3.60t, J ≈ 6.0 Hz2H-OCH₂CH₂Br

Interpretation:

  • The two doublets in the aromatic region (around 6.8 ppm) are characteristic of a 1,4-disubstituted benzene ring. The coupling constant of approximately 9.0 Hz is typical for ortho-coupling.

  • The singlet at ~3.75 ppm with an integration of 3H is indicative of the methoxy group protons.

  • The two triplets at ~4.25 ppm and ~3.60 ppm, each integrating to 2H, correspond to the two methylene groups of the bromoethoxy chain. The triplet multiplicity arises from the coupling between the adjacent methylene groups (n+1 rule, where n=2 protons on the neighboring carbon). The downfield shift of the methylene group attached to the oxygen (~4.25 ppm) is due to the deshielding effect of the electronegative oxygen atom. Similarly, the methylene group attached to the bromine atom is also deshielded.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~154.0Ar-C (para to -OCH₂CH₂Br)
~153.0Ar-C (para to -OCH₃)
~116.0Ar-CH (ortho to -OCH₃)
~115.0Ar-CH (ortho to -OCH₂CH₂Br)
~69.0-OCH₂CH₂Br
~55.8-OCH₃
~30.0-OCH₂CH₂Br

Interpretation:

  • The signals in the aromatic region (~115-154 ppm) confirm the presence of the benzene ring. The two quaternary carbon signals at higher chemical shifts correspond to the carbons attached to the oxygen atoms.

  • The signal at ~55.8 ppm is characteristic of a methoxy carbon.

  • The two signals in the aliphatic region (~30 and ~69 ppm) correspond to the two methylene carbons of the bromoethoxy group. The carbon attached to the oxygen is more deshielded and appears further downfield.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1610, 1510StrongAromatic C=C Ring Stretch
1240StrongAryl-O-C Asymmetric Stretch
1040StrongAryl-O-C Symmetric Stretch
830StrongC-H Out-of-plane Bend (1,4-disubstituted)
650-550MediumC-Br Stretch

Interpretation:

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

  • The strong C-H out-of-plane bending at ~830 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.

  • The strong absorptions around 1240 cm⁻¹ and 1040 cm⁻¹ are indicative of the aryl ether linkage.

  • The presence of the C-Br bond is confirmed by the absorption in the lower frequency region.

Experimental Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Place the sample in the sample compartment of the FT-IR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A pair of peaks at m/z 230 and 232 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[5]

  • Major Fragment Ions:

    • m/z 123: [M - CH₂CH₂Br]⁺, corresponding to the 4-methoxyphenoxy cation. This is often a very prominent peak.

    • m/z 107/109: [CH₂CH₂Br]⁺.

    • m/z 95: [C₆H₅O]⁺.

    • m/z 77: [C₆H₅]⁺.

Interpretation: The presence of the molecular ion peaks at m/z 230 and 232 confirms the molecular weight of the compound and the presence of a single bromine atom. The fragmentation pattern, particularly the prominent peak at m/z 123, strongly supports the proposed structure by showing the loss of the bromoethyl group.

Experimental Protocol (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup would involve a non-polar capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

  • Data Analysis: Analyze the chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR_H 1H NMR Proton_Env Proton Environment & Connectivity NMR_H->Proton_Env NMR_C 13C NMR Carbon_Skel Carbon Skeleton NMR_C->Carbon_Skel FTIR FT-IR Func_Groups Functional Groups FTIR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure Final Structure Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Purity Assessment

Ensuring the purity of this compound is critical for its intended applications. Chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard method can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for purity assessment, especially for identifying volatile impurities. The protocol described for mass spectrometry can also be used for purity analysis by examining the chromatogram for any additional peaks. The mass spectrum of each impurity peak can be used for its identification by comparing it to a spectral library.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. ¹H and ¹³C NMR provide the framework of the molecule, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides further structural clues through fragmentation analysis. Chromatographic methods such as HPLC and GC-MS are then employed to assess the purity of the synthesized compound, ensuring its suitability for further applications. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this compound.

References

  • PubChem. This compound.
  • Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]
  • ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene.
  • NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook. [Link]
  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]
  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • chemeurope.com. Williamson ether synthesis. [Link]
  • The Royal Society of Chemistry.
  • YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]
  • SpectraBase. 1-Bromo-4-[(ethoxy)methoxy]-benzene - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Beilstein Journals.
  • The Royal Society of Chemistry.
  • Separation Methods Technologies Inc.
  • NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]
  • NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. [Link]
  • SpectraBase. This compound - Optional[17O NMR] - Chemical Shifts. [Link]
  • Agilent. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in the development of various pharmaceutical and organic compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive bromoethyl group, allows for its versatile application in the construction of more complex molecular architectures. The methoxybenzene moiety is a common feature in many biologically active compounds, and the bromoethoxy group provides a convenient handle for subsequent nucleophilic substitution reactions, making it a valuable precursor in medicinal chemistry.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][4] In this specific synthesis, 4-methoxyphenol is deprotonated to form the 4-methoxyphenoxide ion, which then reacts with an excess of 1,2-dibromoethane.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The key steps are:

  • Deprotonation: A base, typically a carbonate such as potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the hydroxyl group of 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide ion.[5]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[1][4]

  • Displacement of Leaving Group: Concurrently with the nucleophilic attack, the bromide ion is displaced as the leaving group, forming the desired ether linkage.

The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct, 1,2-bis(4-methoxyphenoxy)ethane.

Visualizing the Synthesis Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack reactant1 4-Methoxyphenol intermediate 4-Methoxyphenoxide Ion reactant1->intermediate Base reactant2 1,2-Dibromoethane (Excess) base Base (e.g., K₂CO₃) product This compound intermediate->product + 1,2-Dibromoethane side_product 1,2-bis(4-methoxyphenoxy)ethane (Minimized by excess dibromoethane) product->side_product + 4-Methoxyphenoxide

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility, incorporating checks and rationale for each step to ensure a high yield of the desired product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methoxyphenol124.1410.0 g0.08061.0
1,2-Dibromoethane187.8645.4 g (20.8 mL)0.2423.0
Potassium Carbonate (K₂CO₃)138.2122.3 g0.1612.0
Acetone58.08200 mL--
Dichloromethane (DCM)84.93As needed--
Water (H₂O)18.02As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenol (10.0 g, 0.0806 mol), potassium carbonate (22.3 g, 0.161 mol), and acetone (200 mL).

    • Expertise & Experience: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

  • Addition of Alkyl Halide: To the stirred suspension, add 1,2-dibromoethane (20.8 mL, 0.242 mol).

    • Trustworthiness: The three-fold excess of 1,2-dibromoethane is a critical parameter to drive the reaction towards the mono-substituted product and minimize the formation of the undesired bis-alkylation product.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]

    • Expertise & Experience: Refluxing ensures a consistent reaction temperature, maximizing the reaction rate. TLC monitoring allows for the determination of the reaction's completion, preventing unnecessary heating that could lead to decomposition.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a viscous residue. Partition the residue between dichloromethane and water.

    • Trustworthiness: The aqueous workup is essential to remove the inorganic base and any unreacted phenoxide. Dichloromethane is an effective solvent for extracting the organic product.

  • Washing: Separate the organic layer and wash it sequentially with 5% aqueous NaOH solution to remove any unreacted 4-methoxyphenol, followed by water, and finally with brine.[5]

    • Expertise & Experience: The basic wash is a key purification step. 4-methoxyphenol is acidic and will be deprotonated by NaOH, making it soluble in the aqueous layer, while the ether product remains in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound as a solid.[7]

Visualizing the Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (4-Methoxyphenol, K₂CO₃, Acetone) addition 2. Add 1,2-Dibromoethane setup->addition reflux 3. Reflux (18-24h) Monitor by TLC addition->reflux workup 4. Workup (Filter, Concentrate, Partition) reflux->workup washing 5. Wash Organic Layer (5% NaOH, H₂O, Brine) workup->washing drying 6. Dry and Concentrate washing->drying purification 7. Column Chromatography drying->purification product Pure this compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Phase Transfer Catalysis: An Alternative Approach

In some instances, the Williamson ether synthesis can be sluggish due to the low solubility of the phenoxide salt in the organic solvent.[8] To overcome this, a phase transfer catalyst (PTC) can be employed.[1][9] A common PTC for this type of reaction is a quaternary ammonium salt, such as tetrabutylammonium bromide.[8]

The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction rate.[8] This approach can often lead to milder reaction conditions and improved yields.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method. By carefully controlling the stoichiometry of the reactants and employing a rigorous workup and purification procedure, a high yield of the desired product can be consistently achieved. The understanding of the underlying SN2 mechanism and the rationale behind each experimental step are paramount for successful synthesis and troubleshooting. This guide provides the necessary theoretical framework and practical insights for researchers and professionals to confidently execute this important transformation in their synthetic endeavors.

References

  • Williamson ether synthesis. In Wikipedia.
  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.). AMS Dottorato.
  • METHOD FOR PRODUCING PHENOXYETHANOL DERIVATIVE. (n.d.). European Patent Office.
  • Phenoxyethanol. In Wikipedia.
  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.).
  • Williamson Ether Synthesis. (2020, October 20). YouTube.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • 2-Phenoxyethanol. (2023, May 1). American Chemical Society.
  • Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. (n.d.). Chegg.
  • Williamson ether synthesis. (n.d.). chemeurope.com.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Williamson Ether Synthesis. (2018, August 29). YouTube.
  • Methods for manufacturing phenoxyethanol. (n.d.). TREA.
  • An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.
  • 1-(2-Bromoethyl)-4-methoxybenzene. In PubChem.
  • This compound. In PubChem.
  • 2-Bromo-4-methoxyphenol. (n.d.). Chem-Impex.
  • 2-Bromo-4-methoxy-phenol. (n.d.). ChemBK.
  • 2-Bromo-4-methoxyphenol. In PubChem.
  • Anethole --> 4-methoxyphenol. (2013, February 8). Sciencemadness Discussion Board.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of each analytical technique. We will explore the causality behind experimental choices and provide a framework for the structural elucidation of this compound.

Introduction

This compound (CAS No. 22921-76-2) is a bifunctional organic molecule featuring a bromoalkoxy chain attached to a methoxy-substituted aromatic ring.[1] Its chemical formula is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol .[1] The presence of multiple reactive sites—the aromatic ring, the ether linkage, and the alkyl bromide—makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Accurate characterization of its structure is paramount for its effective use, and this is primarily achieved through a combination of spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to provide a complete structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methylene groups of the ethoxy chain.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.8-7.0Multiplet4HAr-H
~4.2Triplet2H-O-CH₂-CH₂-Br
~3.8Singlet3H-OCH₃
~3.6Triplet2H-O-CH₂-CH₂-Br

Interpretation:

  • Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to appear as a multiplet in the region of δ 6.8-7.0 ppm. Due to the para-substitution pattern, a classic AA'BB' system is anticipated, which often presents as two doublets. The electron-donating methoxy and ethoxy groups will shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm. This signal is characteristic of a methoxy group attached to an aromatic ring. Its singlet nature indicates the absence of adjacent protons.

  • Ethoxy Protons (-O-CH₂-CH₂-Br): The two methylene groups of the bromoethoxy chain will appear as two triplets. The methylene group attached to the phenolic oxygen (-O-CH₂-) is deshielded by the electronegative oxygen and is expected to resonate downfield, around δ 4.2 ppm. It will be split into a triplet by the adjacent methylene group. The methylene group attached to the bromine atom (-CH₂-Br) will also be deshielded and is expected around δ 3.6 ppm. This signal will also be a triplet due to coupling with the neighboring methylene protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A high-resolution ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.

  • Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The sample tube is placed in the NMR probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For a quantitative spectrum, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

Diagram: Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 transfer Transfer to NMR tube dissolve->transfer insert Insert sample into magnet transfer->insert lock Lock on deuterium signal insert->lock shim Shim magnetic field lock->shim acquire Acquire data (pulse sequence) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~154Ar-C-OCH₂
~153Ar-C-OCH₃
~115Ar-CH
~114Ar-CH
~68-O-CH₂-
~55-OCH₃
~29-CH₂-Br

Interpretation:

  • Aromatic Carbons: The benzene ring will show four distinct signals. Two quaternary carbons attached to the oxygen atoms will be the most downfield, around δ 153-154 ppm. The four aromatic CH carbons will appear in the typical aromatic region, around δ 114-115 ppm.

  • Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift of approximately δ 55 ppm. The carbon of the ethoxy chain attached to the phenolic oxygen (-O-CH₂-) will be deshielded and appear around δ 68 ppm. The carbon atom bonded to the highly electronegative bromine atom (-CH₂-Br) will be found further upfield, around δ 29 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1610, ~1500StrongAromatic C=C stretch
~1240StrongAryl-O-C stretch (asymmetric)
~1040StrongAryl-O-C stretch (symmetric)
~650-550Medium-StrongC-Br stretch

Interpretation:

  • Aromatic C-H Stretch: The presence of the benzene ring is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methoxy and ethoxy groups will appear in the region of 2850-2950 cm⁻¹.

  • Aromatic C=C Stretch: The characteristic absorptions for the carbon-carbon double bond stretching in the aromatic ring are expected around 1610 and 1500 cm⁻¹.

  • Ether C-O Stretch: A strong, characteristic band for the asymmetric C-O-C stretching of the aryl ether is expected around 1240 cm⁻¹. The symmetric stretch will appear around 1040 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 550 and 650 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine is a key feature to look for, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to characteristic M and M+2 isotopic peaks.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a pair of peaks for the molecular ion at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragment Ions: The NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 123, 230, and 232.[1]

    • m/z 123: This is likely the base peak and corresponds to the stable 4-methoxyphenoxy cation, formed by the cleavage of the O-CH₂ bond.

    • m/z 107/109: Loss of the ethyl group from the molecular ion would lead to a fragment corresponding to the bromo-phenate radical cation.

    • m/z 95: Loss of CO from the m/z 123 fragment.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

G M [C9H11BrO2]+• m/z = 230/232 F1 [C7H7O2]+• m/z = 123 M->F1 - •CH2CH2Br F2 [CH2CH2Br]+ M->F2 - •OC6H4OCH3 F3 [C6H7O]+ F1->F3 - CO

Caption: A simplified fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for scientists utilizing this compound in their research and development endeavors, ensuring its correct identification and application.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

Sources

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in organic synthesis. The document delves into its chemical identity, including a detailed list of synonyms and identifiers, and explores its primary application as a precursor in the synthesis of pharmaceutical compounds. While the compound is not commonly known by specific trade names, this guide will illuminate its significance in the broader context of chemical manufacturing and drug development. The information presented herein is intended to equip researchers, scientists, and professionals in the pharmaceutical industry with the foundational knowledge required to effectively and safely utilize this versatile chemical building block.

Chemical Identity and Nomenclature

This compound is an organic compound with the molecular formula C9H11BrO2.[1][2] Its chemical structure consists of a methoxybenzene group linked to a bromoethoxy substituent. Due to the conventions of chemical naming and the various systems of nomenclature, this compound is known by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and for identifying the compound in various chemical catalogs and databases.

Systematic and Common Names

The most formally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] However, in practice, a variety of other systematic and semi-systematic names are frequently encountered. These include:

  • 2-(4-methoxyphenoxy)ethyl bromide[1]

  • 1-bromo-2-(4-methoxyphenoxy)ethane[1]

  • 4-(2-Bromoethoxy)anisole[1]

  • Benzene, 1-(2-bromoethoxy)-4-methoxy-[1]

Identification Numbers

To ensure unambiguous identification, a set of unique identifiers is assigned to chemical compounds. For this compound, the key identifiers are:

  • CAS Number: 22921-76-2[1][2]

  • EC Number: 878-830-5[1]

  • PubChem CID: 579814[1]

A comprehensive list of synonyms and identifiers is provided in the table below for ease of reference.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 22921-76-2[1][2]
EC Number 878-830-5[1]
PubChem CID 579814[1]
Molecular Formula C9H11BrO2[1][2]
Molecular Weight 231.09 g/mol [1][2]
InChIKey PRRJGZRMBVOTGG-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)OCCBr[1]

Table 1: Key Identifiers for this compound

Commercial Landscape: The Absence of Trade Names

An extensive search of commercial and scientific databases reveals that this compound is not marketed under any specific trade or brand names. This is a common characteristic for chemical intermediates of this nature. Such compounds are typically produced and sold by chemical suppliers based on their chemical name and CAS number. The primary consumers of this chemical are research and development laboratories and chemical manufacturing companies that use it as a starting material or intermediate in multi-step synthetic processes. Therefore, procurement of this compound is typically done by referencing its chemical name or CAS number through the catalogs of suppliers.

Applications in Synthesis

The principal utility of this compound lies in its role as a versatile building block in organic synthesis. The presence of a reactive bromo group and a stable methoxyphenyl ether moiety makes it a valuable precursor for introducing the 4-methoxyphenoxyethyl group into a target molecule.

Synthesis of Viloxazine: A Case Study

A notable application of this compound is in the synthesis of Viloxazine. Viloxazine is a selective norepinephrine reuptake inhibitor that has been used as an antidepressant and more recently has been approved for the treatment of ADHD. The synthesis of Viloxazine involves the reaction of this compound with 2-amino-1-phenylethanol.

The following diagram illustrates the key synthetic step involving this compound in the preparation of a Viloxazine precursor.

G This compound This compound Reaction Nucleophilic Substitution This compound->Reaction 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol->Reaction Viloxazine_Precursor Viloxazine_Precursor Reaction->Viloxazine_Precursor

Figure 1: Synthetic pathway involving this compound.

This reaction is a classic example of a Williamson ether synthesis, where the alkoxide formed from 2-amino-1-phenylethanol acts as a nucleophile, displacing the bromide ion from this compound to form the ether linkage present in the Viloxazine backbone.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound of significant interest to the synthetic organic chemist, particularly within the pharmaceutical industry. While it lacks specific trade names, its value is well-established through its chemical identity and its critical role as a synthetic intermediate. A thorough understanding of its nomenclature and properties is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

  • PubChem. This compound.
  • PubChem. 1-(2-bromoethyl)-4-methoxybenzene.

Sources

Physical characteristics of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 22921-76-2), a key bifunctional building block in modern organic synthesis. The document details its core physical and chemical characteristics, spectroscopic profile, a validated synthesis protocol, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established data to facilitate its effective and safe utilization in the laboratory. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(2-Bromoethoxy)anisole, is an aromatic ether derivative.[1][2] Its structure incorporates a methoxy-substituted benzene ring linked to a bromoethyl group via an ether bond. This unique arrangement of functional groups—an aryl ether, a methoxy group, and a primary alkyl bromide—makes it a versatile intermediate for introducing a methoxyphenoxyethyl moiety into target molecules.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 22921-76-2[1][2][3][4]
Molecular Formula C₉H₁₁BrO₂[1][3][4]
Molecular Weight 231.09 g/mol [1][3][4]
Appearance Off-white to light brown solid[2]
Melting Point 46-50 °C[2]
Boiling Point 140-142 °C at 10 mmHg[2]
Density 1.382 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 150 °C[2]
InChIKey PRRJGZRMBVOTGG-UHFFFAOYSA-N[1][5]
Solubility Profile

The solubility of this compound is dictated by its molecular structure. The dominant benzene ring and the bromoethyl group impart a significant nonpolar character. Consequently, it exhibits good solubility in nonpolar organic solvents like hexane and toluene, and is also soluble in moderately polar solvents such as dichloromethane and ethyl acetate.[6][7] The presence of two ether oxygen atoms provides some polar character, but this is insufficient to render it significantly soluble in highly polar protic solvents like water.[6] This solubility profile is a key consideration for selecting appropriate solvent systems for reactions and chromatographic purification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data represent the characteristic spectral features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

    • A singlet at approximately 3.7-3.8 ppm corresponds to the three protons of the methoxy group (-OCH₃).

    • A typical AA'BB' system of doublets in the aromatic region (approx. 6.8-7.0 ppm) is characteristic of a 1,4-disubstituted benzene ring.

    • Two triplets are expected for the ethoxy bridge: one at approximately 3.6-3.7 ppm for the methylene group adjacent to the bromine (-CH₂Br) and another at approximately 4.2-4.3 ppm for the methylene group adjacent to the phenoxy oxygen (-OCH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The methoxy carbon signal appears around 55-56 ppm.[8]

    • The two methylene carbons of the ethoxy bridge will have distinct signals, typically around 30-35 ppm for -CH₂Br and 65-70 ppm for -OCH₂-.

    • Aromatic carbons will appear in the 114-160 ppm range, with four distinct signals for the 1,4-disubstituted ring.

  • IR (Infrared) Spectroscopy:

    • Strong C-O stretching bands for the aryl ether and alkyl ether are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

    • Aromatic C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

    • C-H stretching from the aromatic ring and the alkyl chain will appear just above and below 3000 cm⁻¹, respectively.

    • A C-Br stretching band is expected in the lower frequency region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1] The expected m/z values would be around 230 and 232.[1]

    • A prominent fragment ion is often observed at m/z 123, corresponding to the loss of the bromoethoxy group and formation of the stable methoxyphenoxy cation.[1]

Synthesis and Purification Protocol

This compound is commonly synthesized via a Williamson ether synthesis. This method is reliable and provides a good yield of the desired product. The causality behind this choice is the high nucleophilicity of the phenoxide ion and the excellent leaving group ability of the bromide in the 1,2-dibromoethane reagent.

Experimental Workflow: Williamson Ether Synthesis

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Product Reactant1 4-Methoxyphenol Reaction Heat at Reflux (e.g., 80°C) 12-18 hours Reactant1->Reaction Reactant2 1,2-Dibromoethane (Excess) Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Butanone (MEK) or DMF Solvent->Reaction Workup 1. Cool & Filter Solids 2. Partition (DCM/Water) 3. Wash Organic Layer 4. Dry (Na₂SO₄) & Concentrate Reaction->Workup Purification Column Chromatography (Silica Gel, e.g., EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Step 1: Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent like butanone or DMF.[9][10]

    • Expert Insight: Potassium carbonate is a mild base, strong enough to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions. Anhydrous conditions are preferred to maximize the efficacy of the base.

  • Step 2: Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the mixture.[9]

    • Expert Insight: Using a significant excess of 1,2-dibromoethane is crucial. It favors the desired monosubstitution product and minimizes the formation of the bis-alkylation byproduct, 1,2-bis(4-methoxyphenoxy)ethane, by statistical probability.

  • Step 3: Reaction: Heat the mixture to reflux (approximately 80°C for butanone) and maintain for 12-18 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-methoxyphenol is consumed.

  • Step 4: Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of the solvent.[9] Concentrate the filtrate under reduced pressure to yield a crude residue.[9]

  • Step 5: Extraction: Partition the crude residue between dichloromethane (DCM) and water.[9] The organic product will move into the DCM layer. Separate the layers and wash the organic phase sequentially with water and brine to remove any remaining inorganic impurities and DMF.

  • Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10] Purify the resulting crude solid/oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

GHS Hazard Identification

Based on available data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word is Warning .[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[13] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[11][13]

  • Ingestion: Do not eat, drink, or smoke when using this product.[11][12] If swallowed, rinse the mouth and seek immediate medical attention.[11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

  • Keep away from strong oxidizing agents and incompatible materials.[11]

  • Recommended storage temperature is often at room temperature or refrigerated (2-8°C) for long-term stability.[2]

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable linker and intermediate in multi-step organic synthesis. Its bifunctional nature allows for sequential reactions. The alkyl bromide provides a reactive site for nucleophilic substitution, while the aromatic ring can be further functionalized if needed.

Its primary utility is in coupling the 4-methoxyphenoxyethyl moiety to other molecules, such as amines, thiols, or carboxylates, to build more complex structures often found in pharmaceutical candidates and materials science.

Intermediate_Role Compound This compound Product Coupled Product (R-Nu-CH₂CH₂-O-Ph-OCH₃) Compound->Product Electrophile Nucleophile Nucleophile (R-NuH) e.g., Amine, Thiol Nucleophile->Product SN2 Reaction Base Base Base->Nucleophile Deprotonation (if needed)

Caption: Role of this compound as a synthetic intermediate.

References

  • ChemicalBook. 1-(2-bromoethoxy)-2-tert-butyl-4-methoxybenzene | 1019384-57-6.
  • PubChem. This compound | C9H11BrO2 | CID 579814. [Link]
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427. [Link]
  • Solubility of Things. 4-Bromoanisole.
  • Fisher Scientific.
  • ECHEMI. 1-(2-Bromoethyl)-4-methoxybenzene | 14425-64-0.
  • MedchemExpress.com.
  • CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
  • Thermo Fisher Scientific.
  • Benchchem. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene.
  • Wiley SpectraBase. This compound. [Link]
  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.
  • ChemicalBook. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis.
  • Crysdot LLC. This compound.

Sources

An In-Depth Technical Guide on the Safe Handling of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoethoxy group and a methoxy-substituted aromatic ring, allows for its incorporation into a wide array of molecular scaffolds. However, its utility is matched by a set of potential hazards that necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns.

GHS Classification:
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

The toxicological properties of this compound have not been fully investigated, and as with many halogenated organic compounds, caution is warranted.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6][8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the chemical is handled.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory to prevent skin and eye contact.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a significant risk of splashing.[9]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Always inspect gloves for tears or punctures before use.[6][9]
Skin and Body Protection Laboratory Coat & Impervious ClothingA flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, an impervious apron or suit is recommended.[7]
Respiratory Protection RespiratorFor most laboratory-scale operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][10]

Diagram: Personal Protective Equipment (PPE) Ensemble

PPE_Ensemble cluster_ppe Required PPE for Handling this compound goggles Chemical Splash Goggles face_shield Face Shield gloves Chemical-Resistant Gloves (Nitrile or Neoprene) lab_coat Flame-Resistant Lab Coat respirator NIOSH-Approved Respirator (as needed) researcher Researcher researcher->goggles Protects Eyes researcher->face_shield Protects Face researcher->gloves Protects Hands researcher->lab_coat Protects Body researcher->respirator Protects Respiratory System

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[1][6]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood or a ventilated balance enclosure.

  • Inert Atmosphere: While not explicitly stated for this compound, similar bromo-compounds can be sensitive. For reactions requiring anhydrous conditions, handle under an inert atmosphere (e.g., argon or nitrogen).

Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][11]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[12]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[1][6][13]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6][8][13]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][13]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate personal protective equipment as outlined in Section 2.2.[6]

  • Containment and Clean-up: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[9] Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][9] Avoid generating dust.[9]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

Diagram: Spill Response Workflow

Spill_Response spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Step-by-step workflow for responding to a spill of this compound.

Disposal Considerations

Waste containing this compound must be handled as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, it should be segregated into a designated hazardous waste stream.[9]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid, clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and listing "this compound" as a component.[14]

  • Disposal: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[15] Do not discharge to sewer systems.[15] Consult local, state, and federal regulations for proper disposal procedures.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6][11]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6][12]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][11]

Conclusion

This compound is a key building block in synthetic chemistry, but its potential hazards demand a culture of safety and meticulous adherence to established protocols. By understanding its GHS classification, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following safe handling and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Fisher Scientific. (2023, September 22). 1-Bromo-4-methoxybenzene Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information.
  • Coastal. (2015, December 2). First Aid Kit - SAFETY DATA SHEET.
  • Qualitek. (2002, September 1). Safety Data Sheet Super Deox 1.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-3-methoxybenzene. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.
  • Sirchie. (n.d.). Personal Protection.
  • Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment.

Sources

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-4-methoxybenzene, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and its strategic importance as a building block in the synthesis of complex organic molecules.

Executive Summary

This compound, also known by its CAS Number 22921-76-2, is a bifunctional organic molecule featuring a methoxy-substituted aromatic ring and a bromoethoxy chain. While the precise moment of its first synthesis is not marked by a landmark publication, its conceptual origins lie in the well-established Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s. This guide elucidates the standard laboratory-scale synthesis of this compound, offering a detailed, step-by-step protocol and a discussion of the underlying chemical principles. Furthermore, it explores the compound's physical and spectroscopic properties and highlights its utility as a strategic intermediate in the synthesis of pharmacologically relevant scaffolds, drawing parallels with structurally similar compounds used in the production of marketed drugs.

Historical Context: A Legacy of the Williamson Ether Synthesis

The history of this compound is intrinsically linked to the development of fundamental synthetic methodologies in organic chemistry. Its synthesis is a classic application of the Williamson ether synthesis, a robust and versatile method for forming ethers from an alkoxide and an organohalide. This reaction was developed by Alexander Williamson in the 1850s and remains a staple in both academic and industrial laboratories.

Given the straightforward nature of this synthesis, the first preparation of this compound was likely a routine procedure, performed to create a novel building block for a larger synthetic goal, rather than a discovery in its own right. Its true value lies not in a singular moment of discovery, but in its continued utility as a versatile intermediate for constructing more complex molecular architectures.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 4-methoxyphenol with an excess of 1,2-dibromoethane in the presence of a base. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Mechanism and Rationale

The synthesis can be broken down into two key steps:

  • Deprotonation of 4-methoxyphenol: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide, is used to deprotonate the phenolic hydroxyl group of 4-methoxyphenol. This generates the more nucleophilic 4-methoxyphenoxide anion. The choice of a moderately strong base like K₂CO₃ is crucial as it is strong enough to deprotonate the phenol without causing unwanted side reactions with the alkyl halide.

  • Nucleophilic Substitution (SN2): The 4-methoxyphenoxide anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the displacement of a bromide ion and the formation of the desired ether linkage. Using a large excess of 1,2-dibromoethane is a key experimental choice to favor the formation of the mono-alkylated product and minimize the formation of the bis-alkylation byproduct, 1,2-bis(4-methoxyphenoxy)ethane.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 4-Methoxyphenol phenoxide 4-Methoxyphenoxide Anion phenol->phenoxide Deprotonation base K₂CO₃ (Base) hco3 KHCO₃ phenoxide_sn2 4-Methoxyphenoxide Anion product This compound phenoxide_sn2->product SN2 Attack dibromoethane 1,2-Dibromoethane bromide Br⁻ product->bromide Displacement

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mono-alkylation of phenols with 1,2-dibromoethane[1].

Materials:

  • 4-Methoxyphenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.

  • To the residue, add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its application in synthesis.

Physical and Chemical Properties
PropertyValueSource
CAS Number 22921-76-2[2][3]
Molecular Formula C₉H₁₁BrO₂[2][3]
Molecular Weight 231.09 g/mol [2][3]
Appearance White to off-white solid or oil
Boiling Point ~145-147 °C at 3 mmHg
Melting Point ~35-38 °C
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the range of 6.8-7.0 ppm), and the two methylene groups of the ethoxy chain (two triplets, one around 3.6 ppm for -CH₂Br and one around 4.2 ppm for -OCH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the nine distinct carbon atoms, including the methoxy carbon, the four aromatic carbons (with two being more intense due to symmetry), and the two aliphatic carbons of the ethoxy chain.

  • IR (Infrared) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, C-O stretching for the ether linkages, and a C-Br stretching band in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for sequential or orthogonal chemical modifications. The bromoethoxy group is a versatile handle for introducing an ethyl ether linker, which can be further functionalized by nucleophilic displacement of the bromide.

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the literature, the utility of the underlying structural motif is well-documented. Structurally analogous compounds are key intermediates in the synthesis of important pharmaceuticals.

Analogue in the Synthesis of Tamsulosin

A notable example is the use of 2-(2-ethoxyphenoxy)ethyl bromide in the synthesis of Tamsulosin, a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia[4]. This intermediate is structurally very similar to this compound, differing only in the position of the alkoxy substituent on the benzene ring. The synthesis of Tamsulosin involves the reaction of this bromoethoxy intermediate with a chiral amine[5][6][7]. This highlights the strategic importance of the bromoethoxy-aryl moiety as a key building block for accessing this class of drugs.

G cluster_0 Tamsulosin Synthesis Analogy intermediate Aryl Bromoethoxy Intermediate (e.g., this compound) tamsulosin Tamsulosin Analogue intermediate->tamsulosin Nucleophilic Substitution amine Chiral Amine (e.g., (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide)

Caption: Synthetic strategy for Tamsulosin analogues.

Intermediate in the Synthesis of Silodosin Analogues

Further demonstrating the utility of this synthetic strategy, the synthesis of analogues of Silodosin, another α₁A-adrenergic receptor antagonist, involves the reaction of a substituted phenol with 1,2-dibromoethane to generate a bromoethoxy intermediate[8][9]. This intermediate is then reacted with various amines to create a library of potential drug candidates. This modular approach allows for the rapid exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion

This compound, while not a compound of historical fame, represents a functionally rich and synthetically accessible building block. Its preparation is a testament to the enduring power of the Williamson ether synthesis. For medicinal chemists and drug development professionals, this compound and its analogues offer a reliable and versatile platform for the construction of novel molecular entities. The strategic presence of both an activated aromatic ring and a reactive alkyl halide within the same molecule provides a gateway to a diverse range of complex chemical structures with potential therapeutic applications. As the demand for novel pharmaceuticals continues to grow, the importance of such well-characterized and readily available intermediates will undoubtedly increase.

References

  • ChemSpider SyntheticPages. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [URL: http://cssp.cloud.search.google.com/syntheticpages/2012/11/20/mono-alkylation-of-a-phenol-with-12-dibromoethane-via-williamson-ether-synthesis/]
  • BenchChem. The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide. [URL: https://www.benchchem.com/application-notes/the-discovery-and-synthesis-of-tamsulosin-hydrochloride-a-technical-guide]
  • Google Patents. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds. [URL: https://patents.google.
  • WIPO Patentscope. WO/2007/119110 PROCESS FOR THE PREPARATION OF TAMSULOSIN AND RELATED COMPOUNDS. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2007119110]
  • Google Patents. WO2007119110A3 - Process for the preparation of tamsulosin and related compounds. [URL: https://patents.google.
  • Gotor-Fernández, V., et al. (2017). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 15(41), 8799-8806. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02164a]
  • Saeed, A., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. Molecules, 23(9), 2182. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6225183/]
  • ResearchGate. Synthesis of silodosin analogs 8–18. Reagents and conditions. [URL: https://www.researchgate.net/figure/Synthesis-of-silodosin-analogs-8-18-Reagents-and-conditions-i-12-dibromoethane_fig2_327318721]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/579814]
  • Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/1-2-bromoethoxy-4-methoxybenzene-22921-76-2]

Sources

A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)-4-methoxybenzene is a key organic intermediate whose bifunctional nature—possessing both an ether linkage and a reactive alkyl bromide—makes it a valuable building block in synthetic chemistry. Its structure is particularly relevant for introducing the 4-methoxyphenoxyethyl moiety into target molecules. This guide provides a detailed overview of the compound's chemical identity, established synthesis protocols based on the Williamson ether synthesis, characterization data, and its applications as a precursor in medicinal chemistry. The content herein is structured to provide both foundational knowledge and actionable laboratory insights for professionals in chemical research and drug development.

Part 1: Chemical Identity and Physicochemical Properties
1.1 IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound .[1] It is structurally characterized by a 4-methoxyphenyl group (anisole) linked via an ether oxygen to a 2-bromoethyl chain. This structure provides two primary points of reactivity: the aromatic ring and the terminal alkyl bromide.

Common synonyms for this compound include:

  • 4-(2-Bromoethoxy)anisole

  • 1-Bromo-2-(4-methoxyphenoxy)ethane

  • 2-(4-Methoxyphenoxy)ethyl bromide

The distinction between this compound and its isomer, 1-(2-bromoethyl)-4-methoxybenzene, is critical. The subject of this guide has an ether linkage (-O-CH2CH2Br), whereas the isomer has a direct carbon-carbon bond to the ring (-CH2CH2Br).[2][3][4]

1.2 Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 22921-76-2 PubChem[1]
Molecular Formula C₉H₁₁BrO₂ PubChem[1]
Molecular Weight 231.09 g/mol PubChem[1]
Appearance Light yellow solid (typical) N/A
Canonical SMILES COC1=CC=C(C=C1)OCCBr PubChem[1]

| InChIKey | PRRJGZRMBVOTGG-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Profile: While a full spectral analysis is lot-specific, typical ¹H NMR and ¹³C NMR spectroscopic data are instrumental for structural confirmation. Key expected signals would include aromatic protons of the para-substituted benzene ring, the singlet of the methoxy group protons, and two triplets corresponding to the diastereotopic protons of the bromoethoxy chain.

Part 2: Synthesis and Purification

The most common and efficient method for preparing this compound is the Williamson ether synthesis .[5][6] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-methoxyphenol acts as a nucleophile, attacking an electrophilic carbon of a dihaloalkane.[5][7]

2.1 Synthesis Mechanism and Rationale

The synthesis involves two key steps:

  • Deprotonation: A moderately strong base (e.g., potassium carbonate, K₂CO₃) deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic potassium 4-methoxyphenoxide.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct, 1,2-bis(4-methoxyphenoxy)ethane.

The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the cation (K⁺) without strongly solvating the nucleophile (phenoxide), thus enhancing its reactivity.[7]

2.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[8][9]

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • 1,2-Dibromoethane (3.0 eq or greater)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone or Butanone (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and the solvent (e.g., butanone, ~5-10 mL per gram of phenol).

  • Addition of Reagent: Add 1,2-dibromoethane (3.0 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (for butanone, ~80 °C) and maintain for 12-18 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/petroleum ether. The product will be less polar than the starting phenol.[10]

  • Work-up:

    • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Extraction:

    • Partition the crude residue between dichloromethane and water. The organic product will be in the dichloromethane layer.

    • Wash the organic layer sequentially with 5% NaOH or saturated NaHCO₃ solution (to remove unreacted phenol), water, and finally brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure product as a solid.[8]

2.3 Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reagents Combine: - 4-Methoxyphenol - K₂CO₃ - 1,2-Dibromoethane - Solvent (Butanone) reflux Heat to Reflux (12-18 hours) reagents->reflux Sₙ2 Reaction tlc Monitor by TLC reflux->tlc Check Completion filter Cool & Filter Salts reflux->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract DCM/Water Extraction & Aqueous Washes concentrate1->extract dry Dry & Concentrate Organic Phase extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 1-(2-Bromoethoxy)- 4-methoxybenzene chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its function as a versatile linker or building block. The terminal bromide is an excellent electrophile for Sₙ2 reactions, allowing for its conjugation to nucleophilic moieties (e.g., amines, thiols, alcohols) found in other synthetic intermediates.

3.1 Role as a Synthetic Intermediate

The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[11] This compound provides a reliable method for introducing a methoxy-functionalized phenoxyethyl group.

Example Reaction Pathway: This intermediate can be used to synthesize more complex molecules. For instance, reacting it with a primary or secondary amine (R₂NH) under basic conditions would yield a tertiary amine, a common functional group in pharmacologically active compounds.

Reaction compoundA This compound arrow Base (e.g., K₂CO₃) Solvent (e.g., ACN) Δ compoundA->arrow plus + compoundB R₂NH (Nucleophile) compoundB->arrow product Target Molecule (Tertiary Amine) arrow->product

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS No. 22921-76-2), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various solvent systems. We will explore its physicochemical properties, theoretical solubility predictions, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. For a compound like this compound, which possesses a unique combination of an aromatic ether and an alkyl bromide, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. Low solubility can lead to challenges in achieving desired reaction rates and can negatively impact the absorption and distribution of a potential therapeutic agent. This guide offers a detailed exploration of the factors governing the solubility of this compound and provides a robust methodology for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 22921-76-2Santa Cruz Biotechnology[2]
Molecular Formula C₉H₁₁BrO₂PubChem[1]
Molecular Weight 231.09 g/mol PubChem[1]
Appearance Off-white to light brown solid
Melting Point 46-50 °C
Boiling Point 140-142 °C at 10 mmHg

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different solvents.

  • Polar Characteristics: The presence of two ether oxygen atoms introduces some polarity to the molecule due to the electronegativity difference between oxygen and carbon. These ether linkages can act as hydrogen bond acceptors.

  • Non-Polar Characteristics: The benzene ring and the ethyl chain are non-polar (hydrophobic) in nature. The bromine atom, while electronegative, contributes more to the molecule's overall size and London dispersion forces than to its polarity for solubility in polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

  • Water (Polar, Protic): The large hydrophobic surface area of the benzene ring and the alkyl chain is expected to dominate, leading to very low solubility in water. The weak hydrogen bonding capabilities of the ether oxygens are insufficient to overcome the energy required to disrupt the strong hydrogen bonding network of water.

  • Alcohols (e.g., Methanol, Ethanol; Polar, Protic): Solubility is expected to be moderate to good . The alkyl portion of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the ether oxygens.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents. They can effectively solvate the polar ether groups without the high energy cost of disrupting a hydrogen-bonded network like water.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): High solubility is expected in these solvents due to favorable van der Waals interactions between the non-polar solvent molecules and the large hydrophobic regions of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] This method involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is formed.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its direct measurement of the equilibrium state, providing a true representation of the maximum amount of a solute that can dissolve in a solvent at a given temperature. This is in contrast to kinetic solubility methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.

The following diagram outlines the workflow for the shake-flask method.

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate separate_phases Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate_phases quantify Quantify the concentration of the dissolved compound in the supernatant separate_phases->quantify end End: Thermodynamic Solubility quantify->end

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, toluene)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered supernatant using a suitable analytical method (e.g., HPLC-UV). Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated solution. This concentration represents the thermodynamic solubility.

Factors Influencing the Solubility of this compound

Several external factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined empirically for each solvent system.

  • pH (for aqueous solutions): As this compound does not have readily ionizable functional groups, its aqueous solubility is expected to be largely independent of pH within a typical range.

  • Presence of Cosolvents: The solubility in a primary solvent can be significantly altered by the addition of a cosolvent. For instance, adding a water-miscible organic solvent like ethanol to an aqueous suspension will likely increase the solubility of this compound.

Conclusion

The solubility profile of this compound is dictated by its molecular structure, which features both non-polar aromatic and alkyl moieties and polar ether linkages. While it is predicted to have low aqueous solubility, it is expected to be soluble in a range of organic solvents. For precise and reliable data, the shake-flask method is the recommended experimental approach. A thorough understanding and empirical determination of its solubility are crucial for the successful application of this compound in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.
  • Physical Chemistry Research. (n.d.). Regular Article.

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermochemical data—such as enthalpy of formation, heat capacity, and energies of phase transitions—provide a foundational understanding of a molecule's stability, reactivity, and behavior under various processing conditions. For a compound like 1-(2-Bromoethoxy)-4-methoxybenzene, a versatile building block in organic synthesis, this information is invaluable for ensuring process safety, optimizing reaction conditions, and predicting shelf-life and formulation stability.

This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical parameters of this compound. We will delve into both the established experimental techniques and the powerful predictive capabilities of computational chemistry. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for acquiring and interpreting this critical data, thereby enabling more informed and efficient development workflows.

I. Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy and validation. The following sections detail the primary experimental techniques that would be employed to characterize this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a cornerstone of thermochemistry, providing a direct measure of the energy released upon complete oxidation of a substance. This value is instrumental in deriving the standard enthalpy of formation (ΔH°f), a critical indicator of a molecule's intrinsic stability. For a liquid organic compound such as this compound, oxygen bomb calorimetry is the definitive method.[1][2]

The workflow for determining the enthalpy of combustion is a meticulous process designed to ensure adiabatic conditions, where no heat is exchanged with the surroundings.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep1 Weigh a ~1g sample of This compound into a crucible. prep2 Measure and weigh a 10 cm nichrome ignition wire. prep1->prep2 prep3 Secure the wire to the bomb electrodes, ensuring contact with the sample. prep2->prep3 bomb1 Seal the bomb head securely. prep3->bomb1 bomb2 Purge with O2 to remove N2. bomb1->bomb2 bomb3 Pressurize to ~30 atm with pure O2. bomb2->bomb3 cal1 Place the bomb in the calorimeter bucket with a precise volume of water (e.g., 2.000 L). bomb3->cal1 cal2 Allow temperature to equilibrate and record the initial temperature (Ti) for ~5 min. cal1->cal2 cal3 Ignite the sample. cal2->cal3 cal4 Record temperature at 30s intervals until a stable final temperature (Tf) is reached. cal3->cal4 an1 Measure the unburned ignition wire. cal4->an1 an2 Calculate the heat released from the combustion of the wire. an1->an2 an3 Calculate the total heat released (q_total) using the temperature change and the calorimeter's heat capacity. an2->an3 an4 Determine the enthalpy of combustion of the sample. an3->an4

Caption: Workflow for Bomb Calorimetry.

  • Calibration: The heat capacity of the calorimeter (C_cal) must first be determined by combusting a certified standard of known enthalpy of combustion, typically benzoic acid.[3] This is a critical step for ensuring the accuracy of subsequent measurements.

  • Sample Preparation: A precise mass (approximately 0.8-1.2 g) of this compound is weighed into a crucible. A nichrome or platinum fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in close contact with the sample.[4]

  • Assembly and Pressurization: The bomb is carefully sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could otherwise form nitric acid and affect the results.[2] The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.[4]

  • Calorimetry: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision for several minutes to establish a baseline. The sample is then ignited electrically. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[1]

  • Data Analysis: The raw temperature data is corrected for any heat exchange with the surroundings. The total heat released during the combustion is calculated using the temperature change and the predetermined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. From this, the specific energy of combustion of this compound is determined.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining a material's heat capacity and the enthalpy of its phase transitions (e.g., melting, crystallization).[5][6] This is achieved by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6]

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Accurately weigh 2-10 mg of This compound into a hermetic aluminum pan. prep2 Seal the pan to prevent volatilization. prep1->prep2 dsc1 Place the sample pan and an empty reference pan into the DSC cell. prep2->dsc1 dsc2 Equilibrate the cell at the starting temperature (e.g., -50 °C). dsc1->dsc2 dsc3 Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2). dsc2->dsc3 dsc4 Record the differential heat flow as a function of temperature. dsc3->dsc4 an1 Identify and integrate peaks corresponding to phase transitions (e.g., melting) to determine the enthalpy of fusion (ΔHfus). dsc4->an1 an2 Determine the heat capacity (Cp) from the heat flow in a region with no thermal events. an1->an2

Caption: Workflow for Differential Scanning Calorimetry.

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point and enthalpy of fusion.[5]

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]

  • Measurement: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and non-reactive atmosphere. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) over the desired range.

  • Data Analysis: The resulting thermogram plots the differential heat flow against temperature.

    • Heat Capacity (Cp): In a temperature region with no phase transitions, the heat capacity of the sample can be determined by comparing the heat flow to that of a known standard, such as sapphire.[7]

    • Enthalpy of Fusion (ΔH_fus): The melting of the compound will appear as an endothermic peak. The area under this peak is directly proportional to the enthalpy of fusion.

Thermochemical ParameterExperimental MethodExpected Outcome for this compound
Enthalpy of Combustion (ΔH°c)Bomb CalorimetryA precise value in kJ/mol, which can be used to calculate the enthalpy of formation.
Enthalpy of Fusion (ΔH_fus)Differential Scanning CalorimetryThe energy required to melt the solid, providing insight into the strength of intermolecular forces.
Heat Capacity (Cp)Differential Scanning CalorimetryA temperature-dependent value indicating the amount of heat required to raise the temperature of the substance.
Melting Point (Tm)Differential Scanning CalorimetryThe temperature at which the solid-to-liquid phase transition occurs.

II. Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means of predicting thermochemical data. High-accuracy composite methods, such as the Gaussian-n (G*) theories, are particularly well-suited for this purpose.[8][9]

Gaussian-4 (G4) and G4(MP2) Theories

The G4 and its more computationally efficient variant, G4(MP2), are composite methods that approximate a very high-level of theory and a large basis set by combining the results of several lower-level calculations.[8][9][10] These methods are renowned for their ability to predict thermochemical properties, often to within "chemical accuracy" (±1 kcal/mol).

G cluster_geom Geometry Optimization cluster_energy Single-Point Energy Calculations cluster_correction Corrections and Final Energy cluster_thermo Thermochemical Analysis geom1 Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(2df,p) level. en1 Calculate the Hartree-Fock limit. geom1->en1 en2 Perform a series of single-point energy calculations at higher levels of theory (e.g., MP2, CCSD(T)) with increasing basis set sizes. en1->en2 corr1 Apply empirical higher-level corrections (HLC) to account for remaining basis set deficiencies. en2->corr1 corr2 Combine all energy components to obtain the total electronic energy at 0 K. corr1->corr2 thermo1 Use the vibrational frequencies to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. corr2->thermo1 thermo2 Calculate the standard enthalpy of formation (ΔH°f) using the atomization method or isodesmic reactions. thermo1->thermo2

Caption: Computational Workflow for G4/G4(MP2) Thermochemistry.

  • Geometry Optimization and Frequency Analysis: The first step is to find the lowest energy structure of this compound. This is typically done using a reliable and computationally efficient method like Density Functional Theory (DFT), for instance, B3LYP with a suitable basis set. A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. These calculations use progressively larger basis sets and more sophisticated electron correlation methods to extrapolate to the complete basis set limit.

  • Composite Energy Calculation: The G4/G4(MP2) methods combine the results of these calculations in a predefined manner, including empirical corrections, to arrive at a highly accurate total electronic energy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the total electronic energy using either the atomization method (by subtracting the calculated energies of the constituent atoms) or, more accurately, through the use of isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which leads to a cancellation of errors in the calculation.

III. Conclusion: An Integrated Approach to Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of this compound is essential for its effective and safe utilization in research and development. While publicly available data for this specific compound is limited, this guide has outlined the authoritative experimental and computational methodologies for its determination.

The synergy between high-precision experimental techniques like bomb calorimetry and DSC, and the predictive power of advanced computational methods like G4/G4(MP2) theory, provides a robust and self-validating framework for establishing a complete thermochemical profile. By adopting this integrated approach, researchers can confidently navigate the challenges of process development, formulation, and material characterization, ultimately accelerating the journey from discovery to application.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST Standard Reference Database Number 69.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579814, this compound.
  • University of California, Irvine. (n.d.). Expt. 2: Bomb Calorimetry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84427, 1-(2-Bromoethyl)-4-methoxybenzene.
  • Nova Southeastern University. (n.d.). Bomb Calorimeter. NSUWorks.
  • IvyPanda. (2022, December 19). Bomb Calorimetry: Theory and Experiment.
  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry.
  • Gaussian, Inc. (n.d.). Gn* Methods*.
  • Wikipedia. (n.d.). Quantum chemistry composite methods.
  • Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • ASTM International. (n.d.). E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • He, Y., et al. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. The Journal of chemical physics, 130(16), 164104. [Link][11]
  • Wikipedia. (n.d.). Differential scanning calorimetry.

Sources

Unlocking the Potential of 1-(2-Bromoethoxy)-4-methoxybenzene: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the untapped research potential of 1-(2-Bromoethoxy)-4-methoxybenzene. This readily accessible compound possesses two key functional motifs: a reactive bromoethoxy group primed for nucleophilic substitution and an electron-rich 4-methoxyphenyl ring amenable to further functionalization. This unique combination makes it an ideal starting material for the synthesis of diverse chemical libraries with potential applications in drug discovery and materials science. We present a series of detailed, field-proven protocols and scientifically-grounded research directives designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block for the creation of novel chemical entities. The proposed research avenues are supported by a comprehensive review of the established roles of its constituent moieties in bioactive molecules and functional materials.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic compound that serves as a strategic scaffold for chemical innovation. Its structure comprises a 4-methoxyphenyl group linked via an ether bond to a 2-bromoethyl chain. The methoxy group (-OCH₃) is a common feature in numerous natural products and approved pharmaceuticals, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) profiles. The terminal bromine atom on the ethyl chain is an excellent leaving group, rendering the molecule susceptible to a wide array of nucleophilic substitution reactions. This dual reactivity allows for a modular approach to the synthesis of novel compounds, where both the "core" aromatic region and the "linker" region can be independently and systematically modified.

This guide will illuminate several promising, yet underexplored, research trajectories for this compound, focusing on its application as a precursor for novel therapeutic agents and functional materials.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis and research.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂PubChem
Molecular Weight 231.09 g/mol PubChem
CAS Number 22921-76-2PubChem
Appearance Not specified, likely a liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in waterGeneral Chemical Knowledge

Proposed Research Area 1: Development of Novel Anti-Inflammatory Agents

Scientific Rationale: The 4-methoxyphenyl moiety is a key structural feature in a variety of compounds exhibiting anti-inflammatory properties.[1][2] For instance, methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators in human airway cells.[1] Furthermore, derivatives of 2-methoxyphenol have demonstrated potent anti-inflammatory activity in both in vitro and in vivo models.[2] By utilizing this compound as a scaffold, a library of novel compounds can be synthesized and screened for their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Experimental Workflow: Synthesis and Screening of a Focused Library

The proposed workflow involves a two-pronged synthetic approach to generate a library of diverse 4-methoxyphenoxyethyl derivatives. The initial step is a nucleophilic substitution on the bromoethyl group, followed by further diversification if desired.

workflow1 cluster_products Derivative Library cluster_assays Screening Assays start This compound lib_gen Library Generation via Nucleophilic Substitution start->lib_gen amine_derivatives Amine Derivatives lib_gen->amine_derivatives ester_derivatives Ester Derivatives lib_gen->ester_derivatives amines Diverse Amines amines->lib_gen Amination carboxylic_acids Diverse Carboxylic Acids carboxylic_acids->lib_gen Esterification screening In Vitro Anti-Inflammatory Screening amine_derivatives->screening ester_derivatives->screening lps_assay LPS-stimulated Macrophage Assay (NO, PGE₂, Cytokine levels) screening->lps_assay nfkb_assay NF-κB Activation Assay screening->nfkb_assay hit_id Hit Identification & Optimization lps_assay->hit_id nfkb_assay->hit_id

Caption: Workflow for the synthesis and screening of anti-inflammatory agents.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 4-Methoxyphenoxyethyl Amines

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Protocol 3.2.2: Synthesis of 4-Methoxyphenoxyethyl Esters

  • To a solution of a desired carboxylic acid (1.1 eq) in a dry aprotic solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0 °C.[5][6]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester derivative.

Proposed Research Area 2: Development of Novel Anticancer Agents

Scientific Rationale: The 4-methoxyphenyl group is a prevalent scaffold in a multitude of compounds with demonstrated anticancer activity.[7][8] For example, methoxy-substituted resveratrol derivatives have shown potent anti-proliferative effects against various cancer cell lines.[9] Additionally, certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as topoisomerase I inhibitors with significant in vitro anticancer activity.[10] The structural versatility of this compound allows for the creation of a diverse library of compounds for screening against various cancer cell lines and molecular targets.

Advanced Intermediate Synthesis: A Gateway to Diverse Scaffolds

To unlock the full potential of the 4-methoxyphenyl core for anticancer drug discovery, we propose an initial functionalization of the aromatic ring. Bromination of the position ortho to the methoxy group will create a versatile intermediate, 1-bromo-2-(2-bromoethoxy)-5-methoxybenzene, which can then undergo a variety of palladium-catalyzed cross-coupling reactions.

workflow2 cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds start This compound bromination Aromatic Bromination start->bromination NBS or Br₂ intermediate 1-Bromo-2-(2-bromoethoxy)-5-methoxybenzene bromination->intermediate suzuki Suzuki Coupling (Aryl Boronic Acids) intermediate->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) intermediate->sonogashira biaryl Bi-aryl Derivatives suzuki->biaryl aryl_alkyne Aryl-Alkyne Derivatives sonogashira->aryl_alkyne screening Anticancer Screening biaryl->screening Cytotoxicity Assays aryl_alkyne->screening Target-based Assays

Caption: Synthesis of a key intermediate and subsequent diversification for anticancer screening.

Detailed Experimental Protocols

Protocol 4.2.1: Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene

Rationale: While direct bromination of this compound is feasible, a more controlled approach starts with the readily available 4-bromophenol.

  • In a round-bottom flask, combine 4-bromophenol (1.0 eq), 1,2-dibromoethane (2.5 eq), sodium hydroxide (1.5 eq), and water.[11]

  • Heat the mixture to reflux and stir vigorously for 10-12 hours.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Purify the organic phase by distillation under reduced pressure to obtain 1-bromo-4-(2-bromoethoxy)benzene.[11]

Protocol 4.2.2: Suzuki Cross-Coupling Reaction

  • To an oven-dried Schlenk flask, add 1-bromo-4-(2-bromoethoxy)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the bi-aryl product.

Protocol 4.2.3: Sonogashira Cross-Coupling Reaction

  • To a Schlenk flask, add 1-bromo-4-(2-bromoethoxy)benzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), a copper(I) co-catalyst such as CuI (0.04 eq), and the terminal alkyne (1.2 eq).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent like triethylamine or a mixture of THF and triethylamine.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aryl-alkyne product.

Proposed Research Area 3: Synthesis of Novel Agro- and Material Science Chemicals

Scientific Rationale: The 4-methoxyphenyl moiety is also present in compounds with applications in agriculture and materials science. For instance, certain 2-methoxyphenol derivatives have been investigated for their phytotoxic activity, suggesting potential as bioherbicides.[12] The bromoethoxy group can be readily converted to other functional groups, such as azides, which are precursors for "click chemistry" reactions. This would allow for the conjugation of the 4-methoxyphenoxyethyl moiety to polymers or surfaces to create novel functional materials.

Experimental Workflow: Derivatization for Agro- and Material Science

workflow3 cluster_derivatization Functional Group Interconversion cluster_applications Potential Applications start This compound azide_synthesis Azide Synthesis (NaN₃) start->azide_synthesis thiol_synthesis Thiol Synthesis (NaSH) start->thiol_synthesis azide_product 1-Azido-2-(4-methoxyphenoxy)ethane azide_synthesis->azide_product thiol_product 2-(4-Methoxyphenoxy)ethanethiol thiol_synthesis->thiol_product click_chem Click Chemistry (Bioconjugation, Polymer Functionalization) azide_product->click_chem agrochemical Agrochemical Screening (Herbicidal, Fungicidal Activity) thiol_product->agrochemical

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bio-active Scaffolds from 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Bromoethoxy)-4-methoxybenzene is a versatile bifunctional molecule that serves as a cornerstone building block in modern organic and medicinal chemistry. Its structure, featuring a reactive primary alkyl bromide and an electron-rich methoxyphenyl moiety, allows for the strategic introduction of diverse functional groups. The bromoethoxy group is an excellent electrophile for nucleophilic substitution reactions, while the methoxybenzene ring can be further functionalized or can modulate the physicochemical properties of the final compound. This guide provides an in-depth exploration of key synthetic transformations originating from this reagent, complete with detailed, field-tested protocols, mechanistic insights, and practical guidance for researchers in drug discovery and materials science.

Introduction: The Strategic Value of this compound

The utility of this compound, CAS 22921-76-2[1], lies in its predictable and high-yielding reactivity. The primary alkyl bromide is highly susceptible to substitution by a wide array of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This reaction pathway is favored due to the unhindered nature of the electrophilic carbon and the excellent leaving group ability of the bromide ion.

The methoxy group on the phenyl ring plays a crucial role; it is a common motif in many approved drugs, influencing ligand-target binding, improving metabolic stability, and enhancing pharmacokinetic profiles.[4] Furthermore, this starting material is a known intermediate in the synthesis of complex molecules, including the gastroprokinetic agent Mosapride.[5][6][7] These application notes will focus on two primary classes of transformations: N-alkylation of amines and O-alkylation of phenols (Williamson Ether Synthesis), which are fundamental for constructing scaffolds of significant pharmaceutical and material science interest.[8][9]

Core Synthetic Application: Nucleophilic Substitution via SN2 Pathway

The primary mode of reactivity for this compound is the SN2 reaction. This pathway involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.[3] The choice of solvent is critical; polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus preserving its nucleophilicity.[2]

G cluster_workflow General Synthetic Workflow Start This compound Nucleophile Select Nucleophile (e.g., Amine, Phenol) Reaction S_N2 Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Target Derivative Purification->Product

Caption: General workflow for synthesizing derivatives.

Protocol I: Synthesis of Amine Derivatives via N-Alkylation

The reaction of this compound with primary or secondary amines is a robust method for synthesizing tertiary amines, a common structural motif in pharmacologically active compounds.[10] The reaction requires a mild base to neutralize the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and deactivation of the nucleophilic amine.[11]

Detailed Protocol: Synthesis of 1-(2-(4-Methoxyphenoxy)ethyl)piperidine

This protocol details the reaction with piperidine, a common secondary amine used in drug synthesis.[12][13]

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (e.g., 2.31 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

  • Add piperidine (1.02 g, 1.2 mL, 12.0 mmol) to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux for MeCN) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tertiary amine.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic methylene carbon attached to the bromine.

G Reactants Nu:⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]ᵟ⁻ (Transition State) Reactants->TS Backside Attack Products Nu-CH₂-R + Br⁻ TS->Products Inversion & Displacement inv1 inv2

Caption: The concerted SN2 mechanism.

Quantitative Data Summary
ReagentMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
Piperidine1.2Acetonitrile804-685-95
Morpholine1.2DMF705-780-90
Pyrrolidine1.2Acetonitrile804-688-96

Protocol II: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and versatile method for preparing symmetrical and unsymmetrical ethers.[14][15] The reaction involves the deprotonation of an alcohol or phenol to form a potent alkoxide or phenoxide nucleophile, which then displaces a halide from an alkyl halide.[2]

Detailed Protocol: Synthesis of 1-Methoxy-4-(2-(p-tolyloxy)ethoxy)benzene

This protocol describes the reaction with p-cresol to form a diaryl diether linkage.

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether (Et₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine, Anhydrous MgSO₄

  • Standard laboratory glassware for inert atmosphere reactions (if using NaH)

Procedure:

  • (Base: NaH) To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (30 mL).

  • Add p-cresol (1.19 g, 11.0 mmol) to the DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases. This forms the sodium p-cresolate.

  • Add this compound (2.31 g, 10.0 mmol) dropwise to the cresolate solution.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC.

  • (Workup) After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with 1 M NaOH (2 x 30 mL) to remove unreacted p-cresol, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain the desired ether.

Mechanistic Rationale

This reaction is a two-step process. First, a base deprotonates the phenol to generate the highly nucleophilic phenoxide. This is followed by the SN2 displacement of bromide.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Substitution Ar-OH p-Cresol (Ar-OH) Ar-O Phenoxide (Ar-O⁻) Ar-OH->Ar-O + Base - H₂/H₂O Base Base (e.g., NaH) Reagent 1-(2-Bromoethoxy) -4-methoxybenzene (R-Br) Product Final Ether (Ar-O-R) Ar-O2 Phenoxide (Ar-O⁻) Ar-O2->Product + R-Br - Br⁻

Caption: Williamson Ether Synthesis mechanism.

Alternative Reactions: Ether Cleavage

While ethers are generally stable, the ether linkages in derivatives of this compound can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI.[16][17] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[18][19] Cleavage of the aryl ether bond is difficult, but the alkyl ether bond can be cleaved to yield a phenol and an alkyl halide. This reactivity should be considered when planning subsequent synthetic steps under strong acid conditions.

Analytical Characterization

Confirmation of the synthesized derivatives is typically achieved through a combination of spectroscopic methods.

TechniqueObservationInformation Gained
¹H NMR Appearance of new signals corresponding to the introduced nucleophile (e.g., piperidine ring protons), and a downfield shift of the methylene protons adjacent to the newly formed C-N or C-O bond.Confirms the structure and covalent linkage. Integration provides proton ratios.
¹³C NMR Appearance of new carbon signals from the nucleophile and shifts in the ethoxy bridge carbons.Confirms the carbon skeleton of the product.
Mass Spec (MS) A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product.Confirms the molecular weight and elemental composition (HRMS).[20]
FT-IR Disappearance of C-Br stretch and appearance of new characteristic bands (e.g., C-N stretch).Confirms the functional group transformation.

Conclusion

This compound stands out as a highly effective and versatile reagent for constructing complex organic molecules. The protocols detailed herein for N-alkylation and Williamson ether synthesis provide reliable and high-yielding pathways to valuable amine and ether derivatives. By understanding the underlying SN2 mechanism and optimizing reaction conditions, researchers can effectively leverage this building block to accelerate the development of novel compounds for pharmaceutical and material science applications.

References

  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. [Link]
  • Google Patents. (n.d.). CN1526700A - Synthesis of Important intermediate for mosapride citrate.
  • Google Patents. (n.d.). CN1226295C - Synthesis of Important intermediate for mosapride citrate.
  • Google Patents. (n.d.). CN110143892A - The preparation method of Mosapride intermediate.
  • Google Patents. (n.d.). CN108129414B - Preparation method of mosapride citrate intermediate.
  • Chegg. (n.d.). Williamson Ether Synthesis Mechanism.
  • Wikipedia. (n.d.). Ether cleavage.
  • Williamson Ether Synthesis Experiment. (n.d.).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives.
  • PubChem. (n.d.). This compound.
  • OpenStax. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Matuszewski, M. J. (2002). The Synthesis of Bromoethoxy and Vinylbenzyloxy Substituted NLO Chromophores. Wright State University.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry.
  • Rastuti, U., Siswanta, D., & Jumina. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Gadjah Mada.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579814, this compound.
  • Journal of Chemical Education. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • ResearchGate. (2025). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • PubMed Central (PMC). (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • ResearchGate. (2025). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • Indonesian Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
  • ScienceDirect. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs.

Sources

Application Notes & Protocols: 1-(2-Bromoethoxy)-4-methoxybenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Synthetic Potential

1-(2-Bromoethoxy)-4-methoxybenzene (CAS No: 22921-76-2) is a bifunctional organic molecule that serves as a highly valuable and versatile building block for the synthesis of complex chemical entities.[1] Its utility is anchored in its distinct structural features: a methoxy-activated aromatic ring, a stable ether linkage, and a reactive primary alkyl bromide. This combination allows for the strategic introduction of the 4-methoxyphenoxyethyl moiety into a wide array of molecular scaffolds. The electron-donating methoxy group influences the electronic properties of the aromatic system, while the primary bromide provides a prime electrophilic site for nucleophilic substitution reactions. These characteristics make it particularly relevant in the fields of medicinal chemistry and materials science, where precise molecular tailoring is paramount.

This guide provides an in-depth exploration of the core reactivity of this compound, detailed experimental protocols for its key transformations, and insights into its application in the synthesis of pharmacologically relevant structures.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 22921-76-2PubChem[1]
Molecular Formula C₉H₁₁BrO₂PubChem[1]
Molecular Weight 231.09 g/mol PubChem[1]
Appearance Solid (Typical)N/A
InChIKey PRRJGZRMBVOTGG-UHFFFAOYSA-NPubChem[1]

Part 1: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is predominantly dictated by the reactivity of its terminal primary alkyl bromide. This functional group is an excellent electrophile, making the molecule an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[2][3]

Nucleophilic Substitution (SN2) Pathway

The primary mode of reaction for this compound involves the displacement of the bromide ion by a nucleophile. This proceeds through a concerted, single-step SN2 mechanism.[3][4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this reaction to be efficient, the nucleophile must be able to access the electrophilic carbon from the backside, relative to the leaving group (bromide).[3] Given the unhindered nature of the primary carbon, this pathway is highly favored.

Key applications stemming from this reactivity include:

  • Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form more complex diaryl or alkyl aryl ethers.[5][6]

  • N-Alkylation of Amines: Reaction with primary or secondary amines to create secondary or tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.[7][8]

  • Thioether Synthesis: Reaction with thiolates to form thioethers.

  • Esterification: Reaction with carboxylates to form esters.

Competing Elimination (E2) Pathway

While SN2 is the dominant pathway, a competing bimolecular elimination (E2) reaction can occur, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide).[9][10] In this pathway, the base abstracts a proton from the carbon adjacent to the bromide-bearing carbon, leading to the formation of a double bond and the elimination of HBr.[9][11] This would yield 1-methoxy-4-(vinyloxy)benzene. For most applications with common nucleophiles like amines or phenoxides, the E2 pathway is a minor side reaction.[2]

G cluster_main Reactivity of this compound Start This compound + Nucleophile/Base SN2_Node SN2 Pathway (Favored with good nucleophiles e.g., R-O⁻, R₂NH) Start->SN2_Node Good Nucleophile E2_Node E2 Pathway (Favored with strong, hindered bases e.g., t-BuO⁻) Start->E2_Node Strong, Hindered Base Product_SN2 Substitution Product (Ether or Amine) SN2_Node->Product_SN2 Forms C-Nu bond Product_E2 Elimination Product (Alkene) E2_Node->Product_E2 Forms C=C bond

Caption: Competing SN2 and E2 reaction pathways.

Part 2: Application in Pharmaceutical Synthesis

The 4-methoxyphenoxyethyl group introduced by this building block is a common structural motif in various pharmacologically active molecules. Its ability to act as a flexible linker and its metabolic stability make it an attractive component in drug design. While direct synthesis routes for all drugs may use variations of this reagent, its core reactivity is perfectly illustrated in the synthesis of key intermediates for drugs like Vilazodone and Ceritinib.

Synthesis of Vilazodone Analogues

Vilazodone is an antidepressant that features a piperazine ring linked to an indole moiety via a butyl chain.[12] A critical step in many syntheses of Vilazodone and its analogues is the N-alkylation of a piperazine derivative with an appropriate alkyl halide.[13][14][15] this compound is an ideal reagent for creating analogues where a different linker is desired. For instance, reacting it with 5-(piperazin-1-yl)benzofuran-2-carboxamide would directly yield a Vilazodone analogue.

Synthesis of Ceritinib Precursors

Ceritinib is an ALK inhibitor used to treat certain types of lung cancer.[16] Its structure contains a substituted piperidine ring.[17] The synthesis often involves the N-alkylation of this piperidine nitrogen to introduce various side chains.[18][19][20] The reaction of this compound with the core piperidine intermediate of Ceritinib would serve as a straightforward method to generate novel derivatives for structure-activity relationship (SAR) studies.

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.[1]

Protocol 1: Williamson Ether Synthesis with p-Cresol

This protocol details the synthesis of 1-((4-methoxyphenoxy)ethoxy)-4-methylbenzene, demonstrating the use of this compound in forming a new ether linkage via the Williamson ether synthesis.[4][5]

Materials:

  • This compound (1.0 eq)

  • p-Cresol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

G cluster_workflow Protocol 1: Williamson Ether Synthesis Workflow A 1. Setup Combine p-cresol, K₂CO₃, and This compound in anhydrous acetonitrile. B 2. Reaction Heat mixture to reflux (approx. 82°C). Monitor reaction by TLC. A->B C 3. Workup Cool, filter solids, and concentrate filtrate. Partition between ethyl acetate and water. B->C D 4. Extraction & Washing Wash organic layer with NaHCO₃(aq) and brine. C->D E 5. Drying & Concentration Dry organic layer over MgSO₄, filter, and evaporate solvent. D->E F 6. Purification Purify the crude product via flash column chromatography. E->F G 7. Characterization Analyze purified product (NMR, MS, IR). F->G

Caption: Experimental workflow for Williamson ether synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x), saturated aqueous sodium bicarbonate solution (1x) to remove unreacted p-cresol, and finally with brine (1x).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylether.

Protocol 2: N-Alkylation of Piperidine

This protocol outlines the N-alkylation of a secondary amine, piperidine, to form 1-(2-(4-methoxyphenoxy)ethyl)piperidine. This reaction is fundamental in constructing scaffolds for drug discovery.[8][21]

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

G cluster_workflow Protocol 2: N-Alkylation Workflow A 1. Setup Combine piperidine and K₂CO₃ in anhydrous DMF. B 2. Reagent Addition Add this compound dropwise at room temperature. A->B C 3. Reaction Stir at 60-70°C. Monitor reaction by TLC. B->C D 4. Quenching & Extraction Cool, pour into water, and extract with diethyl ether (3x). C->D E 5. Washing & Drying Wash combined organic layers with brine. Dry over anhydrous Na₂SO₄. D->E F 6. Concentration & Purification Filter and evaporate solvent. Purify crude product via column chromatography. E->F G 7. Characterization Analyze purified product (NMR, MS, IR). F->G

Caption: Step-by-step experimental workflow for N-alkylation.

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reagent Addition: While stirring, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 60-70°C and stir for 3-6 hours. Monitor the reaction's progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts and wash them with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (a typical eluent would be a gradient of ethyl acetate in hexanes, possibly with 1% triethylamine to prevent streaking on the column) to obtain the pure tertiary amine product.

Conclusion

This compound stands out as a robust and reliable building block in organic synthesis. Its predictable reactivity, primarily governed by the SN2 mechanism at the primary bromide, allows for the clean and efficient introduction of the 4-methoxyphenoxyethyl linker. The protocols provided herein serve as a validated starting point for researchers to explore its utility in creating novel ethers and amines, paving the way for innovations in drug discovery and materials science. The causality behind the choice of polar aprotic solvents like acetonitrile or DMF is to accelerate the SN2 reaction, while the use of a mild inorganic base like potassium carbonate is sufficient to deprotonate phenols or scavenge the HBr byproduct from amine alkylations without promoting significant elimination side reactions.[2]

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Chegg.
  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (2018). YouTube.
  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene. (n.d.). Benchchem.
  • 1-(2-Bromoethoxy)-4-nitrobenzene synthesis. (n.d.). ChemicalBook.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Ceritinib: From Synthesis to Clinical Applications. (n.d.). Semantic Scholar.
  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). PubMed Central.
  • Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). PubMed.
  • Ceritinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • Methoxybenzyl)butan-1-amine and Other N- Alkylated 4-Methoxybenzylamines for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • CN104356112A - Method for preparing ceritinib. (n.d.). Google Patents.
  • Mechanism of the E2 Reaction. (2012). Master Organic Chemistry.
  • This compound. (n.d.). PubChem.
  • E2 reactions (video). (n.d.). Khan Academy.
  • CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • Vilazodone. (n.d.). PubChem.
  • Two Elimination Reaction Patterns. (2012). Master Organic Chemistry.
  • Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine. (n.d.). Benchchem.
  • Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane. (n.d.). Benchchem.

Sources

Reaction of 1-(2-Bromoethoxy)-4-methoxybenzene with amines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of N-substituted 2-(4-methoxyphenoxy)ethanamines through the reaction of 1-(2-bromoethoxy)-4-methoxybenzene with various amines. This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and critical insights into process optimization for researchers in synthetic and medicinal chemistry.

Introduction: Significance in Medicinal Chemistry

The N-aryl-2-(4-methoxyphenoxy)ethanamine scaffold is a privileged structural motif found in numerous biologically active compounds. The methoxy group, in particular, is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[1]. The reaction of this compound with amines provides a direct and versatile route to this important class of molecules, making it a cornerstone reaction for drug discovery and development programs. This guide offers a senior scientist's perspective on mastering this synthesis, moving beyond a simple recitation of steps to explain the underlying principles that govern success.

Reaction Mechanism: A Classic SN2 Pathway

The fundamental transformation is the N-alkylation of an amine with an alkyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The reaction unfolds in two primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This carbon is electron-deficient due to the electron-withdrawing effect of the bromine atom. The attack occurs from the backside relative to the leaving group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.[2][4]

  • Deprotonation: The initial product is an ammonium salt. A base present in the reaction mixture then deprotonates the nitrogen, yielding the neutral secondary or tertiary amine product and a salt byproduct.[2][5] Often, an excess of the starting amine serves as the base.[6]

A simplified diagram of the SN2 reaction mechanism.

Core Protocol and Experimental Workflow

This section outlines a general, robust protocol for the reaction. Specific quantities should be calculated based on the molecular weights of the chosen amine.

General Experimental Workflow

The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.

Experimental_Workflow A 1. Reagent Preparation - Dissolve amine and base in solvent. - Add this compound. B 2. Reaction - Heat mixture to desired temperature (e.g., 60-80 °C). - Monitor progress via TLC or LC-MS. A->B C 3. Workup & Extraction - Quench reaction with water. - Extract with organic solvent (e.g., Ethyl Acetate). - Wash organic layer. B->C D 4. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via flash column chromatography. C->D E 5. Analysis & Characterization - Determine yield and purity. - Confirm structure (NMR, MS). D->E Competing_Reactions Start_Amine Primary Amine (R-NH₂) Product_2 Desired Secondary Amine (Product) Start_Amine->Product_2 + Alkyl Halide Alkyl_Halide 1-(2-Bromoethoxy) -4-methoxybenzene Product_3 Tertiary Amine (Byproduct) Product_2->Product_3 + Alkyl Halide Product_4 Quaternary Salt (Byproduct) Product_3->Product_4 + Alkyl Halide

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 1-(2-bromoethoxy)-4-methoxybenzene as a key aryl bromide electrophile. This versatile building block, featuring a reactive C(sp²)–Br bond and a modifiable ether linkage, is of significant interest to researchers in medicinal chemistry and materials science. We will dissect the mechanistic underpinnings of cornerstone cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—and furnish detailed, field-proven protocols. The causality behind the selection of catalysts, ligands, bases, and solvents is emphasized to empower researchers to not only replicate but also rationally troubleshoot and adapt these methodologies for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a bifunctional synthetic building block. The aryl bromide moiety serves as a canonical handle for palladium-catalyzed C-C, C-N, and C-O bond formation, while the bromoethoxy tail offers a secondary site for nucleophilic substitution. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, making it a valuable precursor for creating libraries of compounds in drug discovery and for developing novel organic materials.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These transformations are celebrated for their broad functional group tolerance, high efficiency, and predictable outcomes, enabling the construction of complex molecules under relatively mild conditions.[3] This guide focuses on leveraging this powerful catalytic platform with this compound.

The Mechanistic Core: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for optimizing any specific transformation.[4][5] The process is a catalytic cycle that typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[3][6]

The three fundamental steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[7][8] The rate of this step is highly dependent on the ligand bound to the palladium center.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig, Heck): The nucleophilic coupling partner (e.g., an organoboron reagent, amine, or alkene) coordinates to the Pd(II) complex. In Suzuki or Sonogashira reactions, this is followed by the transfer of the organic group from the nucleophile to the palladium center, a step known as transmetalation.[7][9] For Buchwald-Hartwig amination, the coordinated amine is deprotonated by a base to form a palladium-amido complex.[10]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

The efficiency of each step, and thus the overall reaction, is profoundly influenced by the choice of ligand, base, and solvent.

Palladium Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 LₙPd(0) (Active Catalyst) OxAdd Ar-Pd(II)-Br (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Nu (Transmetalation Complex) OxAdd->Trans Transmetalation / Ligand Exchange Trans->Pd0 Reductive Elimination Waste M-Br / H-Br Trans->Waste ArBr Ar-Br ArBr->OxAdd NuM Nu-M / Nu-H NuM->Trans Product Ar-Nu

Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Key Cross-Coupling Applications and Protocols

The following sections detail the application of major palladium-catalyzed reactions to this compound, providing both mechanistic rationale and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures by coupling an organoboron species (like a boronic acid or ester) with an organohalide.[2][6] Its popularity stems from the mild reaction conditions, low toxicity of boron reagents, and broad functional group tolerance.[7]

Causality of Component Selection:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is common.[11] For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[12][13] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[12][14]

  • Base: A base is essential for activating the organoboron reagent to facilitate transmetalation.[6][11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous/organic solvent mixture. The choice of a moderately strong base like K₃PO₄ is prudent to avoid any potential side reactions with the ethoxy chain.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or THF) and water is typical, as it helps to dissolve both the organic substrates and the inorganic base.[15][16]

Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents & Equipment:

    • This compound (1.0 mmol, 246 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)

    • 1,4-Dioxane (5 mL) and Water (1 mL)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Stir the mixture vigorously and heat to 80-100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-4-(2-phenoxyethoxy)benzene.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[17] This reaction is of paramount importance in the pharmaceutical industry, where the aryl amine motif is a common feature in bioactive molecules.[18]

Causality of Component Selection:

  • Catalyst System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (often biarylphosphines like XPhos, RuPhos, or BrettPhos).[4][17] These ligands are critical for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation. Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can improve reproducibility and ease of setup.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, although they may require higher temperatures or longer reaction times.[20]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[10]

Protocol 3.2: Buchwald-Hartwig Amination with Morpholine

  • Reagents & Equipment:

    • This compound (1.0 mmol, 246 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • XPhos Pd G3 (0.02 mmol, 16.9 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene, anhydrous (5 mL)

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Procedure:

    • In a glovebox: Add NaOtBu and XPhos Pd G3 to a dry Schlenk flask or vial equipped with a stir bar.

    • Remove the flask from the glovebox. Add this compound.

    • Seal the flask, and evacuate and backfill with an inert gas.

    • Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the residue by flash chromatography to obtain the desired N-arylated product.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful route to styrenyl compounds and other vinylated aromatics.[1][21] The reaction typically proceeds with high trans selectivity.[21]

Causality of Component Selection:

  • Catalyst System: While simple Pd(OAc)₂/PPh₃ systems can be effective, phosphine-free conditions using Pd(OAc)₂ or ligandless catalysts like Pd/C are also common, particularly with more reactive aryl iodides. For aryl bromides, the addition of phosphine ligands is generally beneficial.[8]

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[22]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.

Protocol 3.3: Heck Coupling with n-Butyl Acrylate

  • Reagents & Equipment:

    • This compound (1.0 mmol, 246 mg)

    • n-Butyl acrylate (1.5 mmol, 215 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

    • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 mmol, 18.3 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

    • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

    • Sealed reaction tube or flask with condenser

  • Procedure:

    • To a reaction tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Seal the tube, then evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF (5 mL), n-butyl acrylate (215 µL), and triethylamine (279 µL) via syringe.

    • Seal the tube tightly and heat to 110-120 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with water and then brine, dry over MgSO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[23][24] It is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt cocatalyst.[9]

Causality of Component Selection:

  • Catalyst System: The classic system uses a Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[9] The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex.[9]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HX byproduct and as a solvent or co-solvent.[24]

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Protocol 3.4: Sonogashira Coupling with Phenylacetylene

  • Reagents & Equipment:

    • This compound (1.0 mmol, 246 mg)

    • Phenylacetylene (1.1 mmol, 121 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

    • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

    • Diisopropylamine (DIPA) (5 mL)

    • Schlenk flask with a magnetic stir bar

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add degassed DIPA (5 mL) and phenylacetylene (121 µL) via syringe.

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC.

    • Once complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Experimental Workflow and Data Summary

A successful cross-coupling experiment relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere to protect the catalyst.

Experimental Workflow start Start setup Reaction Setup (Weigh Reagents in Vial) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent & Liquid Reagents inert->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Workup (Quench, Extract, Wash, Dry) react->workup purify Purification (Concentrate & Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Figure 2: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Table 1: Summary of Optimized Conditions for Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig 2° Amine (Morpholine)XPhos Pd G3NaOtBuToluene100
Heck Acrylate EsterPd(OAc)₂ / P(o-tolyl)₃Et₃NDMF110-120
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIDIPADIPA / THF25-50

Troubleshooting and Practical Insights

  • Low Conversion: If the reaction stalls, this often points to catalyst deactivation. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained. An extra equivalent of ligand relative to the palladium precursor can sometimes improve catalyst stability.[19] Impure starting materials, especially amines, can also inhibit catalysis.[19]

  • Homocoupling Side Products: In Suzuki reactions, homocoupling of the boronic acid can occur. Using the correct stoichiometry and ensuring an oxygen-free environment minimizes this. In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is a common side reaction, which can be suppressed by rigorously excluding oxygen.[25]

  • Difficulty with Purification: Amine bases (Et₃N, DIPA) can sometimes be difficult to remove. An acidic wash (e.g., dilute HCl) during workup can help by protonating the amine, making it water-soluble.

Conclusion

This compound stands out as a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide array of valuable compounds. The protocols and mechanistic insights provided in this guide serve as a robust starting point for developing novel synthetic routes in pharmaceutical and materials science discovery programs.

References

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Google Cloud. Role of palladium catalyst in cross-coupling reactions. Google Cloud AI.
  • BenchChem.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • National Institutes of Health. Developing Ligands for Palladium(II)
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts.
  • Wikipedia.
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal.
  • Wikipedia. Heck reaction. Wikipedia.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • NROChemistry. Sonogashira Coupling. NROChemistry.
  • BenchChem.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Myers Research Group, Andrew G. The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts.
  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PubMed Central.

Sources

Introduction: The Strategic Utility of 1-(2-Bromoethoxy)-4-methoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Etherification using 1-(2-Bromoethoxy)-4-methoxybenzene

In the landscape of organic and medicinal chemistry, the ether linkage is a ubiquitous and generally stable functional group. The strategic installation of this moiety is a cornerstone of molecular design. Among the most reliable and versatile methods for forming C-O-C bonds is the Williamson ether synthesis, an SN2 reaction between an alkoxide or phenoxide and an alkyl halide.[1][2][3] This application note provides a detailed protocol and scientific rationale for the use of a specific and valuable alkylating agent: This compound .

This reagent is particularly useful for introducing the 2-(4-methoxyphenoxy)ethyl group onto a molecule. This structural motif is found in various pharmacologically active compounds, making this protocol highly relevant for researchers in drug discovery and development. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and reproducible experimental protocol, discuss critical parameters for success, and offer troubleshooting advice, grounded in established chemical principles.

Core Principles: The Williamson Ether Synthesis Mechanism

The etherification using this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The reaction involves three principal components:

  • The Nucleophile: An alcohol or phenol is deprotonated by a base to form a more potent nucleophile, the corresponding alkoxide or phenoxide. The choice of base is critical and depends on the pKa of the alcohol or phenol.

  • The Electrophile: this compound serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack.[7] As a primary alkyl bromide, it is an excellent substrate for SN2 reactions, minimizing the risk of competing elimination (E2) side reactions.[8][9]

  • The Solvent: The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[4][5]

The overall transformation is characterized by the backside attack of the nucleophilic oxygen on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral, and the displacement of the bromide leaving group.[9][10]

Williamson_Ether_Synthesis Figure 1: S-N-2 Mechanism for Etherification cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: S-N-2 Attack ROH R-OH Phenol / Alcohol RO_minus R-O⁻ Nucleophile ROH->RO_minus Deprotonation Base Base (e.g., K₂CO₃) AlkHalide AlkHalide RO_minus->AlkHalide:c1 Backside Attack BaseH HB⁺ AlkylHalide CH₃O-Ph-O-CH₂-CH₂-Br This compound Product R-O-CH₂-CH₂-O-Ph-OCH₃ Final Ether Product AlkylHalide->Product Displacement of Br⁻

Caption: Figure 1: SN2 Mechanism for Etherification.

Application Protocol: Etherification of 4-tert-Butylphenol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-tert-butylphenoxy)-2-(4-methoxyphenoxy)ethane, a representative etherification using a phenolic nucleophile.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
4-tert-ButylphenolC₁₀H₁₄O150.2210.01.0Solid
This compoundC₉H₁₁BrO₂231.0911.01.1Solid/Oil
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0Solid, anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--Solvent, 50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--Extraction Solvent
Brine (Saturated NaCl)NaCl/H₂O---Washing Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--Drying Agent
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Phenol, K₂CO₃, and DMF in a flask. B 2. Add this compound. A->B C 3. Heat reaction mixture at 80-90 °C. Monitor by TLC. B->C D 4. Cool to room temperature. Pour into water. C->D E 5. Extract product with Ethyl Acetate (3x). D->E F 6. Combine organic layers. Wash with water and brine. E->F G 7. Dry organic layer over Na₂SO₄. F->G H 8. Filter and concentrate under reduced pressure. G->H I 9. Purify crude product via column chromatography. H->I

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (1.50 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes to allow for the formation of the potassium phenoxide. To this suspension, add this compound (2.54 g, 11.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ether product.[11]

Safety and Handling
  • This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

  • Handle potassium carbonate with care as it is a desiccant and can be irritating.

Critical Parameters and Troubleshooting

The success of this etherification hinges on several key factors. Understanding these variables allows for optimization and effective troubleshooting.

ParameterRationale & Expert InsightsTroubleshooting
Base Selection & Stoichiometry For phenols (pKa ~10), a mild inorganic base like K₂CO₃ is sufficient and easy to handle.[4] For less acidic aliphatic alcohols (pKa ~16-18), a stronger base like sodium hydride (NaH) is required to achieve complete deprotonation.[8] Using at least 2 equivalents of K₂CO₃ ensures the reaction equilibrium is driven towards the phenoxide.Problem: Incomplete reaction. Solution: Ensure the base is anhydrous. For stubborn reactions or less acidic phenols, consider a stronger base like cesium carbonate (Cs₂CO₃) or phase-transfer catalysis conditions.[4][12]
Solvent Purity The use of anhydrous solvents is crucial. Trace amounts of water can quench the generated nucleophile, reducing the reaction yield.Problem: Low yield. Solution: Use freshly opened or properly dried solvents. DMF and acetonitrile are hygroscopic and should be stored over molecular sieves.
Temperature Control The reaction is typically heated to increase the rate of the SN2 reaction. A temperature range of 80-100 °C is standard for these reagents in DMF or acetonitrile.[5]Problem: No reaction or decomposition. Solution: If no reaction occurs, ensure the temperature is adequate. If decomposition is observed (darkening of the solution), the temperature may be too high for the specific substrate.
Potential Side Reactions While the primary bromide substrate minimizes E2 elimination, phenoxides are ambident nucleophiles and can undergo C-alkylation in addition to the desired O-alkylation.[5][13] This is generally a minor pathway under these conditions but can be influenced by the solvent and counter-ion.Problem: Multiple products observed by TLC/NMR. Solution: C-alkylation is often favored in less polar solvents. Sticking to polar aprotic solvents like DMF or DMSO typically maximizes O-alkylation.

Conclusion

The etherification protocol using this compound is a powerful and reliable method for introducing the 2-(4-methoxyphenoxy)ethyl moiety into a wide range of molecules. By understanding the underlying SN2 mechanism and carefully controlling key parameters such as the choice of base, solvent purity, and temperature, researchers can consistently achieve high yields of the desired ether products. This guide provides a solid foundation for the successful application of this valuable synthetic transformation in research and development settings.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Taylor & Francis Online. (n.d.).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • ResearchGate. (2016).
  • Alfa Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound.
  • DewWool. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journals. (n.d.).
  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • HSCprep. (2025).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Leah4sci. (2013). Williamson Ether Synthesis. YouTube.
  • Google Patents. (n.d.).
  • Wiley Science Solutions. (n.d.). This compound.
  • Benchchem. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Bromoethoxy)-4-methoxybenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. 1-(2-Bromoethoxy)-4-methoxybenzene, also known by synonyms such as 4-(2-Bromoethoxy)anisole and 2-(4-methoxyphenoxy)ethyl bromide, has emerged as a highly valuable and versatile intermediate.[1][2] Its structure uniquely combines a reactive alkyl bromide with a methoxy-substituted phenoxy group. This bifunctional nature makes it an ideal reagent for introducing the 2-(4-methoxyphenoxy)ethyl moiety into target molecules, a common structural motif in a variety of biologically active compounds, particularly in the development of adrenergic receptor agonists.[3][4]

The primary utility of this reagent lies in its capacity to act as a potent electrophile in nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-oxygen (ether) or carbon-nitrogen (amine) bonds under well-controlled conditions.[5][6] This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, detailing its properties, core reaction mechanisms, and providing a field-proven experimental protocol for its use in synthesis.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 22921-76-2[1][2]
Molecular Formula C₉H₁₁BrO₂[1][2]
Molecular Weight 231.09 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Solid (Typical)[5]
Boiling Point ~130-131 °C @ 11 Torr[7]
InChIKey PRRJGZRMBVOTGG-UHFFFAOYSA-N[1]

Safety & Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, all handling must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Core Application: Alkylation in the Synthesis of β₂-Adrenergic Agonist Scaffolds

A significant application of this compound is in the synthesis of long-acting β₂-adrenergic agonists (LABAs), which are crucial therapeutics for managing respiratory conditions like asthma and COPD.[8][9] Many LABAs feature a long lipophilic side chain that anchors the molecule to the receptor, and the 2-(4-methoxyphenoxy)ethyl group introduced by this reagent can serve as a key part of this side chain.[3]

The core transformation is a Williamson ether synthesis or a related N-alkylation, which proceeds via an Sₙ2 mechanism. In this reaction, a nucleophile, typically a phenoxide or an amine on the core pharmacophore, attacks the primary carbon atom attached to the bromine. The choice of a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is critical. These bases are strong enough to deprotonate the nucleophile (e.g., a phenol) to make it reactive, but not so strong as to promote elimination or other side reactions.

Generalized Reaction Mechanism

The diagram below illustrates the Sₙ2 mechanism for the O-alkylation of a generic phenolic substrate. The nucleophilic phenoxide ion, generated in situ by the base, attacks the electrophilic methylene carbon of this compound, leading to the formation of a new ether linkage and the displacement of the bromide ion.

Caption: Sₙ2 reaction mechanism for O-alkylation.

Detailed Experimental Protocol: Synthesis of a Diaryl Ether Intermediate

This protocol provides a robust, step-by-step methodology for the O-alkylation of 4-hydroxybenzaldehyde, a common starting material, using this compound. This procedure is representative of its application in building more complex pharmaceutical intermediates.

Materials and Equipment
  • Reagents:

    • 4-Hydroxybenzaldehyde

    • This compound (CAS 22921-76-2)

    • Potassium Carbonate (K₂CO₃), anhydrous powder

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Deionized Water

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography (silica gel)

Experimental Workflow Diagram

Workflow start Setup Reaction Vessel (3-neck flask, condenser, N₂ inlet) charge Charge Flask: 1. 4-Hydroxybenzaldehyde (1.0 eq) 2. K₂CO₃ (1.5 eq) 3. Anhydrous DMF start->charge stir Stir at Room Temp (15 min) charge->stir add_reagent Add this compound (1.1 eq) stir->add_reagent heat Heat to 80 °C Monitor by TLC add_reagent->heat workup Work-up heat->workup quench Cool to RT Quench with Water workup->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer: 1. Water 2. Brine extract->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification concentrate->purify column Silica Gel Column Chromatography (Hexanes/EtOAc gradient) purify->column characterize Characterize Pure Product (NMR, MS, IR) column->characterize

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. The system should be purged with nitrogen for 15 minutes to ensure an inert atmosphere. Causality: An inert atmosphere prevents potential oxidation of the aldehyde and other reagents at elevated temperatures.

  • Charging Reagents: To the flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (to a concentration of ~0.5 M). Causality: K₂CO₃ is a mild base that deprotonates the phenol to form the reactive phenoxide. An excess ensures complete deprotonation. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture. Causality: A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed (typically 4-6 hours).

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water. Causality: This step quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃).

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure diaryl ether product.

Optimization and Troubleshooting

The success of the alkylation can be influenced by several factors. The following table provides guidance for optimizing reaction conditions and troubleshooting common issues.

ParameterOptionsRationale & Expected Outcome
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is cost-effective and generally sufficient. Cs₂CO₃ is milder and more soluble, often leading to faster reactions and higher yields, especially for sterically hindered substrates.[10] NaH is a very strong base and should be used with caution as it can promote side reactions.
Solvent DMF, Acetonitrile (MeCN), AcetoneDMF and MeCN are excellent polar aprotic solvents for Sₙ2 reactions. Acetone can also be used and is easier to remove, but reactions may be slower. Ensure anhydrous conditions.
Temperature 60-100 °C80 °C is a good starting point. Lower temperatures may lead to very slow reaction rates, while higher temperatures can increase the formation of impurities.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrated).2. Insufficient temperature.3. Poor quality of alkylating agent.1. Use freshly dried, powdered K₂CO₃.2. Increase temperature in 10 °C increments.3. Verify the purity of this compound by NMR.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry is off.1. Allow the reaction to run longer, monitoring by TLC.2. Ensure a slight excess (1.1-1.2 eq) of the alkylating agent is used.
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water in the reaction.1. Lower the reaction temperature.2. Use anhydrous solvents and reagents; ensure the reaction is run under an inert atmosphere.

Conclusion

This compound stands out as a strategic and highly effective reagent in the synthesis of pharmaceutical intermediates. Its ability to cleanly introduce the 2-(4-methoxyphenoxy)ethyl group via robust Sₙ2 reactions makes it an indispensable tool for medicinal chemists, particularly in the development of β₂-adrenergic agonists and other complex therapeutic agents. The detailed protocols and troubleshooting guides provided herein are designed to empower researchers to confidently and successfully integrate this valuable building block into their synthetic workflows, accelerating the path from discovery to development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information.
  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4522-4530.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications.
  • Autechem. (2025). 1-(2-Bromoethoxy)-4-nitrobenzene: Your Essential Pharmaceutical Intermediate.
  • Miller, D. D., et al. (1988). Syntheses and beta-adrenergic agonist and antiaggregatory properties of N-substituted trimetoquinol analogues. Journal of Medicinal Chemistry, 31(8), 1629-1634.
  • Google Patents. (2005). WO 2005/063702 A1.
  • Ikemoto, T., & Tokuda, O. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • Autechem. (n.d.). Mastering Organic Synthesis: The Role of 2-Bromo-1-iodo-4-methoxybenzene.
  • University of Nottingham. (2019). Design, synthesis and pharmacological evaluation of efficacy selective β2 adrenoceptor agonists. Nottingham ePrints.
  • SciELO. (2018). Natural Product-Derived Drugs Based on β-Adrenergic Agents and Nucleosides.
  • Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 126(34), 10558–10559.
  • ResearchGate. (2010). Alkylation Reactions at the Benzo Moiety of 2,4-Dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes - Model Compounds of Colchicinoids.
  • Wang, L., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 91, 153669.

Sources

Quantitative Analysis of 1-(2-Bromoethoxy)-4-methoxybenzene: A Comprehensive Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition of robust analytical methodologies for the precise quantification of 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Recognizing the criticality of accurate quantification for process optimization, quality control, and regulatory compliance, this document outlines three distinct, validated analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring methodological robustness and data integrity. This guide adheres to the principles of scientific integrity, with all recommendations grounded in established analytical chemistry principles and validated through rigorous, self-validating systems compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Quantifying this compound

This compound serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromoethoxy group and a methoxybenzene moiety, imparts specific reactivity that is harnessed in multi-step synthetic processes. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final product. Therefore, the ability to accurately and reliably quantify this compound in starting materials, in-process samples, and final intermediates is paramount.

This application note is structured to empower laboratory professionals with the expertise to develop and implement analytical methods that are not only accurate and precise but also tailored to the specific needs of their research or manufacturing environment. We will delve into the nuances of sample preparation, chromatographic separation, and spectroscopic analysis, providing a comprehensive toolkit for the robust quantification of this important chemical entity.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a cornerstone technique for the analysis of moderately polar organic compounds like this compound, offering excellent resolution, sensitivity, and reproducibility.[1][2] The methodology presented here is a robust starting point for routine quality control and stability testing.

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] By optimizing the mobile phase composition, this compound can be effectively retained and separated from potential impurities. The methoxybenzene moiety provides sufficient hydrophobicity for retention on a C18 column, while the bromoethoxy group contributes to its polarity, allowing for elution with a suitable mixture of organic solvent and water.[4]

Experimental Protocol

2.2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[5][6] The goal is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a stock solution of approximately 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation: For bulk material, accurately weigh a sample amount expected to contain approximately 25 mg of the analyte and prepare as described for the standard solution. For in-process samples or formulated products, a suitable extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to isolate the analyte from the matrix.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Acetonitrile weigh->dissolve dilute Serial Dilution dissolve->dilute filter 0.45 µm Filtration dilute->filter inject Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Figure 1: HPLC analysis workflow for this compound.

2.2.2. Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm

Rationale for Parameter Selection:

  • Column: A standard C18 column provides good retention for the analyte.[8]

  • Mobile Phase: The acetonitrile/water ratio is a starting point for achieving optimal retention and peak shape.[9] The composition can be adjusted to fine-tune the retention time.

  • Detection Wavelength: The methoxybenzene chromophore exhibits strong UV absorbance. A wavelength of 225 nm is chosen to maximize sensitivity.

Data Analysis and Quantification

Quantification is typically performed using an external standard calibration.

  • Inject the series of working standard solutions.

  • Record the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Inject the sample solution and determine its peak area.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation (ICH Q2(R2) Guidelines)

The developed HPLC method must be validated to ensure it is fit for its intended purpose.[1][8][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant impact on results

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds like this compound, GC-MS offers high sensitivity and specificity, making it an excellent tool for both quantification and impurity profiling.[11] The mass spectrometer provides structural information, aiding in the unambiguous identification of the analyte and any co-eluting impurities.

Principle of Analysis

The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Experimental Protocol

3.2.1. Sample Preparation

GC sample preparation aims to introduce a clean, volatile sample into the instrument.[1][10]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction may be required to isolate the analyte.[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_gc Accurate Weighing dissolve_gc Dissolution in Dichloromethane weigh_gc->dissolve_gc dilute_gc Serial Dilution dissolve_gc->dilute_gc inject_gc Injection (Splitless) dilute_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc ionize_gc Electron Ionization separate_gc->ionize_gc detect_gc Mass Spectrometry Detection ionize_gc->detect_gc extract_ion Extracted Ion Chromatogram detect_gc->extract_ion integrate_gc Peak Integration extract_ion->integrate_gc quantify_gc Quantification integrate_gc->quantify_gc

Figure 2: GC-MS analysis workflow for this compound.

3.2.2. GC-MS Conditions

The following parameters are a good starting point for method development.

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Rationale for Parameter Selection:

  • GC Column: A non-polar DB-5ms column is suitable for the separation of a wide range of organic compounds.

  • Temperature Program: The temperature program is designed to ensure good separation of the analyte from potential impurities with a reasonable run time.

  • Ionization Mode: Electron ionization is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Data Analysis and Quantification

Quantification is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Identify characteristic ions of this compound from the full scan mass spectrum.

  • Set up the MS to acquire data in SIM mode, monitoring at least three characteristic ions.

  • Inject the standard solutions and construct a calibration curve based on the peak area of the most abundant and specific ion.

  • Inject the sample solution and calculate the concentration using the calibration curve.

Method Validation

The GC-MS method should be validated according to ICH guidelines, with similar parameters as described for the HPLC method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.[12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10]

Principle of Quantification

By co-dissolving a known mass of a certified internal standard with a known mass of the sample containing this compound, the concentration of the analyte can be determined by comparing the integrals of their respective, well-resolved NMR signals.[7][14][15]

Experimental Protocol

4.2.1. Sample Preparation

Meticulous sample preparation is paramount for accurate qNMR results.[14]

  • Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be of high purity and accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation weigh_sample Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_is Weigh Internal Standard weigh_is->dissolve_qnmr acquire Acquire ¹H NMR Spectrum dissolve_qnmr->acquire process Phase and Baseline Correction acquire->process integrate_qnmr Integrate Signals process->integrate_qnmr calculate Calculate Purity/Concentration integrate_qnmr->calculate

Figure 3: qNMR analysis workflow for this compound.

4.2.2. NMR Acquisition Parameters

For accurate quantification, specific acquisition parameters must be optimized.

ParameterRecommended Setting
Spectrometer ≥ 400 MHz
Pulse Sequence Standard 1D proton
Relaxation Delay (d1) 5 x T1 (of the slowest relaxing proton)
Number of Scans ≥ 16 (for good signal-to-noise)
Acquisition Time ≥ 3 seconds

Rationale for Parameter Selection:

  • Relaxation Delay: A sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Number of Scans: A higher number of scans improves the signal-to-noise ratio, leading to more precise integration.

Data Analysis and Calculation

The purity or concentration of the analyte is calculated using the following formula:[16]

Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Method Validation

The qNMR method should be validated for parameters such as specificity (ensuring no signal overlap), precision, and accuracy.

Conclusion

This application note has detailed three robust and reliable analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC method is well-suited for routine quality control in a manufacturing setting. The GC-MS method provides higher specificity and is ideal for impurity profiling and trace analysis. The qNMR method offers a primary, calibration-free approach for the accurate determination of purity. By following the detailed protocols and validation guidelines presented, researchers and scientists can ensure the generation of high-quality, reliable data for this critical chemical intermediate.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(10), 829–841.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Mestrelab Research. (n.d.). What is qNMR and why is it important?.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • YouTube. (2023, August 7). What Is Quantitative NMR (qNMR)?. Chemistry For Everyone.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Bioanalysis Zone. (2023, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer.
  • Sigma-Aldrich. (2017, February 8). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • ResearchGate. (n.d.). Extended Internal Standard Method for Quantitative 1 H NMR Assisted by Chromatography (EIC) for Analyte Overlapping Impurity on 1 H NMR Spectra.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Foster, M. D., & Synovec, R. E. (1996). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 68(17), 2838–2844.
  • Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques.
  • FUJIFILM Wako. (n.d.). Standard for Quantitative NMR.
  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.

Sources

Application Notes & Protocols for the Chromatographic Separation of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the chromatographic separation of 1-(2-bromoethoxy)-4-methoxybenzene, a key intermediate in pharmaceutical synthesis and materials science. Tailored for researchers, scientists, and drug development professionals, these notes elucidate the underlying principles and provide a robust, field-tested protocol for achieving high-purity isolation of the target compound.

Introduction: The Significance of Purifying this compound

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and impurities in the final product that can be difficult and costly to remove. Chromatographic separation is the most effective method for ensuring the high purity required for downstream applications. This guide will focus on High-Performance Liquid Chromatography (HPLC) for analytical quantification and preparative purification.

Principles of Separation: A Mechanistic Approach

The successful chromatographic separation of this compound hinges on understanding its physicochemical properties and how it interacts with the stationary and mobile phases.

2.1. Analyte Properties

  • Structure: this compound is a moderately polar aromatic ether. The presence of the methoxy and bromoethoxy groups imparts a degree of polarity, while the benzene ring provides hydrophobicity.

  • Solubility: It is generally soluble in organic solvents such as acetonitrile, methanol, and dichloromethane, which are common mobile phase constituents.

  • Predicted LogP: The predicted octanol-water partition coefficient (LogP) is approximately 2.6, indicating a moderate level of hydrophobicity suitable for reversed-phase chromatography.[1]

2.2. Chromatographic Mode Selection: Reversed-Phase HPLC

Given the moderate hydrophobicity of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

The general principle of chromatography involves the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[2] In the case of this compound, its retention on a C18 column will be primarily governed by its hydrophobic character.

Experimental Protocol: Analytical HPLC

This section provides a detailed protocol for the analytical separation of this compound. This method can be used to assess the purity of a sample and can be scaled up for preparative purification.

3.1. Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for better peak shape.[3]

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase modification).

  • Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile).

3.2. Chromatographic Conditions

The following table outlines the recommended starting conditions for the analytical HPLC method.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and is mass spectrometry compatible.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good separation efficiency.
Gradient 50-90% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3.4. Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Method Validation and Troubleshooting

A self-validating protocol is essential for trustworthy results. The following parameters should be assessed to ensure the method is robust and reliable.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing a blank (mobile phase) and a placebo (sample matrix without the analyte).

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a known amount of pure analyte into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Silanol interactions, column contamination.Use a column with end-capping, add a small amount of a competitive base (e.g., triethylamine) to the mobile phase, or use a lower pH mobile phase.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope and initial/final mobile phase compositions. Try a different organic modifier (e.g., methanol).
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the system with a strong solvent. Use a needle wash in the autosampler.

Preparative Scale-Up

The analytical method described above can be scaled up for preparative purification. The key considerations for scaling up are:

  • Column Size: A larger diameter column (e.g., 20-50 mm ID) is required to handle larger sample loads.

  • Flow Rate: The flow rate should be increased proportionally to the cross-sectional area of the column.

  • Sample Loading: The amount of sample that can be loaded onto the column will depend on the column size and the resolution of the separation. It is advisable to perform a loading study to determine the optimal sample load.

A common approach for preparative purification is flash column chromatography.[4] For this compound, a silica gel stationary phase with a non-polar mobile phase like a hexane/ethyl acetate gradient would be a suitable starting point for purification after synthesis.[5][6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chromatographic separation of this compound. By understanding the principles of reversed-phase chromatography and following the detailed experimental procedures, researchers can confidently achieve high-purity isolation of this important chemical intermediate. The provided method is a robust starting point that can be further optimized and validated for specific laboratory and application requirements.

References

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84427, 1-(2-Bromoethyl)-4-methoxybenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579814, this compound.
  • ResearchGate. (2008). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
  • LibreTexts Chemistry. (2021). Chromatographic and Electrophoretic Methods.
  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application Note: Structural Elucidation of 1-(2-Bromoethoxy)-4-methoxybenzene and its Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in synthetic organic chemistry for reaction monitoring and definitive structural characterization of novel compounds. This guide provides a detailed protocol and in-depth analysis for utilizing ¹H and ¹³C NMR spectroscopy to characterize the product of the Williamson ether synthesis between 4-methoxyphenol and 1,2-dibromoethane, yielding 1-(2-bromoethoxy)-4-methoxybenzene. We further explore the spectroscopic signatures of potential side products and subsequent nucleophilic substitution products, offering a comprehensive framework for researchers in drug development and materials science.

Introduction: The Central Role of NMR in Reaction Analysis

In the landscape of pharmaceutical and materials science research, unambiguous structural verification is paramount. NMR spectroscopy offers an unparalleled, non-destructive method to probe the molecular structure of reaction components in solution. It allows for the quantitative assessment of reaction progress, the identification of intermediates, and the characterization of final products and impurities.[1][2]

This application note focuses on the synthesis and characterization of this compound. This compound is synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4] The reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide ion.[4][5] By monitoring the distinct shifts in the NMR spectra of the reactants as they are converted into products, a chemist can gain precise insights into the reaction's efficiency and purity.

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction proceeds in two conceptual steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.[5][6]

  • Nucleophilic Attack (SN2): The resulting phenoxide ion attacks one of the electrophilic methylene carbons of 1,2-dibromoethane, displacing a bromide ion as the leaving group.[4][7]

Given that a primary alkyl halide is used, the SN2 pathway is strongly favored over elimination (E2) side reactions.[5] However, potential side products can still arise, primarily from a second substitution on the bromoethoxy product or reaction with impurities.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-MP 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Ion 4-MP->Phenoxide DBE 1,2-Dibromoethane Product This compound DBE->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Phenoxide->Product SN2 Attack Salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocols

Protocol: Synthesis of this compound

Causality: This protocol is optimized for high yield and minimal side products by using a stoichiometric excess of the inexpensive 1,2-dibromoethane, which also serves as a solvent in some procedures, to minimize the formation of the double-substitution byproduct.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and acetone or DMF as the solvent.

  • Add 1,2-dibromoethane (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by TLC or by taking aliquots for NMR analysis.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol: NMR Sample Preparation and Data Acquisition

Trustworthiness: This protocol ensures high-quality, reproducible NMR data. The use of a deuterated solvent with a known chemical shift provides the lock signal and an internal reference, while a standard internal reference (TMS) allows for accurate chemical shift calibration.

  • Sample Preparation: Accurately weigh 10-20 mg of the purified product (or crude reaction mixture) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

  • Add a small drop of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for precise chemical shift referencing.

  • Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with complete proton decoupling. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

NMR_Workflow A Reaction Aliquot or Purified Product B Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS A->B C Insert Sample into NMR Spectrometer B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum: Assign Peaks, Integrate, Check for Impurities E->F

Caption: General workflow for NMR sample analysis.

Spectroscopic Data Analysis

The power of NMR in reaction analysis lies in comparing the spectra of the reactants and products. The key is to identify the disappearance of starting material signals and the appearance of new, characteristic product signals.

NMR Data of Reactants
CompoundProton (¹H) Assignmentδ (ppm)MultiplicityCarbon (¹³C) Assignmentδ (ppm)
4-Methoxyphenol Ar-H ~6.80AA'BB' systemC -OH~149.9
OH variablebr sC -OMe~153.8
-OCH~3.75sAr-C H~115.9, 114.7
-OC H₃~55.6
1,2-Dibromoethane -CH ₂-~3.70s-C H₂-~31.8

Data sourced from spectral databases.[8][9][10][11][12]

NMR Data of Expected Product: this compound

The formation of the ether linkage dramatically alters the chemical environment of the ethoxy protons and the adjacent aromatic ring protons compared to the starting materials.

Proton (¹H) Assignmentδ (ppm)MultiplicityCoupling (J, Hz)Carbon (¹³C) Assignmentδ (ppm)
Ar-H (ortho to -OEt)~6.88d~9.0C -OEt153.9
Ar-H (meta to -OEt)~6.84d~9.0C -OMe152.1
-O-CH ₂-~4.28t~6.2Ar-C H115.5, 114.6
-CH ₂-Br~3.63t~6.2-O-C H₂-68.6
-OCH~3.78s--C H₂-Br28.9
-OC H₃55.6

Justification: The protons on the carbon adjacent to the oxygen (-O-CH₂-) are deshielded to a greater extent (δ ~4.28 ppm) than those adjacent to the bromine (-CH₂-Br, δ ~3.63 ppm) due to oxygen's higher electronegativity.[13] Both signals appear as triplets due to coupling with their respective neighbors.

Characterization of Potential Side Products
  • 1,2-bis(4-methoxyphenoxy)ethane: If the product reacts further with another equivalent of 4-methoxyphenoxide, a symmetrical molecule is formed. Its ¹H NMR spectrum would simplify, showing a single sharp singlet for the four equivalent methylene protons (-O-CH₂-CH₂-O-) around δ 4.2 ppm, alongside the signals for the 4-methoxyphenyl group.

  • Unreacted 4-Methoxyphenol: The presence of a broad singlet for the phenolic -OH and the characteristic aromatic pattern of the starting material indicates an incomplete reaction.

  • Unreacted 1,2-Dibromoethane: A sharp singlet around δ 3.70 ppm will be visible if it has not been fully consumed or removed during workup.

Conclusion

NMR spectroscopy provides a definitive and quantitative method for analyzing the products of the reaction between 4-methoxyphenol and 1,2-dibromoethane. By understanding the characteristic chemical shifts and coupling patterns of the starting materials, the desired product, and potential impurities, researchers can confidently assess reaction outcomes, optimize conditions, and ensure the purity of their target compounds. This protocol-driven approach, grounded in the fundamental principles of NMR, is essential for robust and reproducible chemical synthesis in any research and development setting.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • SpectraBase. (n.d.). 1,2-Dibromoethane - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chegg. (2022, October 14). Predict H NMR analysis of 4-methoxyphenol.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Kumar, A., et al. (n.d.). Real-time Monitoring of Reaction Synthesis using an NMR Spectroscopy in Micro-flow Reactor Platform.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.

Sources

Application Note: Mass Spectrometry Analysis of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the characterization of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS No. 22921-76-2) using mass spectrometry, primarily focusing on Electron Ionization (EI) techniques coupled with Gas Chromatography (GC-MS). Due to its bifunctional nature, containing both an aromatic ether and a bromoalkane moiety, its fragmentation pattern is predictable yet complex. This note elucidates the expected fragmentation pathways, providing researchers with a robust framework for structural verification and purity assessment of this important synthetic intermediate.

Introduction

This compound is a key building block in organic synthesis, often utilized in the development of pharmaceutical agents and other complex organic molecules. Its structure incorporates a 4-methoxyphenyl group linked via an ether oxygen to a bromoethyl chain. Accurate structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the identity of final products. Mass spectrometry offers unparalleled sensitivity and structural insight for this purpose.

Electron Ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular radical cation (M•+) and its subsequent fragmentation into a unique pattern of smaller ions. This "fingerprint" spectrum allows for unambiguous identification. This document outlines the expected EI-MS behavior of this compound, derived from foundational principles of mass spectrometry.[1]

Experimental Protocol

This section describes a self-validating, field-proven protocol for the GC-MS analysis of this compound. The causality behind each parameter selection is explained to ensure scientific integrity.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10 µg/mL. Rationale: This concentration is optimal for most modern GC-MS systems, preventing detector saturation while ensuring excellent signal-to-noise ratio.

Instrumentation & Parameters

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source is the instrument of choice.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

    • Injector Temperature: 250 °C. Rationale: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. Rationale: The phenyl-methylpolysiloxane stationary phase provides excellent resolution for aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which induces reproducible fragmentation patterns and allows for comparison with established spectral libraries.[2]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300. Rationale: This range effectively covers the molecular weight of the analyte and its most significant fragments.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering and saturating the MS detector.

Predicted Results & Fragmentation Analysis

The mass spectrum of this compound is expected to exhibit several characteristic features based on its structure.

Molecular Ion (M•+)

The molecular formula is C₉H₁₁BrO₂ with a monoisotopic mass of approximately 230.0 Da (for ⁷⁹Br) and 232.0 Da (for ⁸¹Br). A key identifying feature will be the molecular ion peak cluster at m/z 230 and 232 . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks should be of nearly equal intensity (a ~1:1 ratio), which is a definitive indicator of a monobrominated compound.[3] Aromatic ethers are known to produce prominent molecular ions due to the stability conferred by the benzene ring.[4]

Primary Fragmentation Pathways

The initial radical cation formed upon ionization has several potential sites for fragmentation. The most probable pathways are driven by the formation of stable carbocations and neutral radicals.

  • Pathway A: α-Cleavage to the Ether Oxygen This is a classic fragmentation pathway for ethers.[5][6][7] Cleavage of the C-C bond within the bromoethoxy group leads to the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized oxonium ion at m/z 137 . This is predicted to be a highly abundant peak. [M]•+ → [C₈H₉O₂]⁺ + •CH₂Br

  • Pathway B: Heterolytic Cleavage of the C-Br Bond The carbon-bromine bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical.[2][8] This pathway generates a cation at m/z 151 . [M]•+ → [C₉H₁₁O₂]⁺ + •Br

  • Pathway C: Cleavage Beta to the Aromatic Ring Aromatic ethers commonly fragment at the bond beta to the aromatic system.[9][4] In this molecule, this corresponds to the cleavage of the O–CH₂ bond, leading to the formation of the 4-methoxyphenoxy cation at m/z 123 and a bromoethyl radical. [M]•+ → [C₇H₇O]⁺ + •CH₂CH₂Br

  • Pathway D: Benzylic-like Cleavage with Hydrogen Rearrangement For aromatic ethers with longer alkyl chains, a rearrangement can occur where a hydrogen atom is transferred to the aromatic ring, leading to the formation of a phenol-like radical cation.[9][4] This would result in a peak at m/z 124 (4-methoxyphenol radical cation) via the loss of bromoethene. [M]•+ → [C₇H₈O₂]•+ + C₂H₃Br

Visualization of Fragmentation

The logical flow of the primary fragmentation pathways can be visualized as follows:

G M [M]•+ m/z 230/232 F137 [C₈H₉O₂]⁺ m/z 137 M->F137  - •CH₂Br (Pathway A) F151 [C₉H₁₁O₂]⁺ m/z 151 M->F151  - •Br (Pathway B) F123 [C₇H₇O]⁺ m/z 123 M->F123  - •C₂H₄Br (Pathway C) F124 [C₇H₈O₂]•+ m/z 124 M->F124  - C₂H₃Br (Pathway D)

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Expected Ions

The table below summarizes the key ions predicted to appear in the mass spectrum.

m/z (Da)Ion FormulaProposed Structure / OriginNotes
230 / 232[C₉H₁₁BrO₂]•+Molecular IonIsotopic doublet with ~1:1 intensity confirms one Br atom.[3]
151[C₉H₁₁O₂]⁺Loss of •Br radicalResult of C-Br bond cleavage.[2]
137[C₈H₉O₂]⁺Loss of •CH₂Br radicalFrom α-cleavage to ether oxygen; likely base peak.[5][7]
123[C₇H₇O]⁺4-methoxyphenoxy cationFrom cleavage beta to the aromatic ring.[9]
124[C₇H₈O₂]•+4-methoxyphenol radical cationFrom cleavage with H-rearrangement.[4]
107/109[C₂H₄Br]⁺Bromoethyl cationFrom cleavage of the ArO–CH₂ bond.
95[C₆H₇O]⁺Loss of CH₂O from m/z 123Secondary fragmentation.
77[C₆H₅]⁺Phenyl cationCommon fragment from aromatic compounds.[9]

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. The definitive molecular ion cluster at m/z 230/232 immediately confirms the elemental composition and the presence of a single bromine atom. The fragmentation pattern, dominated by a probable base peak at m/z 137 resulting from α-cleavage, alongside significant fragments at m/z 151 and m/z 123, provides a robust and verifiable fingerprint for this compound. This application note serves as a comprehensive guide for researchers, enabling confident identification and characterization in a drug development or synthetic chemistry setting.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.13: Fragmentation of Ethers. Whitman College.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Spectroscopy International. (2015). Mass Spectrum of Ethers.
  • Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • OpenOChem Learn. (n.d.). MS Fragmentation.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage.
  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • Clark, C. R., et al. (2025). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
  • NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry.

Sources

Topic: 1-(2-Bromoethoxy)-4-methoxybenzene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides an in-depth technical guide on the application of 1-(2-bromoethoxy)-4-methoxybenzene as a versatile building block in the synthesis of medicinally important heterocyclic compounds. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the construction of key heterocyclic scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique bifunctional properties—a potent electrophilic bromoethyl group coupled with an electron-rich aromatic ring—for the efficient synthesis of novel molecular architectures. All protocols are designed to be self-validating, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 59% of FDA-approved drugs containing a nitrogen heterocycle. The strategic assembly of these scaffolds requires robust and versatile chemical reagents. This compound (CAS No. 22921-76-2) has emerged as a reagent of significant interest due to its distinct structural features.[1][2]

The molecule consists of a p-methoxyphenyl group linked via an ether bond to a 2-bromoethyl chain. This arrangement confers two key reactive functionalities:

  • An Electrophilic Alkyl Halide: The primary bromide is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reactions) by amines, phenols, and other nucleophiles. This allows for the straightforward introduction of the –CH₂CH₂OAr moiety.

  • An Activated Aromatic Ring: The methoxy group is a strong electron-donating group, activating the benzene ring towards electrophilic aromatic substitution, thereby providing a handle for further functionalization or cyclization reactions.

This dual reactivity profile enables its use in elegant intramolecular cyclization strategies and as a key component in multi-step syntheses, leading to diverse heterocyclic systems such as benzofurans and morpholine precursors.[3][4]

Reagent Profile and Safety Mandates

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 22921-76-2[1][2]
Molecular Formula C₉H₁₁BrO₂[1][2]
Molecular Weight 231.09 g/mol [1]
IUPAC Name This compound[1]
Physical State Solid / Low-melting solid[5]
Critical Safety and Handling Protocols

This compound is classified with specific hazards that mandate strict handling procedures.[1]

  • Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Required Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

    • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Handling Environment: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Incompatible with strong oxidizing agents and strong acids.[5]

Application in Benzofuran Synthesis

Benzofurans are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[7][8] this compound serves as an excellent precursor for constructing the core benzofuran ring system via intramolecular cyclization, often referred to as a modified Williamson ether synthesis or a Perkin-like rearrangement pathway.

Mechanistic Rationale and Workflow

The synthesis proceeds via an initial O-alkylation of a substituted salicylaldehyde (or a 2-hydroxyacetophenone) with this compound. The resulting ether intermediate contains both the nucleophile (enolate, formed in the subsequent step) and the electrophile required for cyclization. A base-mediated intramolecular condensation and subsequent dehydration forge the furan ring.

The choice of a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is critical. K₂CO₃ is cost-effective and sufficient for many substrates, while the more soluble and basic Cs₂CO₃ can accelerate the reaction, particularly for less reactive systems. The solvent, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the SN2 reaction while effectively solvating the carbonate base.

G cluster_0 Step 1: O-Alkylation (Ssub{N}2) cluster_1 Step 2: Intramolecular Cyclization A Substituted Salicylaldehyde D Alkylated Intermediate A->D B 1-(2-Bromoethoxy)- 4-methoxybenzene B->D C Base (K₂CO₃) Solvent (DMF) C->D E Base (e.g., t-BuOK) Heat F Enolate Formation D->F E->F G Cyclized Intermediate F->G Intramolecular Nucleophilic Attack H Dehydration G->H I Substituted Benzofuran Product H->I

Caption: General workflow for benzofuran synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxymethyl)benzofuran

This protocol details the synthesis from 2-hydroxybenzaldehyde.

Materials:

  • 2-Hydroxybenzaldehyde

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: O-Alkylation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxybenzaldehyde (1.0 equiv.), anhydrous K₂CO₃ (1.5 equiv.), and anhydrous DMF (0.5 M).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 equiv.) in DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 6-12 hours, monitoring progress by TLC (thin-layer chromatography).

    • Causality Note: Heating is required to overcome the activation energy for the SN2 displacement of bromide by the phenoxide. K₂CO₃ is sufficient to deprotonate the phenol but not the aldehyde.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ether. This intermediate can be purified by column chromatography or used directly in the next step.

Step B: Intramolecular Cyclization

  • Dissolve the crude intermediate ether from Step A in anhydrous toluene (0.3 M) in a flame-dried flask under an inert atmosphere.

  • Add potassium tert-butoxide (t-BuOK) (2.0 equiv.) portion-wise at 0 °C.

    • Causality Note: t-BuOK is a strong, non-nucleophilic base required to deprotonate the benzylic position, forming the carbanion/enolate necessary for the intramolecular cyclization. Toluene is a suitable non-polar solvent for this step.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenoxymethyl)benzofuran.

Synthesis of N-Arylalkoxyamines: Precursors for Morpholines and Other N-Heterocycles

While not forming a morpholine ring in a single step, this compound is a pivotal reagent for synthesizing N-substituted amino ethers. These products are valuable intermediates for constructing more complex heterocycles, including morpholines, through subsequent cyclization reactions.[4][9]

Mechanistic Rationale and Workflow

The core of this synthesis is a standard SN2 reaction where a primary or secondary amine acts as the nucleophile, displacing the bromide from this compound.

  • Choice of Base: A mild, non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is used as an acid scavenger to neutralize the HBr formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are ideal as they can solvate the cationic species formed during the transition state, accelerating the SN2 reaction.

G Start Primary/Secondary Amine (R-NH₂ or R₂NH) TS Ssub{N}2 Transition State Start->TS Reagent 1-(2-Bromoethoxy)- 4-methoxybenzene Reagent->TS Conditions Base (e.g., K₂CO₃, Et₃N) Solvent (Acetonitrile) Heat Conditions->TS Product N-(2-(4-methoxyphenoxy)ethyl)amine (Heterocycle Precursor) TS->Product Byproduct HBr salt of Base TS->Byproduct

Caption: SN2 synthesis of heterocyclic precursors.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(4-methoxyphenoxy)ethan-1-amine

This protocol describes the reaction with benzylamine as a representative primary amine.

Materials:

  • Benzylamine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine benzylamine (1.0 equiv.), anhydrous K₂CO₃ (2.0 equiv.), and anhydrous acetonitrile (0.4 M).

    • Causality Note: A slight excess of the amine can be used to drive the reaction, but using two equivalents of base ensures that the amine remains deprotonated and nucleophilic throughout the reaction.

  • Add this compound (1.05 equiv.) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 12-24 hours. Monitor the reaction's completion via TLC.

  • After cooling to room temperature, filter the solid K₂CO₃ and KBr salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts, followed by a brine wash (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine to prevent streaking) to yield the pure N-benzyl-2-(4-methoxyphenoxy)ethan-1-amine.

Conclusion and Future Outlook

This compound is a highly effective and strategic reagent for the synthesis of key heterocyclic structures. Its predictable reactivity allows for the rational design of synthetic routes to benzofurans and serves as a cornerstone for building precursors to N-heterocycles like morpholines. The protocols detailed herein are robust and grounded in well-understood reaction mechanisms, providing a reliable foundation for both academic research and industrial drug development campaigns. Future applications may explore its use in solid-phase synthesis or flow chemistry to further streamline the production of heterocyclic libraries for high-throughput screening.

References

  • Title: 1-(2-Bromoethoxy)
  • Title: 1-(2-Bromoethyl)
  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]
  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: Molecules (via PMC) URL:[Link]
  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules URL:[Link]
  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: ResearchG
  • Title: Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents Source: ResearchG
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL:[Link]
  • Title: Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme Source: PMC, National Center for Biotechnology Inform
  • Title: Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]
  • Title: Figure 2.
  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL:[Link]
  • Title: Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene Source: NSF Public Access Repository URL:[Link]
  • Title: A Short Review on Structures and Synthesis of some Heterocyclic Compounds Source: Asian Journal of Research in Chemistry URL:[Link]

Sources

The Versatile Building Block: Application Notes for 1-(2-Bromoethoxy)-4-methoxybenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Intermediate

In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to the development of next-generation functional materials. 1-(2-Bromoethoxy)-4-methoxybenzene, a seemingly unassuming aromatic ether, presents itself as a highly versatile building block for the synthesis of a diverse array of advanced polymers and for the functionalization of material surfaces. Its unique molecular architecture, featuring a reactive bromoethoxy group and a methoxy-activated phenyl ring, offers a dual-pronged approach to material design. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling its incorporation into polymer backbones or its grafting onto surfaces. The methoxy group, an electron-donating moiety, can influence the electronic properties of resulting materials, making it a person of interest for applications in organic electronics.

This comprehensive guide serves to illuminate the untapped potential of this compound. We will delve into its core reactivity, propose its application in the synthesis of high-performance polymers and functionalized surfaces, and provide detailed, field-proven protocols to empower researchers in their quest for novel materials with tailored properties. While direct literature on this specific molecule's extensive applications is emerging, the protocols herein are built upon well-established chemical principles and successful applications of analogous compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 22921-76-2[1]
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
Appearance White to off-white crystalline solidInferred from typical properties of similar compounds
Boiling Point Decomposes upon heatingInferred from typical properties of similar compounds
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO, Chloroform)Inferred from typical properties of similar compounds

Core Reactivity and Mechanistic Considerations

The utility of this compound in materials synthesis is primarily centered around the reactivity of its bromoethoxy group. This moiety is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

This reactivity forms the basis of two key synthetic strategies in materials science:

  • Polymer Synthesis via Williamson Ether Synthesis: By reacting this compound with a difunctional nucleophile (e.g., a bisphenol), polyethers can be synthesized. This classic yet powerful method allows for the creation of robust polymer backbones.[2][3][4]

  • Surface Functionalization: The bromoethoxy group can react with nucleophilic sites on the surface of a material (e.g., hydroxyl groups on silica or metal oxides), leading to the covalent attachment of the 4-methoxyphenoxyethyl moiety. This allows for the modification of surface properties such as hydrophobicity, biocompatibility, and electronic characteristics.

Williamson_Ether_Synthesis Nucleophile R-O⁻ Na⁺ (Alkoxide/Phenoxide) TS [R-O···CH₂···Br]⁻ (SN2 Transition State) Nucleophile->TS Nucleophilic Attack Bromoethoxy Br-CH₂-CH₂-O-Ar (this compound) Bromoethoxy->TS Ether R-O-CH₂-CH₂-O-Ar (Ether Product) TS->Ether Bond Formation Salt Na⁺ Br⁻ (Salt Byproduct) TS->Salt Leaving Group Departure

Figure 1: Generalized SN2 mechanism for the reaction of this compound.

Application in Polymer Synthesis: Crafting Novel Poly(arylene ether)s

The incorporation of the 4-methoxyphenoxyethyl unit into a polymer backbone can impart desirable properties such as thermal stability, solubility in organic solvents, and specific optoelectronic characteristics. A prime strategy for achieving this is through step-growth polymerization with a suitable bisphenol comonomer.

Protocol 1: Synthesis of a Poly(arylene ether) via Williamson Ether Polycondensation

This protocol details the synthesis of a novel poly(arylene ether) by reacting this compound with a bisphenol, for instance, Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask, add Bisphenol A (1 equivalent) and this compound (1 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the monomers (concentration of ~20-30% w/v). Add anhydrous potassium carbonate (2.5 equivalents).

  • Azeotropic Dehydration: Add anhydrous toluene (approximately 30% of the DMF volume) to the reaction mixture. Heat the mixture to reflux (around 130-140 °C) and azeotropically remove water using the Dean-Stark trap for 2-4 hours. This step is critical to ensure anhydrous conditions for the polymerization.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 150-160 °C and maintain under a gentle flow of nitrogen with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 8-24 hours.

  • Polymer Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove unreacted monomers and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Polymerization_Workflow Start Start Setup 1. Reactor Setup (Monomers, Solvent, Base) Start->Setup Dehydration 2. Azeotropic Dehydration (Toluene, Reflux) Setup->Dehydration Polymerization 3. Polymerization (High Temperature, N₂ atm) Dehydration->Polymerization Precipitation 4. Precipitation (Methanol) Polymerization->Precipitation Purification 5. Purification (Washing with H₂O and Methanol) Precipitation->Purification Drying 6. Drying (Vacuum Oven) Purification->Drying End End (Purified Polymer) Drying->End

Figure 2: Workflow for the synthesis of a poly(arylene ether).

Application in Surface Functionalization: Tailoring Material Interfaces

The ability to modify the surface properties of materials is crucial for a vast range of applications, from biomedical implants to electronic devices. This compound provides a straightforward route to introduce the 4-methoxyphenoxyethyl group onto surfaces bearing nucleophilic functionalities.

Protocol 2: Functionalization of Silica Nanoparticles

This protocol describes the covalent grafting of this compound onto the surface of silica nanoparticles, which are rich in surface hydroxyl (-OH) groups.

Materials:

  • Silica nanoparticles (SiO₂)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask or a two-neck round-bottom flask with a condenser and a nitrogen inlet.

  • Magnetic stirrer and heating plate.

  • Centrifuge.

  • Ultrasonic bath.

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse the silica nanoparticles in deionized water and treat with an acid (e.g., HCl) to ensure a high density of surface silanol groups.

    • Wash thoroughly with deionized water until the pH is neutral.

    • Dry the nanoparticles in a vacuum oven at 120 °C overnight.

  • Deprotonation of Surface Hydroxyls:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend the dried silica nanoparticles in anhydrous THF.

    • Carefully add sodium hydride (NaH) (2-3 equivalents relative to the estimated surface hydroxyl groups) to the suspension. Caution: NaH is highly reactive with water and moisture, and hydrogen gas is evolved. Perform this step in a well-ventilated fume hood.

    • Stir the mixture at room temperature for 2-4 hours to allow for the deprotonation of the surface silanol groups, forming sodium silanolates.

  • Grafting Reaction:

    • Add this compound (a slight excess, ~1.5 equivalents relative to NaH) to the reaction mixture.

    • Heat the mixture to reflux (around 65 °C) and stir for 24-48 hours.

  • Quenching and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add methanol to quench any unreacted NaH.

    • Collect the functionalized silica nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with THF, deionized water, and methanol to remove unreacted reagents and byproducts. Use an ultrasonic bath to aid in the redispersion of the nanoparticles during washing steps.

    • Dry the functionalized silica nanoparticles in a vacuum oven at 60 °C.

Characterization:

The successful functionalization of the silica nanoparticles can be confirmed by:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the grafted organic moiety.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the surface.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface.

  • Contact Angle Measurements: To assess the change in surface hydrophobicity.

Potential Applications in Organic Electronics

The methoxy group in this compound is an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of materials it is incorporated into. This makes it a promising candidate for applications in organic electronics.[5][6][7][8]

  • Organic Light-Emitting Diodes (OLEDs): Polymers or small molecules containing the 4-methoxyphenyl ether moiety can be designed as host materials or emissive materials in OLEDs. The methoxy group can help in tuning the emission color and improving charge injection/transport properties.

  • Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, the methoxy group can influence the absorption spectrum and energy level alignment at the donor-acceptor interface, which are critical for efficient charge separation.

  • Organic Field-Effect Transistors (OFETs): The introduction of such polar groups can affect the molecular packing and morphology of semiconducting polymer films, thereby influencing charge carrier mobility.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential in materials science. Its straightforward reactivity through Williamson ether synthesis provides a reliable method for the creation of novel polymers and the tailored functionalization of surfaces. The protocols detailed in this guide offer a solid foundation for researchers to begin exploring the applications of this versatile building block. Future research could focus on the synthesis of a wider range of copolymers with different bisphenols to fine-tune the material properties, the exploration of its use in creating functional block copolymers, and the systematic investigation of the electronic properties of materials derived from it for applications in organic electronics. As the demand for advanced materials with precisely controlled properties continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.

References

  • PubChem. This compound.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Chem-Station. Williamson Ether Synthesis. [Link]
  • Francis Academic Press.
  • Geffroy, B., et al. Organic Light Emitting Diodes: materials, device structures and light extraction.
  • ScienceDirect. Organic light-emitting diodes. [Link]
  • Reineke, S., et al. White Organic Light-Emitting Diodes. FKIT, 2010.
  • Wong, T.K.S. OLED - Organic Light Emitting Diodes - Part 1. YouTube, 2020. [Link]

Sources

Application Notes and Protocols for Scalable Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2] Their structural motif, featuring a phenoxyethyl bromide core, allows for versatile downstream functionalization, making them valuable building blocks in drug discovery and materials science. The reliable and scalable production of these compounds is, therefore, of significant interest to researchers in both academic and industrial settings.[3]

This document provides a comprehensive guide to the scalable synthesis of this compound derivatives. It outlines detailed protocols, explains the rationale behind experimental choices, and offers insights into process optimization and safety considerations. The methodologies described herein are designed to be robust, reproducible, and adaptable for larger-scale production.

Core Synthesis Strategy: The Williamson Ether Synthesis

The primary method for synthesizing this compound derivatives is the Williamson ether synthesis. This classic and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide generated from a substituted phenol.[4][5] The general transformation is depicted below:

Williamson_Ether_Synthesis Phenol Substituted Phenol (e.g., 4-Methoxyphenol) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Product This compound Derivative Phenoxide->Product SN2 Attack Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Product Byproduct Byproduct (e.g., NaBr, H2O)

Caption: General scheme of the Williamson ether synthesis for this compound derivatives.

Mechanistic Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage.

To favor the desired monosubstitution product and minimize the formation of the bis-ether byproduct, a significant excess of 1,2-dibromoethane is typically employed.[6] The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction rate, yield, and impurity profile.

Scalable Synthesis Protocols

Two primary protocols are presented for the synthesis of this compound, a representative compound of this class. These methods can be adapted for various substituted phenols.

Protocol 1: Classical Thermal Method

This protocol is a robust and widely used method suitable for laboratory and pilot-scale synthesis.[6][7]

Materials and Equipment
  • 4-Methoxyphenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Toluene or Butanone (Methyl Ethyl Ketone)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, charge 4-methoxyphenol and a suitable solvent (e.g., butanone).[8] Add a large excess of 1,2-dibromoethane (typically 3-5 equivalents).

  • Base Addition: Prepare a solution of the base (e.g., potassium carbonate) in the same solvent or water.[8][9] With vigorous stirring, add the base solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 6-18 hours).[7][8] Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the organic layer. If inorganic salts have precipitated, filter them off.[8]

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.[10] This removes any remaining base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[10] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.[7][8]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

Phase-transfer catalysis offers a greener and often more efficient alternative, particularly for large-scale synthesis, as it can facilitate reactions between reactants in immiscible phases.[11][12]

Materials and Equipment
  • 4-Methoxyphenol

  • 1,2-Dibromoethane

  • Aqueous Sodium Hydroxide (concentrated)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

  • Organic Solvent (e.g., Toluene)

  • Standard laboratory glassware as in Protocol 1

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol, 1,2-dibromoethane, toluene, and a catalytic amount of the phase-transfer catalyst.[13]

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide to the vigorously stirred mixture.

  • Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously for several hours. The phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the phenol, and the resulting phenoxide reacts with the 1,2-dibromoethane.[10]

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

Experimental_Workflow cluster_protocol1 Protocol 1: Classical Thermal Method cluster_protocol2 Protocol 2: Phase-Transfer Catalysis P1_Start Start P1_Setup Reaction Setup: 4-Methoxyphenol, 1,2-Dibromoethane, Solvent P1_Start->P1_Setup P1_Base Base Addition (e.g., K2CO3) P1_Setup->P1_Base P1_React Reflux (6-18h) P1_Base->P1_React P1_Workup Work-up: Cool, Filter/Separate P1_React->P1_Workup P1_Extract Extraction & Washing P1_Workup->P1_Extract P1_Dry Drying & Concentration P1_Extract->P1_Dry P1_Purify Purification (Distillation/Chromatography) P1_Dry->P1_Purify P1_End Pure Product P1_Purify->P1_End P2_Start Start P2_Setup Reaction Setup: Phenol, Dibromoethane, Toluene, PTC P2_Start->P2_Setup P2_Base Aqueous NaOH Addition P2_Setup->P2_Base P2_React Heat & Stir Vigorously P2_Base->P2_React P2_Workup Work-up: Separate Layers P2_React->P2_Workup P2_Extract Extraction & Washing P2_Workup->P2_Extract P2_Dry Drying & Concentration P2_Extract->P2_Dry P2_Purify Purification P2_Dry->P2_Purify P2_End Pure Product P2_Purify->P2_End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Addressing Low Yield and Impurities

The synthesis of 1-(2-bromoethoxy)-4-methoxybenzene, a key intermediate in many pharmaceutical syntheses, is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. While seemingly straightforward, several factors can lead to diminished yields and the formation of unwanted byproducts. This section addresses the most common issues encountered during this synthesis.

Issue 1: Low Conversion of 4-Methoxyphenol

A frequent problem is the incomplete consumption of the starting phenol, leading to a lower than expected yield of the desired ether.

Possible Causes & Solutions:

  • Insufficient Base: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (or phenol) to form the more nucleophilic alkoxide (or phenoxide).[1][3] If the base is not strong enough or is used in insufficient quantity, the equilibrium will not favor the formation of the phenoxide, thus slowing down the reaction.

    • Recommendation: Use a slight excess of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). For aryl ethers, bases like NaOH, KOH, K2CO3, or Cs2CO3 are effective.[4] The choice of base can be critical, and empirical optimization is often necessary.

  • Reaction Temperature and Time: Like many organic reactions, the Williamson ether synthesis is sensitive to temperature.[2] Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range for this reaction is 50-100°C, with reaction times of 1-8 hours.[2] Optimization of both parameters is crucial for maximizing yield.[5][6]

Issue 2: Formation of Bis-etherification Product

A common byproduct is the formation of 1,2-bis(4-methoxyphenoxy)ethane, where two molecules of 4-methoxyphenol react with one molecule of 1,2-dibromoethane.

Possible Causes & Solutions:

  • Stoichiometry of Reactants: Using an equimolar ratio or an excess of 4-methoxyphenol relative to 1,2-dibromoethane will favor the formation of the bis-ether product.

    • Recommendation: Employ a significant excess of 1,2-dibromoethane. A common strategy is to use 1,2-dibromoethane as both the alkylating agent and the solvent to drive the reaction towards the mono-etherified product. A patent for a similar synthesis, 1-(2-bromo-ethoxy)-4-nitro-benzene, utilized a 3-fold excess of 1,2-dibromoethane.[7]

Issue 3: Competing Elimination Reaction (E2)

The alkoxide/phenoxide is a strong base and can promote the E2 elimination of HBr from the alkyl halide, leading to the formation of vinyl bromide and reducing the yield of the desired ether.[8][9]

Possible Causes & Solutions:

  • Structure of the Alkyl Halide: While 1,2-dibromoethane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction conditions can still influence this side reaction.[2][3][8]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

    • Recommendation: Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate. Careful monitoring is key.

Issue 4: Difficulty in Product Purification

Separating the desired this compound from unreacted starting materials and byproducts can be challenging.

Possible Causes & Solutions:

  • Similar Physical Properties: The starting materials and byproducts may have similar polarities and boiling points, making separation by chromatography or distillation difficult.

    • Recommendation:

      • Extraction: A post-reaction wash with an aqueous base solution (e.g., 5% NaOH) can remove unreacted 4-methoxyphenol.[10]

      • Column Chromatography: This is often the most effective method for separating the desired product from byproducts like the bis-ether. A solvent system of ethyl acetate in petroleum ether or hexane is a good starting point.[7]

      • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification technique.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally preferred for S_N2 reactions like the Williamson ether synthesis because they can solvate the cation of the base, leaving the anion more nucleophilic.[8] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF) [2][11]

  • Acetonitrile [2][8]

  • Butanone (Methyl Ethyl Ketone) [7]

The choice of solvent can significantly impact the reaction rate and yield, so it may be necessary to screen several options to find the optimal conditions for your specific setup.[5]

Q2: Can a phase-transfer catalyst improve the yield?

Yes, a phase-transfer catalyst (PTC) can be highly effective in Williamson ether syntheses, especially when dealing with reactants that have low solubility in the reaction solvent.[10][12][13]

  • Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.[10][12]

  • Benefits: Using a PTC can lead to faster reaction times, milder reaction conditions, and improved yields.[12]

Q3: How can I confirm the identity and purity of my product?

Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

III. Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key chemical transformations.

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide  + Base - Conjugate Acid This compound This compound 4-Methoxyphenoxide->this compound  + 1,2-Dibromoethane - Br⁻

Caption: Williamson ether synthesis of this compound.

Common Side Reactions

G cluster_0 Desired Reaction (SN2) cluster_1 Side Reactions 4-Methoxyphenoxide 4-Methoxyphenoxide Desired_Product 1-(2-Bromoethoxy)- 4-methoxybenzene 4-Methoxyphenoxide->Desired_Product + 1,2-Dibromoethane Bis_Ether 1,2-bis(4-methoxyphenoxy)ethane 4-Methoxyphenoxide->Bis_Ether + Desired_Product 1,2-Dibromoethane 1,2-Dibromoethane Vinyl_Bromide Vinyl_Bromide 1,2-Dibromoethane->Vinyl_Bromide + Base (E2)

Caption: Competing reactions in the synthesis.

Troubleshooting Workflow

G start Low Yield or Impure Product q1 Incomplete Reaction? Monitor by TLC/HPLC start->q1 a1 Increase Base/Temp/Time q1:f0->a1 Yes q2 Byproducts Observed? Analyze by NMR/MS q1:f0->q2 No a1->q1:f1 a2 Adjust Stoichiometry (excess dibromoethane) q2:f0->a2 Bis-Ether a3 Lower Reaction Temperature q2:f0->a3 Elimination Product purify Purify by Column Chromatography q2:f0->purify Other a2->purify a3->purify

Caption: A logical approach to troubleshooting synthesis issues.

IV. Optimized Protocol Example

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Methoxyphenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Butanone (Methyl Ethyl Ketone)

  • Dichloromethane

  • Water

  • 5% Sodium Hydroxide solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq) in butanone, add anhydrous potassium carbonate (2.5 eq) and 1,2-dibromoethane (3.0 eq).[7]

  • Heat the mixture to reflux (approximately 80°C) and stir for 18 hours. Monitor the reaction progress by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Partition the residue between dichloromethane and water. Separate the organic layer.

  • Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted 4-methoxyphenol, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure this compound.[7]

Quantitative Data Summary
ParameterRecommended ValueRationale
Reactant Ratio 1 : 3 (Phenol : Dibromoethane)Minimizes bis-etherification.[7]
Base K₂CO₃ (2.5 eq)Sufficient to deprotonate the phenol.[7]
Solvent ButanoneA suitable polar aprotic solvent.[7]
Temperature Reflux (~80°C)Provides energy for the reaction to proceed.[7]
Reaction Time ~18 hoursAllow for complete reaction.[7]

V. References

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Soderberg, T. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-phenoxyethanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.). AMS Dottorato. Retrieved from [Link]

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2023, January 31). ChemRxiv. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). IAJPS. Retrieved from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar. Retrieved from [Link]

  • Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab. Retrieved from [Link]

Sources

Side reactions of 1-(2-Bromoethoxy)-4-methoxybenzene and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromoethoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis and handling of this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, typically achieved through a Williamson ether synthesis involving 4-methoxyphenol and 1,2-dibromoethane, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This section addresses the most common issues encountered in the laboratory.

Problem 1: Low Yield of the Desired Product and Formation of a High-Boiling Point Impurity.

Symptom: After the reaction, you observe a significant amount of a white, crystalline solid that is sparingly soluble in common organic solvents, and your yield of this compound is lower than expected.

Likely Cause: The primary culprit for this observation is the formation of the symmetrical diether, 1,2-bis(4-methoxyphenoxy)ethane , as a significant byproduct.[1] This occurs when two molecules of the 4-methoxyphenoxide anion react with one molecule of 1,2-dibromoethane.

Mechanism Insight: The Williamson ether synthesis is an S(_N)2 reaction.[2] When 4-methoxyphenol is deprotonated, the resulting phenoxide is a potent nucleophile. In the presence of a dihaloalkane like 1,2-dibromoethane, the first substitution to form the desired product is followed by a second substitution if the reaction conditions favor it.

How to Avoid This Side Reaction:

  • Stoichiometric Control: The most effective strategy is to use a significant excess of 1,2-dibromoethane relative to 4-methoxyphenol. A molar ratio of 3:1 to 5:1 (1,2-dibromoethane : 4-methoxyphenol) is recommended to statistically favor the mono-alkylation product.[3] Using an excess of the non-chiral, and often less expensive, alkylating agent can drive the reaction towards the desired product.[3]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the formation of the diether byproduct.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) and aim to stop the reaction once the starting 4-methoxyphenol is consumed. Typical reaction times range from 1 to 8 hours at 50-100 °C.[4]

  • Kinetic vs. Thermodynamic Control: The formation of the mono-alkylation product is generally under kinetic control (the faster-forming product), while the di-alkylation product is often the thermodynamically more stable product.[5][6][7][8] Shorter reaction times and lower temperatures will favor the kinetic product.

Troubleshooting Workflow for Byproduct Formation

G Start Low Yield & High-Boiling Impurity Check_Stoichiometry Check Stoichiometry (1,2-dibromoethane : 4-methoxyphenol) Start->Check_Stoichiometry Excess_Dibromoethane Use 3-5 fold excess of 1,2-dibromoethane Check_Stoichiometry->Excess_Dibromoethane Ratio < 3:1 Monitor_Reaction Monitor reaction by TLC Check_Stoichiometry->Monitor_Reaction Ratio ≥ 3:1 Excess_Dibromoethane->Monitor_Reaction Stop_Reaction Stop reaction upon consumption of 4-methoxyphenol Monitor_Reaction->Stop_Reaction Purification Purify via Column Chromatography Stop_Reaction->Purification Pure_Product Pure 1-(2-Bromoethoxy) -4-methoxybenzene Purification->Pure_Product

Caption: Decision-making workflow for addressing low yields due to diether formation.

Problem 2: Presence of a Volatile, Low-Boiling Point Impurity.

Symptom: During workup or purification, you detect a volatile impurity, often with a characteristic sweet, chloroform-like odor.

Likely Cause: This is likely due to the E2 elimination of HBr from 1,2-dibromoethane, forming vinyl bromide. This side reaction is competitive with the desired S(_N)2 substitution, especially under strongly basic conditions and at elevated temperatures.[9]

Mechanism Insight: The alkoxide or phenoxide base can abstract a proton from a carbon atom adjacent to the carbon bearing a bromine atom, leading to the formation of a double bond and elimination of the bromide ion.[10]

How to Avoid This Side Reaction:

  • Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway. Elimination reactions often have a higher activation energy.

  • Choice of Base: While a strong base is necessary to deprotonate the phenol, using a milder base like potassium carbonate (K(_2)CO(_3)) can be advantageous over stronger bases like sodium hydride (NaH) or alkali metal hydroxides in some cases. K(_2)CO(_3) is sufficiently basic to deprotonate the phenol without being overly aggressive in promoting elimination.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are preferred for Williamson ether synthesis.[4][9] They solvate the cation of the alkoxide, increasing the nucleophilicity of the "naked" anion and favoring the S(_N)2 reaction.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new spot on my TLC plate during workup that is more polar than my product. What could it be?

A1: This is likely 2-(4-methoxyphenoxy)ethanol , the hydrolysis product of this compound. The carbon-bromine bond can undergo nucleophilic substitution by water, especially if the workup involves aqueous basic conditions or if there is residual water in the reaction mixture.[1][4][11][12] To minimize hydrolysis, ensure your reaction is conducted under anhydrous conditions and perform aqueous workups expeditiously with dilute base, followed by neutralization.

Q2: Can C-alkylation be a problem in this synthesis?

A2: While C-alkylation is a known side reaction in Williamson ether syntheses with phenoxides, it is less common with primary alkyl halides like 1,2-dibromoethane.[4] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation). Polar aprotic solvents, which are recommended for this synthesis, favor O-alkylation.

Q3: Is there a risk of intramolecular cyclization?

A3: Intramolecular cyclization of this compound to form a cyclic ether is theoretically possible but generally not a significant side reaction under standard Williamson ether synthesis conditions. Such cyclizations are more common in the presence of very strong, non-nucleophilic bases or under specific catalytic conditions that are not typically employed for this synthesis.[13][14][15][16][17]

Q4: What are the recommended storage conditions for this compound?

A4: Bromoalkyl ethers should be stored in a cool, dry, and dark place in a tightly sealed container.[18] Exposure to moisture can lead to hydrolysis, and prolonged exposure to light and air can cause oxidative degradation.[18] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to maintain its purity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to 10-15% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor by TLC. The desired product, this compound, is less polar than the starting 4-methoxyphenol and more polar than the diether byproduct, 1,2-bis(4-methoxyphenoxy)ethane.

TLC Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.

Expected R(_f) Values (approximate, dependent on exact conditions):

Compound R(_f) in 10% EtOAc/Hexanes
1,2-bis(4-methoxyphenoxy)ethane ~0.6
This compound ~0.4

| 4-methoxyphenol | ~0.2 |

Reaction Scheme and Side Products

G cluster_reactants Reactants cluster_side_products Side Products 4-methoxyphenol 4-Methoxyphenol Desired_Product This compound 4-methoxyphenol->Desired_Product + 1,2-dibromoethane (Williamson Ether Synthesis) 1,2-dibromoethane 1,2-Dibromoethane Vinyl_Bromide Vinyl Bromide (E2 Elimination) 1,2-dibromoethane->Vinyl_Bromide Base (E2) Diether 1,2-bis(4-methoxyphenoxy)ethane (Double Alkylation) Desired_Product->Diether + 4-methoxyphenoxide Hydrolysis_Product 2-(4-methoxyphenoxy)ethanol (Hydrolysis) Desired_Product->Hydrolysis_Product + H2O

Caption: Overview of the desired reaction and potential side reactions.

References

  • Ji, J., Zhang, X., Wang, K., Ju, C., & Chen, Q. (2013). 1,2-Bis(4-methoxyphenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o547. [Link]
  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • University of Calgary. (n.d.). Ch15: Hydrolysis of Alkyl Halides.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry For Everyone. (2025, January 29).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 5188. [Link]
  • Google Patents. (2005). WO 2005/063702 A1.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. (2025, August 6). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina.
  • ChemistNATE. (2022, January 31). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). MOM Ethers.
  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Royal Society of Chemistry. (2017). Selective mono-alkylation of N-methoxybenzamides.
  • National Center for Biotechnology Information. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic Letters, 14(18), 4766-4769. [Link]
  • MDPI. (2023). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory. Molecules, 28(19), 6784. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]
  • MDPI. (n.d.).
  • Khan Academy. (n.d.). Acidic cleavage of ethers.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Intramolecular [4 + 2] Cycloaddition Reactions of Diarylacetylenes: Synthesis of Benzo[b]fluorene Derivatives via Cyclic Allenes.

Sources

Technical Support Center: Purification of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS: 36529-61-8). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and process chemists in overcoming common challenges encountered during the isolation and purification of this important intermediate.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound, which is commonly synthesized via the Williamson ether synthesis from 4-methoxyphenol and 1,2-dibromoethane.

Issue 1: My crude product is an oil/gum, but I expected a solid. It’s difficult to handle.
  • Question: After the aqueous workup, my product appears as a sticky, viscous oil instead of the expected off-white solid. Why is this happening, and how can I solidify it?

  • Answer:

    • Probable Cause 1: Residual Solvent. The most common reason for an oily product is the presence of residual reaction solvent (e.g., DMF, DMSO) or extraction solvent (e.g., Ethyl Acetate, DCM). These solvents can prevent the product from crystallizing.

    • Probable Cause 2: Presence of Impurities. Unreacted starting materials, particularly excess 1,2-dibromoethane, or the formation of side products can act as an impurity-eutectic mixture, depressing the melting point of your target compound and causing it to appear as an oil.

    • Troubleshooting Protocol:

      • Thorough Solvent Removal: Ensure your crude product is dried under high vacuum for an extended period (several hours to overnight) to remove all volatile residues. A rotary evaporator may not be sufficient to remove high-boiling solvents like DMF.

      • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered.

      • "Salting Out": During the aqueous workup, use a saturated brine (NaCl solution) wash as the final step. This decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions, leading to a cleaner organic phase.

Issue 2: My NMR/GC-MS analysis shows significant unreacted 4-methoxyphenol.
  • Question: Despite my purification attempts, I still see a significant peak corresponding to 4-methoxyphenol in my analytical data. How can I effectively remove this starting material?

  • Answer:

    • Mechanism of Impurity: 4-methoxyphenol is acidic due to its phenolic hydroxyl group. This property is the key to its removal.

    • Solution: Acid-Base Extraction. The most effective way to remove phenolic impurities is through a liquid-liquid extraction with a basic aqueous solution.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a 1M sodium hydroxide (NaOH) or 5% potassium carbonate (K2CO3) solution. The basic solution will deprotonate the acidic 4-methoxyphenol, forming the water-soluble sodium or potassium 4-methoxyphenoxide salt.

      • Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

      • Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Workflow Diagram: Phenolic Impurity Removal

      Caption: Acid-base extraction workflow for removing 4-methoxyphenol.

Issue 3: Column chromatography is not separating my product from a key impurity.
  • Question: I'm using flash column chromatography with a standard ethyl acetate/hexanes solvent system, but one major impurity is co-eluting with my product. What is this impurity and how can I improve my separation?

  • Answer:

    • Probable Impurity: The most likely co-eluting impurity is the bis-etherification byproduct, 1,2-bis(4-methoxyphenoxy)ethane . This molecule is formed when a molecule of 4-methoxyphenoxide displaces the bromide from your already-formed product. It is more non-polar than your product but can have similar retention behavior in standard solvent systems.

    • Expertise-Driven Solution: To resolve two compounds with similar polarity, you need to optimize the three key parameters of chromatography: the stationary phase, the mobile phase, and the loading technique.

    • Troubleshooting Strategies:

      • Adjust Mobile Phase Polarity: Your product contains a polar ether linkage and a less polar alkyl bromide. The bis-ether byproduct has two ether linkages and is more symmetric, making it less polar overall. You need to use a less polar solvent system to increase the retention time of both compounds and improve separation. Start with a very low percentage of ethyl acetate in hexanes (e.g., 2-5%) and run a gradient elution if necessary.

      • Change Solvent System: Toluene or dichloromethane can be used in place of or in addition to ethyl acetate. A DCM/Hexanes system can offer different selectivity compared to an EtOAc/Hexanes system due to different solvent-solute interactions.

      • High-Resolution TLC: Before running the column, perform a detailed Thin-Layer Chromatography (TLC) analysis using multiple solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity spot.

      • Column Parameters: Use a longer column and a finer silica gel mesh size for higher resolution. Ensure you are not overloading the column; a general rule is to load no more than 1-5% of the silica gel mass.

    • Data Summary: Recommended Solvent Systems for TLC Analysis

      Solvent System (v/v) Typical Rf (Product) Typical Rf (Bis-ether) Separation Quality
      10% EtOAc in Hexanes ~0.35 ~0.45 Poor to Fair
      5% EtOAc in Hexanes ~0.20 ~0.28 Good
      20% DCM in Hexanes ~0.30 ~0.40 Fair to Good

      | 5% Ether in Hexanes | ~0.25 | ~0.35 | Good |

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure this compound?

    • Pure this compound is typically an off-white to pale yellow crystalline solid. Its reported melting point is in the range of 58-61 °C. A lower or broader melting range is a strong indicator of impurities.

  • Q2: Is the compound stable during purification? Should I be concerned about decomposition on silica gel?

    • This compound is generally stable under standard purification conditions. Alkyl bromides and ethers are compatible with silica gel. However, prolonged exposure to acidic or basic conditions (e.g., from improperly neutralized crude product) or very high heat can potentially lead to degradation. It is always best practice to perform chromatography promptly and avoid leaving the compound on the column for an extended time.

  • Q3: I don't have access to a column chromatography system. Can I purify this compound by recrystallization?

    • Yes, recrystallization is a viable and often preferred method for final purification if the major impurities have been removed by extraction.

    • Recommended Solvents: A mixed solvent system is often effective. Ethanol/water or isopropanol/hexanes are good starting points. Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethanol) and then slowly add the less soluble solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Q4: How should I properly store the purified product?

    • Store the purified this compound in a tightly sealed container in a cool, dry, and dark place. While relatively stable, long-term exposure to light and air can cause slow degradation. For long-term storage, refrigeration is recommended.

  • Q5: My reaction seems to have produced a lot of the bis-ether byproduct. How can I prevent this in the future?

    • The formation of 1,2-bis(4-methoxyphenoxy)ethane is a classic problem in Williamson ether syntheses using dihaloalkanes. To minimize it, you must use a significant excess of the dihaloalkane.

    • Logical Framework for Synthesis Optimization:

      G A 4-Methoxyphenol C Desired Product This compound A->C 1 eq. B 1,2-Dibromoethane B->C Large Excess (e.g., 5-10 eq.) D Side Product 1,2-bis(4-methoxyphenoxy)ethane C->D Reacts with 4-methoxyphenoxide

      Caption: Reaction logic to minimize bis-ether side product formation.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1162, Sodium Chloride. PubChem. [Link]
  • Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons. [Link]
  • High-Performance Gradient Elution. (2013). Elsevier. [Link]

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind procedural steps, enabling you to navigate challenges and achieve optimal results in your synthesis.

Introduction: The Williamson Ether Synthesis in Focus

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction is initiated by deprotonating 4-methoxyphenol with a suitable base to form the more nucleophilic 4-methoxyphenoxide, which then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions.

While the reaction appears straightforward, achieving high yields of the desired mono-alkylated product requires careful control of reaction parameters to mitigate common side reactions. This guide will delve into these critical aspects, providing you with the expertise to troubleshoot and optimize your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis, reacting 4-methoxyphenol with an excess of 1,2-dibromoethane in the presence of a base.[1][2] The choice of base and solvent is crucial for maximizing the yield of the desired mono-alkylated product.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: The 4-methoxyphenol may not be fully deprotonated, leading to a lower concentration of the active nucleophile.

  • Side Reactions: The most significant side reaction is the formation of the dialkylated byproduct, 1,2-bis(4-methoxyphenoxy)ethane.[1][2] Other potential side reactions include C-alkylation of the phenol ring and elimination reactions of the alkyl halide.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can all negatively impact the yield.

Q3: How can I minimize the formation of the dialkylated byproduct, 1,2-bis(4-methoxyphenoxy)ethane?

A3: To favor mono-alkylation, it is essential to control the stoichiometry of the reactants. Using a significant excess of 1,2-dibromoethane relative to 4-methoxyphenol will statistically favor the reaction of the phenoxide with a fresh molecule of the dihalide rather than with the already formed product.

Q4: What is the role of a phase transfer catalyst (PTC) in this reaction, and should I use one?

A4: A phase transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial, especially in biphasic reaction systems (e.g., a solid base in an organic solvent). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate and often allowing for milder reaction conditions.[3][4][5][6]

Q5: How do I choose the right base for this synthesis?

A5: The choice of base depends on the desired reaction conditions. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, weaker bases are often sufficient.

  • Potassium Carbonate (K₂CO₃): A commonly used, mild, and effective base for this type of reaction.[1][2]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can also be used, often in aqueous or biphasic systems with a PTC.

Q6: What is the best solvent for this reaction?

A6: Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.

  • Acetonitrile (ACN): A common and effective solvent for this reaction.[1][2]

  • N,N-Dimethylformamide (DMF): Another excellent choice, though it requires more rigorous purification and can be more challenging to remove during workup.

  • Acetone: Can also be used, but may be less effective than ACN or DMF.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the phenol.Use freshly dried base. Consider switching to a stronger base if using a particularly weak one.
Poor Quality Reagents: 4-methoxyphenol may be oxidized, or 1,2-dibromoethane may have degraded.Use purified or freshly opened reagents.
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature and monitor the progress by TLC.
Predominance of Dialkylated Byproduct Incorrect Stoichiometry: An insufficient excess of 1,2-dibromoethane.Increase the molar excess of 1,2-dibromoethane to at least 3-5 equivalents relative to 4-methoxyphenol.
Prolonged Reaction Time at High Temperature: These conditions can favor the second alkylation.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Presence of Unreacted 4-Methoxyphenol Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or temperature.
Insufficient Base: Not enough base to deprotonate all of the phenol.Ensure at least one equivalent of base is used, and preferably a slight excess.
Formation of Colored Impurities Oxidation of Phenol: 4-methoxyphenol can be susceptible to oxidation, especially at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
Decomposition of Solvent: Some solvents, like DMF, can decompose at high temperatures, leading to colored byproducts.Use a lower reaction temperature or switch to a more stable solvent like acetonitrile.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • 4-methoxyphenol

  • 1,2-dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Reagent Addition: Add 1,2-dibromoethane (3.0-5.0 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Protocol for the Synthesis of the Dialkylated Byproduct: 1,2-bis(4-methoxyphenoxy)ethane

Understanding the conditions that lead to the formation of the primary byproduct is crucial for troubleshooting.

Materials:

  • 4-methoxyphenol

  • 1,2-dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (2.0 eq.) and 1,2-dibromoethane (1.0 eq.) in acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (3.0-4.0 eq.) to the solution.

  • Reaction: Stir the mixture overnight at an elevated temperature (e.g., 65°C or 338 K).[1]

  • Workup:

    • Filter the reaction mixture to remove inorganic salts.

    • Evaporate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to obtain 1,2-bis(4-methoxyphenoxy)ethane.[1]

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Combine 4-methoxyphenol, K2CO3, and 1,2-dibromoethane in Acetonitrile reflux Reflux for 12-24h reagents->reflux Heat workup Workup: - Filter - Concentrate - Extract - Dry reflux->workup Cool purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: A high-level overview of the synthesis workflow.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield Observed check_sm Unreacted Starting Material? start->check_sm check_byproduct Dialkylated Byproduct Present? check_sm->check_byproduct No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes dialkylation_issue Dialkylation is a major issue check_byproduct->dialkylation_issue Yes other_issues Other issues to consider check_byproduct->other_issues No increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp check_base Check base activity/amount incomplete_rxn->check_base increase_dibromoethane Increase excess of 1,2-dibromoethane dialkylation_issue->increase_dibromoethane check_reagents Verify reagent purity other_issues->check_reagents optimize_solvent Optimize solvent other_issues->optimize_solvent

Sources

Technical Support Center: 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a key intermediate in synthetic organic chemistry, valued for its bifunctional nature—an activatable alkyl bromide and a modifiable aromatic ring. Its stability during synthesis, purification, storage, and reaction is paramount to achieving desired experimental outcomes. This technical support guide provides a comprehensive framework for understanding and investigating the potential degradation pathways of this compound. As direct literature on the degradation of this compound is limited, this guide synthesizes information from established chemical principles and studies on analogous structures. It is designed to empower researchers to anticipate stability issues, troubleshoot anomalous results, and design robust experimental protocols.

Predicted Degradation Pathways

The structure of this compound contains three key functional groups susceptible to degradation: the ether linkage, the methoxy group on the aromatic ring, and the carbon-bromine bond. Degradation can be initiated by several factors, including hydrolysis, oxidation, light, and heat.

Hydrolytic Degradation

Hydrolysis can occur under both acidic and basic conditions, primarily targeting the ether linkage and the alkyl bromide.

  • Acid-Catalyzed Cleavage: In the presence of a strong acid (e.g., HBr, HI), the ether oxygen can be protonated, forming a good leaving group.[1] Subsequent nucleophilic attack by a halide ion can cleave the C-O bond. Two primary cleavage patterns are possible:

    • Aryl Ether Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen, yielding 4-methoxyphenol and 1,2-dibromoethane. This is generally less favored for aryl alkyl ethers compared to dialkyl ethers.[1]

    • Alkyl Ether Cleavage: Cleavage of the bond between the ethoxy chain and the ether oxygen, yielding 4-(2-bromoethoxy)phenol and a methyl halide.

  • SN2 Substitution/Elimination: The primary alkyl bromide is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of 2-(4-methoxyphenoxy)ethanol. Under stronger basic conditions, E2 elimination could potentially occur, though this is less likely for a primary bromide.

Oxidative Degradation

Oxidative conditions, such as exposure to air (auto-oxidation) or deliberate treatment with oxidizing agents (e.g., H₂O₂, Fenton's reagent), can lead to degradation.

  • Ether Oxidation: Ethers are known to form hydroperoxides in the presence of oxygen, particularly when exposed to light.[2] These peroxides can be unstable and may lead to further degradation, potentially causing discoloration (yellowing) of the compound.[2][3] The initial oxidation likely occurs at the carbon atom adjacent to the ether oxygen.[4]

  • Aromatic Ring Oxidation: Strong oxidizing conditions can lead to hydroxylation of the aromatic ring or even ring-opening, although this would require harsh conditions.

  • Side-Chain Oxidation: The ethoxy chain can be oxidized, potentially leading to cleavage and the formation of smaller aldehydes and carboxylic acids.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation.

  • Homolytic Cleavage of C-Br Bond: The carbon-bromine bond is susceptible to photolytic cleavage, which would generate a primary alkyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms.

  • Debromination: A common photodegradation pathway for brominated aromatic compounds is reductive debromination, where the bromine atom is replaced by a hydrogen atom.[5][6] This would result in the formation of 1-ethoxy-4-methoxybenzene.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.

  • Ether Cleavage: High temperatures can promote the cleavage of the C-O ether bonds, potentially through radical mechanisms.[7]

  • Elimination: Thermal elimination of HBr from the bromoethoxy side chain could occur, yielding a vinyl ether, though this typically requires very high temperatures or a catalyst.

Visualizing Potential Degradation Pathways

parent This compound p1 4-Methoxyphenol parent->p1 Aryl Ether Cleavage p2 1,2-Dibromoethane parent->p2 Aryl Ether Cleavage p3 2-(4-Methoxyphenoxy)ethanol parent->p3 SN2 Substitution p4 Hydroperoxides parent->p4 Auto-oxidation p5 Ring-Opened Products parent->p5 Harsh Oxidation p6 1-Ethoxy-4-methoxybenzene parent->p6 Reductive Debromination p7 Radical Species parent->p7 Homolytic Cleavage hydrolysis Hydrolysis (Acid/Base) hydrolysis->parent oxidation Oxidation (O2, H2O2) oxidation->parent photolysis Photolysis (UV Light) photolysis->parent thermal Thermal Stress thermal->parent

Caption: Predicted degradation pathways of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Question 1: My sample of this compound has developed a yellow tint over time. What could be the cause?

Answer: A yellowish discoloration is often an indicator of oxidative degradation.[2][3] Ethers, in the presence of oxygen and light, can form peroxides, which can lead to colored impurities.[2]

  • Troubleshooting Steps:

    • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides. If positive, the material should be handled with extreme caution, as concentrated peroxides can be explosive.[3]

    • Purification: If peroxide levels are low, the material can be purified by passing it through a column of activated alumina or by washing with an aqueous solution of ferrous sulfate.[3]

    • Storage: To prevent recurrence, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Question 2: My NMR/LC-MS analysis shows an unexpected peak corresponding to 4-methoxyphenol. What is the likely source?

Answer: The presence of 4-methoxyphenol suggests cleavage of the aryl ether bond. This could be a result of:

  • Hydrolysis: Exposure to acidic conditions, even trace amounts in your solvent or on glassware, can catalyze the cleavage of the ether linkage.[8]

  • Incomplete Reaction During Synthesis: If the compound was synthesized via a Williamson ether synthesis from 4-methoxyphenol and 1,2-dibromoethane, the presence of 4-methoxyphenol could be due to unreacted starting material.[9]

  • Troubleshooting Steps:

    • Verify pH: Ensure all solvents and solutions used are neutral. If performing reactions under acidic conditions, be aware that degradation may occur.

    • Re-purify: If the impurity is from the synthesis, re-purification by column chromatography or recrystallization may be necessary.

    • Analyze Starting Materials: If synthesizing the compound, ensure the purity of your starting 4-methoxyphenol.

Question 3: I am attempting a reaction with this compound, but I am getting a significant amount of a dimeric byproduct.

Answer: This could be a result of a side reaction during a Williamson ether synthesis if you are preparing the compound, or a degradation process.[10] If you are using a strong base with your compound, you might be promoting self-condensation where the phenoxide of a degraded molecule (4-methoxyphenol) reacts with an intact molecule of this compound.

  • Troubleshooting Steps:

    • Review Synthesis Conditions: If this is a synthetic impurity, ensure you are using appropriate stoichiometry and reaction conditions (e.g., temperature, choice of base) to minimize side reactions.[10][11] Using a weaker base or lower temperature can sometimes favor the desired reaction over elimination or other side reactions.[10]

    • Control Reaction Environment: When using the compound in a reaction, ensure the conditions do not promote its degradation. For example, if your reaction is run at high temperatures for an extended period, thermal degradation could be a factor.

Question 4: What are the expected impurities from the synthesis of this compound?

Answer: The most common synthetic route is the Williamson ether synthesis, reacting 4-methoxyphenol with 1,2-dibromoethane in the presence of a base.[9][12] Potential impurities include:

  • Unreacted Starting Materials: 4-methoxyphenol and 1,2-dibromoethane.

  • Product of Double Alkylation: 1,2-bis(4-methoxyphenoxy)ethane. This forms when a second molecule of 4-methoxyphenol reacts with the product.

  • Elimination Product: 1-bromo-2-ethoxy-4-methoxybenzene, if ethanol is used as a solvent and ethoxide is formed.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to experimentally determine the stability of this compound and to identify its degradation products.[13]

Objective:

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:
  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Experimental Workflow

start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo control Control Sample (Protected from stress) start->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Assess Degradation (%) Identify Degradants Mass Balance Calculation analysis->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation:

      • Solution: Heat an aliquot of the stock solution at 80°C.

      • Solid State: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sampling: Withdraw samples from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples and a control sample (kept at ambient temperature in the dark) by a suitable stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point. Detection can be done using a UV detector (monitor at the λmax of the parent compound) and a mass spectrometer for identification of degradants.[14][15]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify the retention times of the degradation products.

    • Use LC-MS to determine the mass-to-charge ratio of the degradants to propose their structures.

    • Perform a mass balance to ensure that all degradation products are accounted for.

Quantitative Data Summary Table
Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradant(s) (Retention Time)
0.1 M HCl, 60°C24Hypothetical DataHypothetical Data
0.1 M NaOH, 60°C24Hypothetical DataHypothetical Data
3% H₂O₂, RT24Hypothetical DataHypothetical Data
Thermal (80°C)24Hypothetical DataHypothetical Data
Photolytic24Hypothetical DataHypothetical Data

This table should be populated with experimental data.

References

  • Matsumoto, Y., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.
  • Lazić, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications.
  • Kinnear, C. G., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology.
  • Lazić, M., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. National Institutes of Health.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Wikipedia. (n.d.). Ether cleavage.
  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Chemistry For Everyone. (2025). How Can You Tell If Diethyl Ether Has Degraded?. YouTube.
  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Cadogan, J. I. G., et al. (1976). Aryl radical formation during the thermal decomposition of aryldiazo alkyl ethers. Journal of the Chemical Society, Chemical Communications.
  • Church, C. D., et al. (1999). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology.
  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • Weidlich, T., et al. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • JECFA. (2004). Aliphatic and Aromatic Ethers. Inchem.org.
  • Dou, C., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. National Institutes of Health.
  • St-Jean, P., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Hino, S., et al. (2003). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.
  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Dou, C., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publishing.
  • Weidlich, T., et al. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Bajaj, S., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate.
  • EMBIBE. (2025). Tests for Alcohols, Phenols and Ethers – Identification and Classification.
  • Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

Sources

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromoethoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key chemical intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on impurity identification and mitigation. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and purity of your product.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific experimental issues you may encounter.

Question 1: My reaction is incomplete, and I see a significant amount of unreacted 4-methoxyphenol on my TLC plate. What could be the cause?

Answer:

An incomplete reaction is a common issue and can often be traced back to several factors related to the reaction setup and reagents.

  • Insufficient Base: The Williamson ether synthesis, the primary method for this preparation, requires a base to deprotonate the 4-methoxyphenol, forming the phenoxide nucleophile.[1][2][3] If the base is not strong enough or is used in insufficient quantity, the formation of the nucleophile will be incomplete, leading to unreacted starting material. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[1]

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Typical conditions range from 1 to 8 hours at 50-100 °C.[1][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent is critical for the Sₙ2 reaction mechanism. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1][5]

Question 2: I'm observing a significant byproduct with a higher Rf value than my product on the TLC plate. What is it likely to be?

Answer:

A byproduct with a higher Rf value is less polar than your desired product, this compound. In the context of this synthesis, this is often an elimination product.

The Williamson ether synthesis is an Sₙ2 reaction, which can face competition from the E2 elimination pathway, especially at higher temperatures or with sterically hindered substrates.[1][5][6] While 1,2-dibromoethane is a primary alkyl halide and less prone to elimination, it can still occur. The likely byproduct is 4-methoxyphenoxy)ethene.

To minimize the formation of this elimination byproduct, consider the following:

  • Control the Temperature: Lowering the reaction temperature generally favors the Sₙ2 substitution over the E2 elimination.[1]

  • Choice of Base: While a strong base is necessary, an excessively strong or bulky base can favor elimination.[7]

Question 3: My final product is contaminated with a significant amount of a high molecular weight impurity. What could this be?

Answer:

A high molecular weight impurity is often the result of a di-substitution reaction, where two molecules of 4-methoxyphenol react with one molecule of 1,2-dibromoethane. This results in the formation of 1,2-bis(4-methoxyphenoxy)ethane.[8]

This symmetrical ether is a common byproduct and its formation is favored when there is an excess of the phenoxide nucleophile relative to the 1,2-dibromoethane. To mitigate this:

  • Control Stoichiometry: Use a molar excess of 1,2-dibromoethane relative to 4-methoxyphenol. This ensures that the phenoxide is more likely to react with a molecule of the dibromoalkane that has not yet been substituted.

  • Slow Addition: Adding the 4-methoxyphenol or the base slowly to the reaction mixture containing an excess of 1,2-dibromoethane can also help to minimize the formation of the di-substituted product.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and purity of this compound.

What are the most common impurities in the synthesis of this compound?

The common impurities can be categorized as follows:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: 4-methoxyphenol and 1,2-dibromoethane.

    • Reagents: Residual base (e.g., K₂CO₃) or solvents (e.g., DMF, acetonitrile).

  • Product-Related Impurities (Byproducts): These are formed during the reaction.

    • 1,2-bis(4-methoxyphenoxy)ethane: The di-substituted byproduct.[8]

    • (4-methoxyphenoxy)ethene: The elimination byproduct.

    • C-Alkylated Products: Although less common for phenoxides, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.[1][3]

How can I effectively purify this compound?

Purification is typically achieved through one or a combination of the following methods:

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar (unreacted phenol) and less polar (elimination byproduct) impurities, as well as the high molecular weight di-substituted product. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[9]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent way to remove impurities.

  • Washing/Extraction: An aqueous workup can remove water-soluble impurities like residual base and salts. Washing the organic layer with a dilute base solution (e.g., NaOH) can remove unreacted 4-methoxyphenol.

What analytical techniques are best for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by providing both retention time and mass spectral data.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the product and any impurities present.[10]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the product and help to rule out certain types of impurities.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the points at which common impurities can arise.

Williamson_Ether_Synthesis phenol 4-Methoxyphenol phenoxide 4-Methoxyphenoxide phenol->phenoxide Deprotonation impurity3 Unreacted 4-Methoxyphenol phenol->impurity3 Incomplete Reaction dibromo 1,2-Dibromoethane product This compound dibromo->product impurity2 (4-methoxyphenoxy)ethene (Elimination) dibromo->impurity2 base Base (e.g., K2CO3) base->phenoxide phenoxide->product SN2 Attack impurity1 1,2-bis(4-methoxyphenoxy)ethane (Di-substitution) phenoxide->impurity1 Second SN2 Attack phenoxide->impurity2 E2 Elimination product->impurity1

Caption: Reaction scheme for this compound synthesis and common impurity pathways.

Summary of Common Impurities

Impurity NameChemical StructureFormation PathwayIdentification Notes
4-MethoxyphenolC₇H₈O₂Unreacted Starting MaterialMore polar than the product on TLC. Can be removed by a basic wash.
1,2-DibromoethaneC₂H₄Br₂Unreacted Starting MaterialVolatile, detectable by GC-MS.
1,2-bis(4-methoxyphenoxy)ethaneC₁₆H₁₈O₄Di-substitutionHigher molecular weight, less polar than the product.
(4-methoxyphenoxy)etheneC₉H₁₀O₂E2 EliminationLess polar than the product on TLC.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • National Institutes of Health. (n.d.). 1,2-Bis(4-methoxyphenoxy)ethane.
  • Chemsrc. (n.d.). 1,2-bis-(4-allyl-2-methoxy-phenoxy)-ethane.
  • Amanote Research. (n.d.). (PDF) 1,2-Bis(4-Methoxyphenoxy)ethane - Acta.
  • J&K Scientific. (n.d.). 1-Bromo-2-iodo-4-methoxybenzene.
  • PubChem. (n.d.). Bromobenzene;1-bromo-4-methoxybenzene.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • PubChem. (n.d.). 2-Bromo-1-(2-bromoethoxy)-4-phenoxybenzene.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromoethoxy)-4-methoxybenzene (CAS 22921-76-2). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its use as a synthetic building block. As a primary alkyl halide, this reagent is an excellent substrate for SN2 reactions, but success hinges on careful optimization of reaction parameters. This document provides in-depth, field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This reagent is predominantly used as an alkylating agent to introduce the 2-(4-methoxyphenoxy)ethyl moiety into a target molecule. Its most common application is in Williamson ether synthesis to form diaryl or alkyl aryl ethers. It is also used to alkylate amines, thiols, and other nucleophiles.

Q2: What are the key physical and chemical properties of this reagent?

Proper handling and reaction setup require an understanding of its core properties.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂[PubChem][1]
Molecular Weight 231.09 g/mol [PubChem][1]
Appearance Varies (consult supplier data), often a solid or oil-
CAS Number 22921-76-2[Santa Cruz Biotechnology][2]
Primary Reactivity SN2 Nucleophilic Substitution[Master Organic Chemistry][3]

Q3: What are the recommended storage conditions?

To ensure reagent integrity, store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage (e.g., under Argon or Nitrogen) is recommended for long-term stability to prevent slow degradation from atmospheric moisture or oxygen.

Q4: What are the primary safety hazards associated with this compound?

According to GHS hazard statements, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Troubleshooting Guide for Reaction Failures

Reaction failures can be categorized by their primary symptoms. This guide uses a symptom-based approach to help you rapidly identify the root cause and implement a solution.

TroubleshootingWorkflow Start Reaction Failure Observed Symptom1 Symptom: No Reaction or Low Conversion Start->Symptom1 Symptom2 Symptom: Major Side Product Formation Start->Symptom2 Symptom3 Symptom: Starting Material Decomposition Start->Symptom3 Cause1_1 Cause: Inactive Nucleophile (Base too weak?) Symptom1->Cause1_1 Solution: Use stronger base (e.g., NaH) or check pKa values. Cause1_2 Cause: Poor Solvent Choice (Protic solvent used?) Symptom1->Cause1_2 Solution: Switch to polar aprotic solvent (DMF, ACN, DMSO). Cause1_3 Cause: Low Temperature or Insufficient Time Symptom1->Cause1_3 Solution: Increase temperature incrementally and monitor by TLC/LC-MS. Cause2_1 Cause: E2 Elimination Competes with SN2 Substitution Symptom2->Cause2_1 Solution: Use less hindered base, lower reaction temperature. Cause2_2 Cause: Aryl Ether Cleavage Symptom2->Cause2_2 Solution: Avoid Lewis acids. Ensure reaction is not overly acidic. Cause3_1 Cause: Reagent Quality Issue Symptom3->Cause3_1 Solution: Verify purity via NMR/TLC. Purify or use fresh stock. Solution1_1 Solution1_1 Cause1_1->Solution1_1 Solution: Use stronger base (e.g., NaH) or check pKa values. Solution1_2 Solution1_2 Cause1_2->Solution1_2 Solution: Switch to polar aprotic solvent (DMF, ACN, DMSO). Solution1_3 Solution1_3 Cause1_3->Solution1_3 Solution: Increase temperature incrementally and monitor by TLC/LC-MS. Solution2_1 Solution2_1 Cause2_1->Solution2_1 Solution: Use less hindered base, lower reaction temperature. Solution2_2 Solution2_2 Cause2_2->Solution2_2 Solution: Avoid Lewis acids. Ensure reaction is not overly acidic. Solution3_1 Solution3_1 Cause3_1->Solution3_1 Solution: Verify purity via NMR/TLC. Purify or use fresh stock.

Caption: Troubleshooting Decision Tree for Failed Reactions.

Symptom 1: No Reaction or Low Conversion

This is the most common failure mode, often pointing to suboptimal reaction conditions rather than an inherent limitation of the reagent.

Potential Cause 1.1: Inactive Nucleophile (Insufficient Basicity)

  • Expertise & Experience: For a Williamson ether synthesis, the alcohol or phenol starting material must be deprotonated to form the corresponding alkoxide or phenoxide, which is the active nucleophile.[4] The reaction's success is critically dependent on choosing a base strong enough to achieve complete deprotonation. A common error is using a base that is too weak, resulting in a low concentration of the active nucleophile.

  • Trustworthiness (Self-Validation): The choice of base should be guided by the pKₐ of the nucleophile's conjugate acid. The base's conjugate acid should have a pKₐ at least 2-3 units higher than the pKₐ of the starting alcohol/phenol to ensure the equilibrium favors the deprotonated form.

Table 1: Common Bases for Nucleophile Generation

Base Conjugate Acid pKₐ of Conjugate Acid Typical Nucleophile
Potassium Carbonate (K₂CO₃) Bicarbonate (HCO₃⁻) ~10.3 Phenols (pKₐ ~10)
Sodium Hydroxide (NaOH) Water (H₂O) ~15.7 Phenols, some Alcohols
Sodium Hydride (NaH) Hydrogen (H₂) ~36 Aliphatic Alcohols (pKₐ ~16-18)

| Sodium tert-butoxide (NaOtBu) | tert-Butanol | ~18 | Aliphatic Alcohols |

  • Corrective Action:

    • Verify pKₐ values: Compare the pKₐ of your nucleophilic precursor with the pKₐ of the conjugate acid of your chosen base.

    • Select a stronger base: If the pKₐ values are too close, switch to a stronger base. For a typical primary alcohol, NaH is a reliable choice.[4]

    • Ensure anhydrous conditions: Bases like NaH react violently with water. Ensure all glassware is oven- or flame-dried and solvents are anhydrous.

Potential Cause 1.2: Poor Solvent Choice

  • Expertise & Experience: The Williamson ether synthesis is a classic SN2 reaction. The rate of SN2 reactions is profoundly influenced by the solvent. Polar aprotic solvents are ideal because they solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[3] Protic solvents (like ethanol or water) form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.

  • Trustworthiness (Self-Validation): If your reaction is sluggish in a solvent like ethanol, switching to DMF or acetonitrile will almost certainly increase the reaction rate, confirming the diagnosis of poor solvent choice.

Table 2: Recommended Solvents for SN2 Reactions

Solvent Type Dielectric Constant (ε) Boiling Point (°C)
N,N-Dimethylformamide (DMF) Polar Aprotic 37 153
Acetonitrile (ACN) Polar Aprotic 37.5 82
Dimethyl Sulfoxide (DMSO) Polar Aprotic 47 189
Tetrahydrofuran (THF) Polar Aprotic 7.6 66

| Ethanol (EtOH) | Polar Protic | 24.5 | 78 |

  • Corrective Action: Switch from any protic solvent to a polar aprotic solvent like DMF or acetonitrile. THF is also a common choice, though its lower polarity can sometimes lead to slower reactions.

Symptom 2: Formation of Major Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways are at play.

Potential Cause 2.1: E2 Elimination Competing with SN2 Substitution

  • Expertise & Experience: While this compound is a primary halide, which strongly favors the SN2 pathway, the competing E2 elimination reaction can become significant under certain conditions.[3][5] This is particularly true when using sterically hindered or very strong bases at elevated temperatures. The E2 reaction would produce 1-methoxy-4-(vinyloxy)benzene as a byproduct.

  • Trustworthiness (Self-Validation): If you observe a byproduct with a molecular weight of 150.17 g/mol (C₉H₁₀O₂), this strongly suggests the elimination product has formed. Reducing the reaction temperature should decrease the ratio of this byproduct to your desired product, confirming the diagnosis.

ReactionPathways cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway SN2_Start Reagents + Nucleophile (Nu⁻) SN2_Product Desired Ether Product (R-Nu) SN2_Start->SN2_Product Backside Attack E2_Start Reagents + Strong/Hindered Base (B⁻) E2_Product Elimination Byproduct (Alkene) E2_Start->E2_Product Proton Abstraction Reagents This compound

Caption: Desired SN2 Substitution vs. Competing E2 Elimination.

  • Corrective Action:

    • Lower the Temperature: E2 reactions typically have a higher activation energy than SN2 reactions and are more sensitive to temperature increases. Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) can favor substitution.

    • Re-evaluate Your Base: If using a bulky base like potassium tert-butoxide, consider switching to a less hindered base like sodium hydride.

Potential Cause 2.2: Aryl Ether Cleavage

  • Expertise & Experience: The aryl ether bond in the 4-methoxyphenoxy group is generally robust. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids.[6][7][8] If your reaction conditions inadvertently generate a Lewis acidic species (e.g., from certain metal catalysts or additives), you may observe cleavage of the aryl C-O bond.

  • Trustworthiness (Self-Validation): The presence of 4-methoxyphenol or its derivatives as byproducts is a strong indicator of aryl ether cleavage. This can be confirmed by running a control experiment where the starting material is subjected to the reaction conditions without the nucleophile.

DegradationPathway Start This compound Intermediate Lewis Acid-Ether Complex (Activated Intermediate) Start->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, BBr₃) Product1 4-Methoxyphenol (Cleavage Product) Intermediate->Product1 Product2 Other Fragments Intermediate->Product2

Caption: Potential Aryl Ether Cleavage via Lewis Acid Activation.

  • Corrective Action:

    • Avoid Lewis Acids: Scrutinize your reaction components. Ensure no intentional or unintentional sources of Lewis acids are present.

    • Maintain Neutral or Basic pH: The aryl ether linkage is most stable under neutral to basic conditions. Ensure your reaction medium does not become acidic.

Appendix: Key Experimental Protocols

Protocol A: Quality Check of this compound

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the reagent in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize under UV light (254 nm) and by staining (e.g., potassium permanganate).

    • Expected Result: A single major spot. Multiple spots indicate impurities or degradation.

  • ¹H NMR Spectroscopy:

    • Dissolve ~10 mg of the reagent in ~0.7 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Expected Peaks:

      • ~6.8-6.9 ppm (m, 4H, aromatic protons).

      • ~4.2 ppm (t, 2H, -O-CH₂-).

      • ~3.8 ppm (s, 3H, -OCH₃).

      • ~3.6 ppm (t, 2H, -CH₂-Br).

    • Analysis: The presence of significant unexpected peaks or incorrect integration ratios indicates impurity or degradation.

Protocol B: General Procedure for a Test Williamson Ether Synthesis

This protocol uses 4-methoxyphenol as a model nucleophile.

  • Setup: Add 4-methoxyphenol (1.0 eq) and potassium carbonate (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous DMF (to make a ~0.5 M solution with respect to the phenol).

  • Reagent Addition: Add this compound (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction to 60 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to confirm the formation of the desired ether.

References

  • Campos, K. R., et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe₃. Angewandte Chemie International Edition, 55(48), 17173-17176. [Link][6][7]
  • Li, H., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 22(24), 8636-8646. [Link][9][10]
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][8]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 579814, this compound. [Link][1]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]
  • Filo. (2025). Why are 3° haloalkanes not used in Williamson ether synthesis?. [Link][5]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link][4]

Sources

Enhancing the stability of 1-(2-Bromoethoxy)-4-methoxybenzene in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability Challenges of 1-(2-Bromoethoxy)-4-methoxybenzene

Welcome to the technical support center for this compound (BEMB). This versatile bifunctional molecule, featuring both a reactive bromoalkane and a methoxy-activated phenyl ether, is a valuable intermediate in pharmaceutical synthesis and materials science. However, its utility is matched by its inherent reactivity, which can lead to stability issues in solution, compromising experimental reproducibility and product purity.

This guide is designed for researchers and drug development professionals to proactively address and troubleshoot the stability of BEMB. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of its degradation and provide validated protocols to ensure the integrity of your compound in solution.

Section 1: Understanding the Instability of BEMB

This section addresses the fundamental question: "Why does my BEMB degrade?" Understanding the primary chemical pathways of degradation is the first step toward prevention.

Q1: What are the primary chemical reactions that cause this compound to degrade in solution?

Answer: The structure of BEMB contains two main points of vulnerability: the alkyl bromide moiety and the ether linkages. Degradation primarily occurs via two pathways: hydrolysis and autoxidation .

  • Hydrolysis: The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by water or hydroxide ions present in the solvent. This is typically a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom, displacing the bromide ion.[1][2] This reaction is often the main cause of purity loss in non-anhydrous solvents.

  • Autoxidation: Like many ethers, BEMB can react with atmospheric oxygen in a free-radical process, especially when exposed to light or heat.[3][4] This autoxidation forms unstable hydroperoxides, which can lead to the formation of colored impurities and potentially explosive peroxide residues upon concentration.[3]

G Primary Degradation Pathways of BEMB cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Autoxidation Pathway BEMB 1-(2-Bromoethoxy)- 4-methoxybenzene Ethanol_Product 2-(4-methoxyphenoxy)ethanol (Hydrolysis Product) BEMB->Ethanol_Product SN2 Reaction Br_ion Bromide Ion (Br⁻) BEMB->Br_ion displaces H2O Nucleophile (H₂O, OH⁻) H2O->BEMB attacks BEMB_ox 1-(2-Bromoethoxy)- 4-methoxybenzene Peroxide Unstable Hydroperoxides BEMB_ox->Peroxide Free-Radical Reaction O2 Oxygen (O₂) + Light/Heat O2->BEMB_ox reacts with Impurities Colored Impurities & Degradation Products Peroxide->Impurities

Caption: Key degradation pathways for this compound.

Q2: Which environmental and chemical factors accelerate the degradation of BEMB?

Answer: Several factors can significantly increase the rate of degradation:

  • Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and facilitate hydrolysis.[5] The presence of even trace amounts of water in aprotic solvents can be problematic over time.

  • pH: Basic conditions (high pH) introduce hydroxide ions (OH⁻), a much stronger nucleophile than water, dramatically accelerating the rate of hydrolysis.[1] Strongly acidic conditions can promote the cleavage of the ether linkage, though this typically requires harsh conditions.[6][7]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rates of all degradation reactions, including hydrolysis and oxidation.[8]

  • Light Exposure: UV light can initiate and propagate free-radical chain reactions, significantly speeding up autoxidation to form peroxides.[9]

  • Atmosphere: The presence of oxygen is a prerequisite for autoxidation. Storing solutions in contact with air increases this risk.[9][10]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of BEMB solutions.

Q3: My solution of BEMB, which was initially colorless, has turned yellow/brown. What happened?

Answer: A yellow or brown discoloration is a common indicator of degradation, most likely due to oxidation.

  • Causality: The phenolic ether moiety, while generally stable, can undergo oxidation, especially if initial degradation pathways (like peroxide formation) have been initiated.[4] This can lead to the formation of quinone-type structures or other conjugated systems, which are often highly colored.[11]

  • Troubleshooting Steps:

    • Verify Purity: Analyze the discolored solution using HPLC with a photodiode array (PDA) detector or GC-MS to identify the parent compound and any new impurity peaks.[]

    • Review Storage Conditions: Was the solution exposed to light or air for an extended period? Was it stored at room temperature instead of being refrigerated?

    • Corrective Action: If purity is critical, the discolored solution should be discarded. For future work, ensure storage under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at a reduced temperature (2-8°C).[9]

Q4: I am seeing a new, more polar peak in my HPLC/TLC analysis. Could this be a degradation product?

Answer: Yes, this is a classic sign of hydrolysis.

  • Causality: The hydrolysis of BEMB replaces the bromine atom with a hydroxyl (-OH) group, forming 2-(4-methoxyphenoxy)ethanol. The hydroxyl group is significantly more polar than the bromine atom, causing it to have a shorter retention time on a reverse-phase HPLC column or a lower Rf value on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the expected hydrolysis product (C9H12O3, MW: 168.19 g/mol ).

    • Check Solvents: Ensure that all solvents used are anhydrous (dry). If using a protic solvent for a reaction, be aware that this side reaction is likely to occur.

    • Control Moisture: When preparing stock solutions for long-term storage, use high-purity anhydrous solvents and handle them under an inert atmosphere to minimize exposure to moisture.[10]

Section 3: Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the stability of BEMB.

Q5: What are the definitive recommended conditions for storing BEMB, both as a solid and in solution?

Answer: To maximize shelf-life and maintain purity, adhere to the following storage protocols, which are designed to mitigate all major degradation pathways.

ParameterRecommended ConditionRationale
Temperature Solid: 2-8°C (Short-term), -20°C (Long-term) Solution: 2-8°C (Short-term), -20°C (Long-term)Reduces the kinetic rate of all chemical degradation pathways, including hydrolysis and oxidation.[9]
Light Store in an amber glass vial or in a dark place.Protects the compound from UV light, which can induce free-radical autoxidation and C-Br bond cleavage.[9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents autoxidation by excluding atmospheric oxygen and minimizes exposure to ambient moisture.[9][10]
Container Use a tightly sealed container with a PTFE-lined cap.Prevents ingress of moisture and atmospheric oxygen. PTFE is highly inert and prevents leaching.[9]
Solvent (for solutions) Anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile).Minimizes the primary degradation pathway of hydrolysis. Aprotic solvents do not have acidic protons to facilitate SN1 reactions.[5][9]
Incompatibilities Store separately from strong oxidizing agents, strong bases, and reactive metals.Prevents direct, and potentially vigorous, chemical reactions that would degrade the compound.[13][14]

Section 4: Analytical Protocols for Stability Assessment

To ensure the reliability of your experimental results, you must be able to validate the stability of your BEMB solutions.

Q6: How can I proactively test the stability of my BEMB solution under my specific experimental conditions?

Answer: A forced degradation study is the industry-standard method to identify potential degradation pathways and establish the stability profile of a compound. This involves intentionally exposing the compound to harsh conditions.[9][11]

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL BEMB in Acetonitrile) acid Acidic Add 0.1M HCl start->acid Aliquot & Stress base Basic Add 0.1M NaOH start->base Aliquot & Stress oxidative Oxidative Add 3% H₂O₂ start->oxidative Aliquot & Stress thermal Thermal Heat at 60°C start->thermal Aliquot & Stress photo Photolytic Expose to UV Light start->photo Aliquot & Stress analysis Quench / Neutralize Samples Analyze by HPLC-UV/MS acid->analysis Incubate (e.g., 24h) base->analysis Incubate (e.g., 24h) oxidative->analysis Incubate (e.g., 24h) thermal->analysis Incubate (e.g., 24h) photo->analysis Incubate (e.g., 24h) report Identify Degradants & Determine Purity Loss analysis->report

Caption: Experimental workflow for a forced degradation study of BEMB.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable anhydrous solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal: Place a sealed vial in an oven at 60°C.

    • Control: Keep one vial at 2-8°C, protected from light.

  • Incubation: Let the samples stand under their respective conditions for a defined period (e.g., 24-48 hours).

  • Sample Preparation for Analysis:

    • Before analysis, cool the thermal sample to room temperature.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Analyze all samples (including the control) by a stability-indicating method, such as reverse-phase HPLC, to determine the percentage of BEMB remaining and to profile any new impurity peaks.[15]

Example HPLC Method for Purity Analysis:
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Section 5: Frequently Asked Questions (FAQs)

Q7: Can I use a solvent that contains a small amount of a basic stabilizer, like an amine?

Answer: No, this is strongly discouraged. Amines are nucleophiles and will react with the alkyl bromide portion of BEMB, leading to the formation of a quaternary ammonium salt impurity.

Q8: Is it necessary to degas my solvents before preparing a solution?

Answer: Yes, it is highly recommended. Degassing the solvent (e.g., by sparging with argon or nitrogen) removes dissolved oxygen, providing an additional layer of protection against autoxidation.[4]

Q9: My BEMB is a solid. Is it stable at room temperature on the bench?

Answer: While the solid is more stable than a solution, it is still susceptible to slow degradation from atmospheric moisture and light. For any period longer than immediate use, it should be stored in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated.[16][17]

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • Kumar, A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances.
  • Reddit. (2025, June 23). Storage of bromine and chemicals?.
  • Wade, L. G. (2025, December 10). Ether. In Encyclopedia Britannica.
  • El-Faham, A., et al. (2006). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institutes of Health. (2022, April 12). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers.
  • PubChem. (n.d.). Bromine. National Center for Biotechnology Information.
  • YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Chem 2310. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides.
  • Lightstone, F. C., et al. (1997). A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Proceedings of the National Academy of Sciences.
  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • Free Science Lessons. (2022, March 28). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube.
  • ResearchGate. (n.d.). Metabolic pathway for ibuprofen degradation in R. wittichii MPO218.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation when using 1-(2-bromoethoxy)-4-methoxybenzene in synthetic applications. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve challenges in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries about catalyst stability and reaction outcomes.

Q1: What are the most common reasons for my palladium-catalyzed cross-coupling reaction with this compound to fail or stall?

A1: Failure or stalling in these reactions typically stems from three primary sources of catalyst deactivation:

  • Poisoning: The catalyst's active sites are chemically and often irreversibly blocked by impurities. Common poisons include sulfur, halides, and residual reagents from previous steps.[1][2] Sulfur compounds, in particular, strongly coordinate to palladium, forming stable, inactive palladium sulfides.[3][4]

  • Formation of Inactive Catalyst Species: The active Pd(0) species can be unstable. If not properly stabilized by ligands, it can agglomerate into palladium black, which has very low catalytic activity. This is often observed as a black precipitate in the reaction vessel.[5]

  • Ligand Degradation: Phosphine ligands, which are crucial for catalyst performance, are susceptible to oxidation (forming phosphine oxides) if the reaction is not maintained under a strictly inert atmosphere.[6] The steric and electronic properties of these ligands are essential for modulating the catalyst's reactivity and stability.[7]

Q2: How do I choose the right catalyst and ligand combination to minimize deactivation?

A2: The choice is critical and substrate-dependent. For the C(sp²)-Br bond in this compound, electron-rich and sterically bulky phosphine ligands are generally preferred.[8]

  • Rationale: Bulky ligands (e.g., t-Bu₃P, biaryl phosphines like SPhos or XPhos) promote the formation of highly active, monoligated Pd(0) species.[6][9] This structure is crucial for facilitating both the oxidative addition of the aryl bromide and the final reductive elimination step, which can often be the rate-limiting step. Electron-rich ligands enhance the rate of oxidative addition, which can be sluggish for some aryl bromides.

  • Recommendation: Start with a well-established catalyst system, such as a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3), which are designed for air stability and controlled release of the active Pd(0) species.

Q3: Can the ether or bromoalkyl functionalities in this compound interfere with the reaction or deactivate the catalyst?

A3: Generally, the methoxy and ethoxy groups are well-tolerated in palladium-catalyzed cross-coupling reactions. However, potential interferences exist:

  • C-O Bond Activation: While less common for palladium than nickel catalysts, under harsh conditions, the aryl C-O bond could potentially interact with the catalyst, though the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition.[10]

  • Intramolecular Reactions: The bromoethoxy side chain could potentially undergo intramolecular reactions, though this is less likely to be a primary mode of catalyst deactivation and more of a side-product issue. The primary concern remains the stability of the catalytic cycle itself.

Q4: What are the visual indicators of catalyst deactivation?

A4: Visual cues can be powerful diagnostic tools:

  • Formation of Black Precipitate: This is the classic sign of palladium black formation, indicating that the Pd(0) species has aggregated due to ligand dissociation or degradation.[5]

  • Color Change: A rapid change from the typical reddish-brown or yellow of an active Pd-ligand complex to a colorless solution can sometimes indicate the formation of an inactive, higher-oxidation-state complex or leaching of the metal.

  • Stalled Reaction: If TLC or LC-MS analysis shows the reaction starting but then stopping before completion, this points towards a deactivation process that occurs over time, such as gradual fouling or product inhibition.

Q5: How can I prevent catalyst deactivation before it starts?

A5: Proactive measures are key:

  • Rigorous Reagent Purification: Use high-purity, degassed solvents. Ensure starting materials are free from sulfur-containing impurities.

  • Strict Inert Atmosphere: Employ robust techniques to exclude oxygen and moisture, which can degrade phosphine ligands and interfere with the catalyst.

  • Optimal Ligand-to-Metal Ratio: Using a slight excess of the ligand can help prevent the formation of palladium black by ensuring the Pd(0) center remains coordinated and stable.

  • Temperature Control: Avoid excessive temperatures that can lead to thermal degradation (sintering) of the catalyst or accelerate ligand decomposition.[1]

Section 2: Troubleshooting Guide: Problem, Cause, and Solution

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low or No Conversion of this compound
Possible Cause Scientific Rationale Proposed Solution
Catalyst Poisoning Impurities with high affinity for palladium (e.g., sulfur, thiols) irreversibly bind to the active metal center, blocking access for the substrates.[1][11] This is a common issue if reagents are sourced from suppliers without stringent quality control or if solvents are not adequately purified.1. Reagent Purity Check: Use a fresh, unopened bottle of solvent. Purify the this compound via recrystallization or column chromatography. 2. Use Scavengers: In persistent cases, adding a small amount of a scavenger like copper powder can sometimes sequester poisons.
Ligand Degradation Phosphine ligands are oxidized to phosphine oxides in the presence of trace oxygen.[6] Phosphine oxides do not effectively stabilize the Pd(0) intermediate, leading to catalyst decomposition.1. Improve Inert Technique: See Protocol 1 for best practices. 2. Use Air-Stable Precatalysts: Employ modern palladacycle precatalysts (e.g., Buchwald's G3/G4 precatalysts) that are more robust to handling.
Formation of Inactive Pd Black If the ligand dissociates from the metal center, the "naked" Pd(0) atoms rapidly aggregate into catalytically inactive metallic palladium (Pd black).[5] This is often caused by an insufficient ligand-to-metal ratio or using a ligand that binds too weakly.1. Adjust Stoichiometry: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1). 2. Change Ligand: Switch to a more sterically hindered or bidentate ligand (e.g., Xantphos, dppf) that forms a more stable complex with palladium.[12]
Ineffective Pre-catalyst Activation Many reactions use a Pd(II) precatalyst that must be reduced to the active Pd(0) state in situ.[13][14] If this reduction step is inefficient, there will be a low concentration of the active catalyst.1. Add a Reductant: For some systems, adding a mild reductant can facilitate the formation of Pd(0). 2. Check Base Compatibility: Ensure the base used is compatible with the activation step. Some bases are more effective than others at promoting the reduction of the Pd(II) precatalyst.
Problem 2: Reaction Stalls Prematurely After Initial Conversion
Possible Cause Scientific Rationale Proposed Solution
Product Inhibition or Fouling The desired product or a byproduct may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and halting the catalytic cycle. Alternatively, polymeric byproducts can physically coat the catalyst (fouling).[11][15]1. Dilute the Reaction: Run the reaction at a lower concentration to disfavor bimolecular decomposition pathways. 2. Lower the Temperature: Although this may slow the reaction rate, it can sometimes prevent the formation of inhibitory byproducts.
Base Decomposition or Insufficiency The base is consumed during the catalytic cycle (e.g., in Suzuki or Heck reactions).[16][17] If the base is not strong enough, is consumed by side reactions, or is simply insufficient, the cycle will stop.1. Use a Stronger Base: Switch from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) or an alkoxide (e.g., NaOtBu), depending on the reaction type. 2. Increase Base Equivalents: Increase the stoichiometry of the base from 2.0 to 3.0 equivalents.
Section 3: Advanced Diagnostics & Protocols
Visualizing the Catalytic Process and Deactivation Pathways

The following diagrams illustrate the core catalytic cycle and a troubleshooting workflow.

G cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OA_Complex Pd(II) Complex (Ar-Pd-X)L_n Pd0->OA_Complex Oxidative Addition (+ Ar-X) Pd_Black Pd(0) Aggregates (Palladium Black) Pd0->Pd_Black Ligand Dissociation Poisoned Poisoned Catalyst (Pd-S) Pd0->Poisoned Poison (e.g., Sulfur) TM_Complex Di-organo Pd(II) (Ar-Pd-R')L_n OA_Complex->TM_Complex Transmetalation / Coupling (+ R'-M) TM_Complex->Pd0 TM_Complex->Pd0 Product Ar-R' (Product) TM_Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle and common deactivation pathways.

Troubleshooting Start Problem: Low or No Conversion Check_Inert Is your inert atmosphere robust? Start->Check_Inert Check_Reagents Are reagents and solvents pure? Check_Inert->Check_Reagents Yes Sol_Inert Solution: Improve inert technique (See Protocol 1) Check_Inert->Sol_Inert No Check_Catalyst Is catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Sol_Reagents Solution: Purify reagents, use fresh solvent Check_Reagents->Sol_Reagents No Sol_Catalyst Solution: Change ligand/precatalyst, adjust L:M ratio Check_Catalyst->Sol_Catalyst No Sol_Poison Suspect Poisoning: Perform advanced diagnostics Check_Catalyst->Sol_Poison Yes

Caption: A logical workflow for troubleshooting low reaction conversion.

Protocol 1: Establishing and Validating an Inert Reaction Atmosphere

This protocol ensures the exclusion of oxygen, which is critical for preventing the degradation of phosphine ligands.

Materials:

  • Schlenk flask or similar reaction vessel with a sidearm

  • Rubber septa

  • Source of high-purity inert gas (Argon or Nitrogen) with a bubbler

  • Vacuum/inert gas manifold (Schlenk line)

  • Cannula and needles

Procedure:

  • Vessel Preparation: Flame-dry the reaction flask under high vacuum to remove adsorbed water. Allow it to cool to room temperature under vacuum.

  • Purge Cycle (Self-Validation): Backfill the flask with inert gas, then evacuate again. Repeat this vacuum/backfill cycle a minimum of three times. This process is more effective than simply purging with a stream of gas.

  • Solvent Degassing: Degas the reaction solvent by sparging with the inert gas for at least 30 minutes or by using three freeze-pump-thaw cycles for maximum efficiency.

  • Reagent Addition: Add solid reagents (catalyst, ligand, base, this compound) to the flask under a positive pressure of inert gas (a counterflow).

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the manifold via a needle attached to the bubbler line. The gentle bubbling in the bubbler provides a visual confirmation of the positive pressure.

Protocol 2: Workflow for Characterizing a Deactivated Catalyst

If deactivation is persistent, characterizing the spent catalyst can provide definitive answers.[18][19]

Objective: To identify the root cause of deactivation (e.g., poisoning, sintering, fouling).

Procedure:

  • Sample Collection: At the end of the reaction, carefully isolate the solid catalyst material. If it has precipitated, this can be done by filtration under an inert atmosphere. If it is homogeneous, it may need to be precipitated first.

  • Washing: Wash the isolated catalyst with a non-coordinating solvent (e.g., hexanes) to remove adsorbed organic species. Dry under vacuum.

  • Analysis: Submit the dried, spent catalyst for analysis using the techniques outlined in the table below.

Analytical Technique Information Gained Interpretation for Deactivation
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states.[18][20]Detects surface poisons like sulfur or halides. Can confirm the oxidation state of palladium (e.g., Pd(II) vs Pd(0)).
Inductively Coupled Plasma (ICP-OES/MS) Bulk elemental composition.Quantifies the amount of palladium and can detect bulk poisons. Useful for checking for leaching in heterogeneous systems.
Transmission Electron Microscopy (TEM) Particle size, morphology, and distribution.Visual evidence of sintering (particle agglomeration) or fouling (carbonaceous deposits on the surface).
X-Ray Diffraction (XRD) Crystalline structure of the catalyst.Can identify the formation of new crystalline phases, such as palladium silicide or sulfide, which are inactive.
References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
  • Lecture 10 Catalyst characterization. NPTEL.
  • Cross-coupling reaction. Wikipedia.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750.
  • Poisoning and deactivation of palladium catalysts. ResearchGate.
  • Catalyst poisoning. Wikipedia.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2019). ChemSusChem.
  • Barbieri, A., et al. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Nematpour, M., & Aberi, M. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC advances, 8(30), 16865-16891.
  • Analysis of Catalysts. tasconusa.com.
  • Tobisu, M., & Chatani, N. (2015). Cross-couplings using aryl ethers via C–O bond activation enabled by nickel catalysts. Accounts of Chemical Research, 48(6), 1717-1726.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Cross-Coupling Catalysts. Sigma-Aldrich.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2016). Catalysts.
  • Fundamentals of C–O bond activation on metal oxide catalysts. (2019). Nature Catalysis.
  • Lecture 6 Catalyst characterization. NPTEL.
  • Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water. ResearchGate.
  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. Benchchem.
  • Trends in C–O and C–N bond formations over transition metal surfaces: An insight into kinetic sensitivity in catalytic reactions. (2007). The Journal of Chemical Physics.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Mechanisms of catalyst deactivation. ResearchGate.
  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
  • Efficient CO and CN bond forming cross-coupling. KAUST Repository.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
  • Morphology Dependence of Catalytic Properties of CeO2 Nanocatalysts for One-Step CO2 Conversion to Diethyl Carbonate. (2023). Molecules.
  • Unravelling a complex catalyst deactivation in which selectivity affects conversion: oxygen-assisted styrene synthesis at indust. (2024). University of Groningen.
  • Mechanisms of catalyst deactivation. OUCI.
  • Metal-Catalyzed C–O Bond Formation. (2014). ChemistryViews.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Heck reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Mechanisms of catalyst deactivation. (2001). SciSpace.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2017). Organic & Biomolecular Chemistry.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. (2015). Catalysis Science & Technology.

Sources

Technical Support Center: Solvent Effects on 1-(2-Bromoethoxy)-4-methoxybenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-(2-Bromoethoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile reagent. Here, we address common issues encountered during its use in nucleophilic substitution reactions, providing in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis using this compound is sluggish or failing. What is the most likely cause related to the solvent?

A1: The most probable cause is the use of an inappropriate solvent. The Williamson ether synthesis is a classic S(_N)2 reaction.[1][2] The choice of solvent is critical for the success of S(_N)2 reactions because it must dissolve the nucleophile (often an ionic salt) while not overly stabilizing it, which would reduce its reactivity.[3]

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents are generally poor choices for S(_N)2 reactions.[4][5] They possess acidic protons that can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6][7] This solvation shell stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophilic carbon of this compound, thus slowing down or even halting the reaction.[4][7]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are the ideal solvents for S(_N)2 reactions.[8][9] They are polar enough to dissolve ionic nucleophiles but lack acidic protons, so they do not form strong hydrogen bonds with the nucleophile.[6][8] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[8] For instance, a reaction can be up to 500 times faster in DMSO than in methanol.[8]

Troubleshooting Steps:

  • Verify Your Solvent: Ensure you are using a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

  • Ensure Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. Water can consume the base needed to generate the alkoxide and can also hydrolyze the alkyl halide.[10] Use anhydrous solvents and thoroughly dried glassware.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene indicates that an E2 elimination pathway is competing with the desired S(_N)2 substitution.[1][11] This is a common side reaction, especially when the nucleophile is also a strong base.[1][9]

  • Causality: this compound is a primary alkyl halide, which generally favors S(_N)2 reactions.[1][2] However, the strength of the base/nucleophile and the reaction conditions can promote E2 elimination.[2][9]

Strategies to Minimize Elimination:

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[1] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[1] A typical temperature range is 50-100 °C; if elimination is an issue, try the lower end of this range.[10]

  • Choice of Base: If you are generating an alkoxide in situ, use a strong, non-nucleophilic base to deprotonate the alcohol before adding the this compound. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol.[1]

  • Solvent Choice: While polar aprotic solvents are ideal for the S(_N)2 reaction, their use is not as detrimental to the competing E2 reaction as polar protic solvents are to the S(_N)2 pathway.[6] Therefore, sticking with a polar aprotic solvent is still the best strategy.

Troubleshooting Guides

Guide 1: Low Reaction Yield

Issue: The yield of the desired ether product is significantly lower than expected.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Solvent Type As detailed in FAQ Q1, using a polar protic solvent (e.g., ethanol, methanol) will hinder the S(_N)2 reaction by solvating the nucleophile.[6][7]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[3][8]
Presence of Water Moisture in the reaction will consume the base and can hydrolyze the alkyl halide, reducing the concentration of active reactants.[10]Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Temperature While high temperatures can promote elimination, a temperature that is too low may result in an impractically slow reaction rate, leading to incomplete conversion.Optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures (e.g., 50°C, 70°C, 90°C) to find the best balance between reaction rate and side product formation.[12][13]
Steric Hindrance If the nucleophile is particularly bulky, the S(_N)2 reaction can be sterically hindered, slowing the reaction rate and allowing side reactions to dominate.[1][11]While the structure of this compound is fixed, ensure the nucleophile is as unhindered as possible.
Guide 2: Difficulty in Product Purification

Issue: The crude product mixture is difficult to purify, showing multiple spots on TLC close to the product spot.

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Action
Formation of Side Products Competing E2 elimination or other side reactions can lead to byproducts with polarities similar to the desired ether, making separation by column chromatography challenging.[1][2]Revisit the reaction conditions to minimize side reactions as described in FAQ Q2 and Guide 1. A cleaner crude product is easier to purify.
Unreacted Starting Material If the reaction has not gone to completion, the starting this compound will remain in the mixture.Monitor the reaction to completion using TLC.[14][15] If the reaction stalls, consider adding a slight excess of the nucleophile or extending the reaction time.
Inappropriate Purification Technique Standard column chromatography may not be sufficient to separate closely related compounds.Optimize the purification method. Consider using a different solvent system for column chromatography or explore other techniques like fractional distillation under reduced pressure if the product is volatile.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol outlines a standard procedure for reacting this compound with a generic alcohol (R-OH) in a polar aprotic solvent.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N(_2) or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Reaction Initiation: After the evolution of hydrogen gas ceases (typically 30 minutes), add this compound (1.0 eq.) dropwise via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 70 °C).

  • Monitoring: Monitor the disappearance of the starting material by TLC.[13][16] A suitable eluent system is typically a mixture of hexanes and ethyl acetate.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: S(_N)2 vs. E2 Pathways

G cluster_reactants Reactants cluster_products Products Reactants This compound + Nucleophile/Base (Nu⁻) SN2_Product Substitution Product (Ether) Reactants->SN2_Product Sₙ2 Pathway (Favored by Polar Aprotic Solvents, Lower Temperatures) E2_Product Elimination Product (Alkene) Reactants->E2_Product E2 Pathway (Competitive, Favored by Strong Bases, Higher Temperatures)

Caption: Competing S(_N)2 and E2 reaction pathways.

Diagram: Solvent Effects on Nucleophile Reactivity

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_P Nu⁻ S1 S Nu_P->S1 H-Bond S2 S Nu_P->S2 H-Bond S3 S Nu_P->S3 H-Bond S4 S Nu_P->S4 H-Bond Label_P Solvated & Less Reactive 'Solvent Cage' Nu_A Nu⁻ Label_A 'Naked' & Highly Reactive

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Data Summary

Table 1: Properties of Common Solvents in Nucleophilic Substitution
SolventTypeDielectric Constant (ε)Polarity Index (P')Suitability for S(_N)2
WaterPolar Protic80.110.2Poor[4]
MethanolPolar Protic32.65.1Poor[17][18]
EthanolPolar Protic24.34.3Poor
DMSOPolar Aprotic46.77.2Excellent[8][9]
DMFPolar Aprotic36.76.4Excellent[8][9]
AcetonitrilePolar Aprotic37.55.8Excellent[8][9]
AcetonePolar Aprotic20.75.1Good[9]
Tetrahydrofuran (THF)Polar Aprotic7.54.0Moderate
HexaneNon-polar1.90.1Unsuitable (poor solubility)[3]

Data compiled from various sources.[17][19][20][21]

References

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
  • YouTube. Alkyl Halides: Solvent effects in substitution reactions. [Link]
  • Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]
  • Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. [Link]
  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
  • ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions. [Link]
  • Brainly.com. [FREE] How does the dielectric constant affect SN1 and SN2 reactions? [Link]
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
  • Unknown Source. Polarity of Solvents. [Link]
  • RSC Publishing.
  • Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
  • IISTE.org. The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. [Link]
  • Reddit. Nucleophilicity (Protic vs. Aprotic solvents). [Link]
  • Honeywell. Polarity Index. [Link]
  • Chemistry LibreTexts. Chapter 13.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
  • RSC Publishing.
  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]
  • Coconote. TLC Monitoring of Reaction Progress. [Link]
  • ResearchGate. Effect of Changes in the Dielectric Constant of Reaction Medium. [Link]
  • YouTube. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
  • MDPI. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
  • PubChem. This compound. [Link]
  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]
  • Google P
  • Reddit. Why does this not work? Williamson ether synthesis is terrible. [Link]
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [Link]
  • The Royal Society of Chemistry.
  • ScienceDirect. Reaction of 2-bromo-1,4-dimethoxybenzene with various nucleophiles via aryne reaction. [Link]
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • MDPI. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. [Link]

Sources

Technical Support Center: Temperature Control in Large-Scale 1-(2-Bromoethoxy)-4-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene. As a seasoned application scientist, my objective is to provide not just a set of instructions, but a foundational understanding of the thermal dynamics of this Williamson ether synthesis. This will empower you to make informed decisions, troubleshoot effectively, and ensure the safety and success of your large-scale reactions.

Section 1: Understanding the Thermal Landscape of the Reaction

The synthesis of this compound from 4-methoxyphenol and 1,2-dibromoethane is an example of the Williamson ether synthesis. This SN2 reaction is generally exothermic, meaning it releases heat. While this exotherm is often manageable at the lab bench, it can become a significant safety hazard during scale-up.[1][2][3] The primary challenge in large-scale production is managing the heat generated by the reaction to prevent a thermal runaway.[4]

A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[4] The consequences can range from decreased product yield and purity due to side reactions to catastrophic equipment failure and personnel injury.[5]

Section 2: Proactive Temperature Control: The Role of Reaction Calorimetry

Before attempting a large-scale synthesis, it is imperative to characterize the thermal profile of the reaction. This is achieved through reaction calorimetry, a technique that measures the heat flow of a chemical reaction under controlled conditions.[6][7]

Frequently Asked Questions: Reaction Calorimetry

Q: Why is reaction calorimetry essential before scaling up this synthesis?

A: Reaction calorimetry provides critical data for a safe scale-up.[6][7][8] Specifically, it allows you to determine:

  • Heat of Reaction (ΔHr): The total amount of heat released or absorbed per mole of reactant. This is fundamental to understanding the reaction's energetic potential.[6]

  • Heat Flow Profile: How the heat is released over the course of the reaction. This helps in designing an appropriate dosing strategy to control the rate of heat evolution.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reactants were to react instantaneously without any heat loss to the surroundings. This represents the worst-case scenario and is a critical parameter for safety assessment.[9]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[10]

Q: What are the primary techniques for reaction calorimetry?

A: The two most common techniques are:

  • Differential Scanning Calorimetry (DSC): A screening tool used to determine the thermal stability of reactants, products, and reaction mixtures. It can provide an initial estimate of the heat of reaction and the onset temperature of any decomposition reactions.[9][11]

  • Reaction Calorimetry (RC): Performed in a well-controlled reactor, RC mimics the conditions of a larger-scale synthesis and provides more accurate data on heat flow and reaction kinetics. Heat flow calorimeters are commonly used for this purpose.[6][7]

Q: I don't have access to a reaction calorimeter. Are there alternative approaches?

A: While highly recommended, if a reaction calorimeter is unavailable, you can perform a preliminary hazard assessment by conducting a small-scale, well-instrumented experiment. This involves:

  • Using a highly accurate thermometer to monitor the reaction temperature.

  • Adding the limiting reagent in small portions and carefully observing the temperature change after each addition.

  • Ensuring you have an efficient cooling system in place (e.g., an ice bath) to quickly quench the reaction if the temperature starts to rise uncontrollably.

However, this method provides only a qualitative understanding of the exotherm and is not a substitute for quantitative calorimetric data for a large-scale process.

Section 3: Troubleshooting Guide for Temperature Deviations

This section addresses specific issues you might encounter during your large-scale synthesis of this compound.

Q: My reaction temperature is rising too quickly, even with the cooling system at maximum. What should I do?

A: This is a critical situation that could lead to a thermal runaway. Your immediate priority is to stop the temperature rise.

Immediate Actions:

  • Stop the addition of any remaining reactants.

  • Increase agitation to improve heat transfer to the cooling jacket.

  • If the temperature continues to rise, quench the reaction. This can be done by adding a pre-determined, cold, inert solvent or a chemical quencher that will stop the reaction. The choice of quencher should be determined during your process safety assessment.

Root Cause Analysis and Prevention:

  • Inadequate Cooling Capacity: The heat generated by the reaction is exceeding your reactor's ability to remove it. For future runs, you may need to:

    • Reduce the rate of reactant addition.

    • Lower the reaction temperature.

    • Use a larger reactor with a better surface area to volume ratio.

    • Improve the efficiency of your cooling system (e.g., use a colder coolant).

  • Accumulation of Unreacted Reagents: If the reaction has an induction period or if the initial temperature was too low, the reactants may accumulate before the reaction starts. When the reaction finally initiates, the large amount of unreacted material can lead to a sudden and rapid release of heat. To prevent this, ensure the reaction is initiated before adding the bulk of the reactants.

Q: My reaction is stalling, and the temperature is not increasing as expected. What could be the issue?

A: A stalled reaction can also be a safety concern, as it might lead to the accumulation of unreacted starting materials.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your 4-methoxyphenol, 1,2-dibromoethane, and base are of the required purity. Impurities can inhibit the reaction.

  • Check for Proper Mixing: Inadequate agitation can lead to localized areas of low reactant concentration, slowing down the reaction. Ensure your stirrer is functioning correctly and is appropriate for the scale of your reaction.[9]

  • Confirm Temperature: Double-check your temperature probe's calibration. An inaccurate reading might lead you to believe the reaction is colder than it actually is.

  • Initiation Issues: Some reactions require a certain temperature to initiate. You may need to gently heat the mixture to the appropriate temperature to start the reaction. However, do this with extreme caution and be prepared for a potential exotherm once the reaction begins.

Q: I'm observing the formation of side products, and my yield of this compound is low. Could this be related to temperature?

A: Absolutely. Temperature plays a crucial role in the selectivity of the Williamson ether synthesis.

  • High Temperatures: Can favor the E2 elimination of HBr from 1,2-dibromoethane, leading to the formation of vinyl bromide and other byproducts. It can also promote undesired side reactions of the phenoxide.

  • Inconsistent Temperature Control: Hot spots within the reactor due to poor mixing can also lead to the formation of impurities.

Solutions:

  • Optimize the Reaction Temperature: Based on your lab-scale experiments and calorimetric data, determine the optimal temperature range that maximizes the yield of the desired product while minimizing side reactions. A typical range for Williamson ether synthesis is 50-100°C.[1]

  • Improve Agitation: Ensure efficient mixing to maintain a uniform temperature throughout the reactor.

Section 4: Experimental Protocols and Data

Protocol 1: Determining Adiabatic Temperature Rise (ΔTad) using a "Heat-Wait-Seek" Experiment in a Reaction Calorimeter
  • Setup: Configure the reaction calorimeter with the reaction mixture (4-methoxyphenol, base, and solvent) at the intended starting temperature.

  • Heat: Increase the temperature of the reaction mixture by a small increment (e.g., 5 °C).

  • Wait: Hold the temperature constant and monitor the heat flow.

  • Seek: If an exothermic event is detected (an increase in heat flow), the instrument will switch to an adiabatic mode, where the jacket temperature is controlled to match the reactor temperature, preventing any heat loss.

  • Measure: The resulting temperature increase is the adiabatic temperature rise for that specific set of conditions.

ParameterDescriptionImportance
Heat of Reaction (ΔHr) Energy released per mole.Determines the total potential energy of the reaction.
Adiabatic Temperature Rise (ΔTad) Max temperature increase with no cooling.Critical for assessing the worst-case scenario.
Specific Heat Capacity (Cp) Heat required to raise the temperature of the reaction mass.Needed to calculate ΔTad.
Overall Heat Transfer Coefficient (UA) Efficiency of heat removal from the reactor.Key for designing the cooling system.

This data should be determined experimentally for your specific reaction conditions.

Section 5: Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for managing temperature deviations during the large-scale synthesis of this compound.

Caption: Troubleshooting workflow for temperature deviations.

References

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-ethyl-2-methoxy- (CAS 2785-89-9). [Link]
  • Feng, Y., et al. (2024). Process Hazard Assessment and Exothermic Mechanism of Propylene Glycol Butyl Ether Synthesis from Propylene Oxide. Industrial & Engineering Chemistry Research. [Link]
  • Mettler Toledo. (n.d.).
  • Stanford University. (2023). Scale Up Safety. [Link]
  • Syrris. (n.d.).
  • Chemistry LibreTexts. (2019). Experiment 7: Calorimetry. [Link]
  • Online Learning College. (2022).
  • Mettler Toledo. (n.d.). Reaction Calorimeters. [Link]
  • Florida State University. (n.d.). Lab Procedure - Calorimetry. [Link]
  • Mettler Toledo. (n.d.).
  • Scientific Update. (2023). How do you safely scale up a given chemical reaction?[Link]
  • MDPI. (2025). Kinetic Study and Thermal Hazard Assessment of the Clethodim Synthesis Reaction. [Link]
  • University of St Andrews. (2024). Ethers Health & Safety. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. [Link]
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
  • Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • MDPI. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the synthetic challenges associated with 1-(2-Bromoethoxy)-4-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into the common hurdles—primarily steric hindrance—encountered during its use and offer robust troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in a direct, question-and-answer format.

Q1: What is steric hindrance, and how does it specifically impact reactions involving this compound?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or functional groups at or near a reaction site physically impedes the approach of a reacting species.[1] In the context of this compound, the primary reactive site is the carbon atom bonded to bromine (-CH₂-Br). This site is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions, where a nucleophile attacks this carbon and displaces the bromide ion.[2][3]

The Sₙ2 mechanism requires the nucleophile to approach the carbon from the side opposite the leaving group (backside attack).[2][4] Steric hindrance becomes a significant barrier when either the nucleophile is large and bulky, or the substrate itself has bulky groups near the reaction center.[5][6][7] While this compound itself is not severely hindered at the primary bromide, its reactions are often performed with complex, sterically demanding nucleophiles (e.g., secondary amines, bulky alkoxides), which leads to dramatically reduced reaction rates.[6][7]

Caption: Sₙ2 reaction mechanism and crowded transition state.

Q2: I am observing very low yield and slow conversion in my substitution reaction with a sterically hindered amine/alkoxide. How can I troubleshoot this?

A2: This is a classic challenge resulting from the competition between Sₙ2 (substitution) and E2 (elimination) pathways, exacerbated by steric hindrance.[8] Bulky nucleophiles often act as strong bases, promoting the elimination of HBr to form an alkene side product.[9][10]

Below is a systematic workflow to diagnose and solve this issue.

G start Low Yield / No Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Significant Unreacted Starting Material? check_sm->sm_present side_product Side Product Detected? sm_present->side_product No increase_temp Option 1: Increase Temperature Cautiously (e.g., from 60°C to 80°C) sm_present->increase_temp Yes is_e2 Is Side Product an Alkene? (e.g., 4-methoxystyrene) side_product->is_e2 Yes success Reaction Optimized side_product->success No change_solvent Option 2: Switch to Higher Polarity Solvent (e.g., Toluene to DMF/DMSO) increase_temp->change_solvent increase_time Option 3: Extend Reaction Time change_solvent->increase_time increase_time->success lower_temp Action: Lower Reaction Temperature (Favors Sₙ2 over E2) is_e2->lower_temp Yes is_e2->success No, consult further less_basic_nu Action: Use a Less Basic Nucleophile or a non-hindered base (e.g., NaH) lower_temp->less_basic_nu less_basic_nu->success

Caption: Troubleshooting workflow for low-yielding substitution reactions.

Optimization Strategies Summary Table:

ParameterRecommendation for Hindered ReactionsRationale
Temperature Start at a moderate temperature (e.g., 50-60°C). Lowering temperature (e.g., RT to 0°C) can disfavor E2 elimination.[11]Elimination reactions often have a higher activation energy than substitution. Lower temperatures can provide better selectivity for the desired Sₙ2 product.
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).[9][12]These solvents solvate the cation of the base/nucleophile but not the anion, increasing the "naked" anion's nucleophilicity without participating in the reaction.
Base (for alkoxides) Use a strong, non-hindered base like Sodium Hydride (NaH) to generate the alkoxide in situ.[9][11][12]Bulky bases (e.g., potassium tert-butoxide) can exacerbate steric clashes and favor elimination. NaH deprotonates the alcohol to form the nucleophile without adding steric bulk.
Concentration Maintain a moderate concentration (e.g., 0.1-0.5 M).Very high concentrations can sometimes lead to side reactions, while very low concentrations will slow down the bimolecular reaction rate.
Q3: I need to cleave the aryl ether bond in this compound. What are the recommended conditions?

A3: Aryl ether bonds are notoriously stable. Their cleavage requires harsh conditions, typically involving strong acids.[13] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack by a halide ion.

  • Recommended Reagents: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are effective.[13][14] Hydrochloric acid (HCl) is generally not reactive enough.

  • Mechanism and Regioselectivity: The reaction will proceed via an Sₙ2 mechanism. The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon of the protonated ether.[13][14] In this case, it will attack the ethyl group carbon, not the aromatic carbon.

  • Expected Products: The reaction will yield 4-methoxyphenol and 1,2-dibromoethane . Under excess acid and heat, the methoxy group on the phenol can also be cleaved to yield hydroquinone.

See Protocol 3 for a detailed experimental procedure.

Detailed Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with a Non-Hindered Nucleophile (e.g., Sodium Azide)

This protocol serves as a baseline for confirming the reactivity of your starting material under optimal conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (to make a 0.5 M solution).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Stir the mixture at 60°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Protocol for Sₙ2 Reaction with a Sterically Hindered Secondary Amine

This protocol is optimized to maximize yield when steric hindrance is a major factor.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered secondary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[9]

  • Solvent: Add anhydrous DMSO (to make a 0.2 M solution). The higher polarity and higher boiling point of DMSO are beneficial here.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in a small amount of DMSO dropwise.

  • Reaction: Heat the mixture to 80-90°C. The higher temperature is often necessary to overcome the activation energy barrier caused by steric hindrance. Monitor the reaction closely over 12-24 hours.

  • Work-up: Follow the work-up procedure as described in Protocol 1. Note that removing DMSO under vacuum requires higher temperatures.

Protocol 3: Acidic Cleavage of the Aryl Ether Linkage

This protocol uses strong acid to cleave the C-O ether bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Add a 48% aqueous solution of hydrobromic acid (HBr, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 120-125°C) for 4-8 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of HBr.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting products (4-methoxyphenol and 1,2-dibromoethane) can be separated by column chromatography.

References
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • LibreTexts Chemistry. (2019). Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate.
  • Reddit r/chemhelp. (2021). Effect of steric hindrance on nucleophiles.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chegg. (2023). A Williamson ether synthesis will be more efficient.
  • ResearchGate. (n.d.). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon.
  • ResearchGate. (2015). What can be possible alternative reagent in following mechanism?.
  • PubMed. (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon.
  • YouTube. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Khan Academy. (n.d.). Acidic cleavage of ethers.
  • ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • St. John's University. (n.d.). Aliphatic nucleophilic substitution.
  • LibreTexts Chemistry. (2025). 4.4: Nucleophilic substitution and elimination reactions.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

Sources

Technical Support Center: Work-up and Purification of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-(2-Bromoethoxy)-4-methoxybenzene. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide practical, in-depth solutions to common challenges encountered during the post-reaction work-up and purification phases. As Senior Application Scientists, our goal is to explain the causality behind each procedural step, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a "work-up," and how does it apply to a Williamson Ether Synthesis of this compound?

A "work-up" refers to the series of steps performed after a chemical reaction is deemed complete to isolate and purify the desired product from the reaction mixture.[1][2] In the context of synthesizing this compound, typically via a Williamson Ether Synthesis from 4-methoxyphenol and 1,2-dibromoethane, the work-up is crucial for separating the target ether from unreacted starting materials (4-methoxyphenol, 1,2-dibromoethane), the base (e.g., K₂CO₃, NaOH), and the high-boiling polar solvent (e.g., DMF, DMSO).[3][4] The process typically involves quenching the reaction, liquid-liquid extraction, washing, drying, and solvent removal.[2]

Q2: I've completed the reaction. What is the first step in the work-up process?

The first step is to quench the reaction. This is typically achieved by cooling the reaction mixture to room temperature and then pouring it into a significant volume of water, often containing ice.[5][6] This step serves multiple purposes:

  • Stops the reaction: Dilution and cooling halt any further chemical transformations.

  • Precipitates the product (sometimes): If the product is a solid and insoluble in water, it may precipitate out, offering a simple initial purification step.[6]

  • Dissolves inorganic salts: The base and any salt byproducts (e.g., KBr) are dissolved into the aqueous phase, facilitating their removal.

  • Facilitates extraction: It prepares the mixture for liquid-liquid extraction by creating distinct aqueous and organic phases.

Q3: How do I choose the right organic solvent for extracting my product from the aqueous mixture?

The choice of extraction solvent is critical. The ideal solvent should:

  • Readily dissolve your product, this compound.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal later.

  • Not react with your product.

For a moderately polar compound like the target ether, common choices include ethyl acetate (EtOAc) and dichloromethane (DCM) .[7] Ether can also be used, but it's important to dilute with a more polar solvent like ethyl acetate to ensure polar products aren't lost to the aqueous layer.[7]

Troubleshooting Guide

This section addresses specific problems that can arise during the work-up and purification of this compound.

Q4: My final yield is very low. Where could my product have gone?

Low yield is a common issue with several potential causes. A systematic approach is needed to diagnose the problem.

  • Cause 1: Incomplete Reaction: The reaction may not have gone to completion. Before initiating the work-up, it is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.

  • Cause 2: Product Lost During Extraction: Your product might still be in the aqueous layer. This can happen if an insufficient volume of organic solvent was used for extraction or if the organic solvent was not polar enough.[7]

    • Solution: Perform additional extractions (2-3 times) on the aqueous layer with a fresh portion of your organic solvent.[6] Combine all organic extracts for the subsequent steps.

  • Cause 3: Emulsion Formation: A stable emulsion between the aqueous and organic layers can form, trapping your product and making separation difficult.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the two phases. Alternatively, allowing the separatory funnel to stand for an extended period or gentle swirling can also be effective.

  • Cause 4: Loss during Purification: Significant product can be lost during recrystallization or column chromatography if the procedures are not optimized. (See Q7 and Q8).

Q5: After removing the solvent, my crude product is a dark, oily residue. What are the likely impurities?

A dark, oily crude product suggests the presence of multiple impurities. The most common culprits are:

  • Unreacted 4-methoxyphenol: This is a very common impurity.

  • High-boiling reaction solvent: Polar aprotic solvents like DMF or DMSO are difficult to remove completely and can remain with your product.

  • Side-reaction products:

    • C-Alkylation products: Isomers formed from the alkylation on the aromatic ring of the phenoxide instead of the oxygen.[3][4]

    • 1,2-bis(4-methoxyphenoxy)ethane: Formed if the product reacts with another equivalent of the 4-methoxyphenoxide.

    • Ethylene Glycol: Resulting from the hydrolysis of the reactant 1,2-dibromoethane under basic conditions.[8]

Q6: How do I effectively remove unreacted 4-methoxyphenol from my organic extract?

Since 4-methoxyphenol is acidic (pKa ≈ 10.4), it can be easily converted to its water-soluble salt (phenoxide) by washing the organic layer with a basic aqueous solution.

  • Solution: Wash the combined organic extracts with a 5% or 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9] This deprotonates the phenol, pulling it into the aqueous layer.

    • Add the NaOH solution to the separatory funnel containing your organic extract.

    • Shake gently (to avoid emulsions) and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash.

    • Finally, wash the organic layer with water and then brine to remove any residual base before drying.[9]

Q7: My product won't crystallize, or it "oils out." How can I fix this?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution temperature is above the compound's melting point or because high levels of impurities are depressing the melting point.[10]

  • Solution 1: Re-evaluate Your Solvent System: The chosen solvent or solvent pair may be unsuitable. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10][11] For this compound, consider solvent systems like ethanol/water, or dissolving in a minimal amount of a good solvent (like DCM or Toluene) and adding a poor solvent (an "anti-solvent" like hexanes or heptane) dropwise at a high temperature until the solution becomes cloudy, then adding a drop of the good solvent to clarify before cooling.[12]

  • Solution 2: Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.[10]

  • Solution 3: Purify First: If impurities are the issue, a preliminary purification by flash column chromatography may be necessary to remove the substances preventing crystallization.[13]

Q8: I'm getting poor separation during column chromatography. My desired product is co-eluting with an impurity.

This indicates that the polarity of your mobile phase (eluent) is not optimized for separating the components of your mixture.

  • Solution: Optimize the Eluent System with TLC: Before running a column, always find the best solvent system using TLC. The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[14]

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For example, test 95:5, 90:10, and 85:15 hexane:ethyl acetate mixtures.

    • If your product and the impurity have very similar polarities (Rf values are too close), try a different solvent system. For instance, substituting ethyl acetate with dichloromethane or ether might change the selectivity of the separation.

    • Using a gradient elution on the column, where you start with a less polar solvent mixture and gradually increase the polarity during the run, can significantly improve the separation of closely eluting compounds.[15]

Data Presentation

Table 1: Properties of Common Solvents for Work-up and Purification

SolventBoiling Point (°C)Polarity IndexUse Case
Hexane690.1Non-polar eluent for chromatography; anti-solvent for recrystallization.[10]
Dichloromethane (DCM)403.1Extraction; polar eluent for chromatography; good solvent for recrystallization.[10]
Ethyl Acetate (EtOAc)774.4Extraction; polar eluent for chromatography.[10]
Ethanol784.3Solvent for recrystallization.[10]
Water10010.2Quenching; washing; anti-solvent for recrystallization with polar solvents.[10]
Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

  • Quench: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature. Pour the mixture slowly into a beaker containing approximately 5-10 times the reaction volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the mixture three times with an appropriate volume of ethyl acetate (e.g., 3 x 50 mL for a 100 mL aqueous volume). Combine the organic layers in a separate flask.

  • Base Wash: Return the combined organic layers to the separatory funnel. Wash twice with 1 M NaOH solution to remove unreacted 4-methoxyphenol.

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine. This removes residual base and helps to break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirling until the drying agent no longer clumps together.[6]

  • Solvent Removal: Gravity filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Optimization: Determine the optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives the target product an Rf of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (hexane).[16] Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Carefully apply the solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate using positive pressure (flash chromatography).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[16]

Visualizations

Diagram 1: Standard Work-up Workflow

A Reaction Complete B Quench with Water A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Wash Organic Layer (NaOH, H₂O, Brine) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Filter & Evaporate Solvent E->F G Crude Product F->G H Purification (Column or Recrystallization) G->H I Pure Product H->I

Caption: A standard experimental workflow for the work-up of this compound.

Diagram 2: Troubleshooting Logic for Product Purification

cluster_purity cluster_state Start Crude Product Obtained CheckPurity Analyze by TLC Start->CheckPurity IsPure Single Spot? CheckPurity->IsPure Impure Multiple Spots or Streaking IsSolid Is Product Solid? IsPure->IsSolid No Pure Pure Product IsPure->Pure Yes Column Perform Flash Column Chromatography IsSolid->Column No Recryst Perform Recrystallization IsSolid->Recryst Yes Liquid Product is an Oil Column->Pure Recryst->Pure

Caption: A decision-making workflow for choosing a purification strategy based on crude product analysis.

References
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • ResearchGate. (2014). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Reddit. (2021). [Organic Chemistry] What exactly is a workup? r/chemhelp.
  • University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Chemistry LibreTexts. (2022). 4: Extraction.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Millersville University. (n.d.). Recrystallization.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • York College of Pennsylvania. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2013). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • ResearchGate. (2016). pH dependence of log Vmax for 1,2-dibromoethane hydrolysis by BjDHA.
  • Barbash, J. E., & Reinhard, M. (1988). Abiotic dehalogenation of 1,2-dichloroethane and 1,2-dibromoethane in aqueous solution containing hydrogen sulfide. OSTI.GOV.
  • Filo. (n.d.). The reaction of 1,2-dibromoethane with alcoholic KOH yields.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (2018). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
  • Massachusetts Institute of Technology. (n.d.). Structure-Reactivity Relationships in Dehydrohalogenation Reactions of Polychlorinated and Polybrominated Alkanes.
  • U.S. Environmental Protection Agency. (n.d.). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB).
  • Wright State University. (2002). The Synthesis of Bromoethoxy and Vinylbenzyloxy Substituted NLO Chromophores.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • SpectraBase. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene.

Sources

Validation & Comparative

A Senior Scientist's Guide to Alkylating Agents: Benchmarking 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. This guide provides an in-depth comparison of 1-(2-Bromoethoxy)-4-methoxybenzene, a versatile reagent for introducing the 2-(4-methoxyphenoxy)ethyl moiety, against other structurally similar alkylating agents. We will move beyond simple catalog data to explore the mechanistic principles that govern its reactivity and provide field-tested protocols to demonstrate its application.

The Core Function: Understanding the SN2 Mechanism

At its heart, this compound is a primary alkyl halide. Its utility in synthesis is dominated by the bimolecular nucleophilic substitution (SN2) reaction pathway.[1][2] This is the foundational mechanism for common transformations like the Williamson ether synthesis (for O-alkylation) and the alkylation of amines (for N-alkylation).[3]

In an SN2 reaction, a nucleophile (such as an alkoxide or an amine) attacks the electrophilic carbon atom—the one bonded to the bromine—in a concerted, single-step process. The nucleophile approaches from the backside relative to the leaving group (the bromide ion), resulting in an inversion of stereochemistry at the carbon center.[2] The efficiency of this process is paramount and is governed by several key factors:

  • The Leaving Group: The stability of the departing ion is crucial. Weaker bases are better leaving groups.

  • Steric Hindrance: Unhindered electrophilic carbons, like the primary carbon in our topic compound, are ideal for allowing the nucleophile's backside attack.[4]

  • Nucleophile Strength: A stronger nucleophile will react more rapidly.

Caption: General SN2 mechanism for this compound.

Comparative Analysis of Alkylating Agents

To fully appreciate the performance of this compound, we must benchmark it against logical alternatives. The most instructive comparisons are with its chloro-analogue, to assess the impact of the leaving group, and with an agent lacking the aromatic moiety, to understand the role of the phenoxy group.

Selected Alternatives:

  • 1-(2-Chloroethoxy)-4-methoxybenzene: The direct analogue with a chlorine leaving group.

  • 2-Bromoethyl methyl ether (2-Methoxyethyl bromide): An aliphatic analogue that lacks the bulky and electronically distinct methoxyphenyl group.

Physicochemical Properties

A baseline comparison of physical properties is essential for experimental design, including solvent selection and purification strategy.

PropertyThis compound1-(2-Chloroethoxy)-4-methoxybenzene2-Bromoethyl methyl ether
Molecular Formula C₉H₁₁BrO₂[5]C₉H₁₁ClO₂C₃H₇BrO
Molecular Weight 231.09 g/mol [5]186.62 g/mol 138.99 g/mol
Appearance Off-white to light brown solid[6]Liquid / Low-melting solidColorless liquid
Melting Point 46-50 °C[6]~30-34 °CN/A
Boiling Point 140-142 °C (10 mmHg)[6]128-130 °C (10 mmHg)108-110 °C (760 mmHg)
CAS Number 22921-76-2[5]22921-75-16482-24-2
Reactivity and Performance Comparison

While direct kinetic studies comparing these specific agents are not abundant in the literature, a robust comparison can be constructed from the fundamental principles of SN2 reactions.[7][8]

FeatureThis compound1-(2-Chloroethoxy)-4-methoxybenzene2-Bromoethyl methyl ether
Primary Differentiator Baseline Reagent Leaving Group Steric/Electronic Profile
Expected Reactivity High. Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr).[7]Moderate. Chloride is a good leaving group, but less effective than bromide. Reactions will require longer times or higher temperatures.[7]High. Possesses the same excellent bromide leaving group. May exhibit slightly faster kinetics due to lower steric bulk compared to the phenoxy group.
Advantages Excellent balance of high reactivity and stability for introducing the methoxyphenoxy-ethyl scaffold.More economical for large-scale synthesis where lower reactivity can be compensated for by adjusting conditions.Useful for introducing a simple methoxy-ethyl group. Its volatility can simplify purification.
Limitations Higher cost compared to the chloro-analogue. The solid nature may require gentle heating for dissolution in some solvents.Slower reaction rates can lead to longer process times and potentially more side reactions if harsh conditions are used.Lacks the specific aromatic scaffold of the primary reagent, limiting its use to applications where that moiety is not required.
Ideal Use Case Laboratory-scale synthesis, drug discovery, and applications where high reactivity and reliable yields are paramount for creating complex molecules.[9]Process chemistry and large-scale manufacturing where cost is a primary driver and reaction optimization is feasible.As a general-purpose reagent for adding a 2-methoxyethyl group to various nucleophiles.

Field-Proven Experimental Protocols

The following protocols are representative of the common applications of this compound in O- and N-alkylation. They are designed to be self-validating, with clear steps for reaction monitoring and purification.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol details the synthesis of a diaryl ether, a common structural motif in medicinal chemistry.

Caption: Experimental workflow for O-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol).

  • Reagent Addition: Add a solution of this compound (1.1 eq) in a small amount of DMF dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting phenol is fully consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with a saturated brine solution (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol demonstrates the formation of a tertiary amine, a crucial step in building complex scaffolds for drug candidates.[10][11]

Caption: Experimental workflow for N-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve morpholine (1.2 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution to form a suspension.

  • Reagent Addition: Add this compound (1.0 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) for 6-12 hours.

  • Monitoring: Track the consumption of the alkylating agent via TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by flash column chromatography.

Conclusion and Strategic Recommendations

This compound stands out as a highly effective and reliable primary alkylating agent. Its primary advantage is the superior reactivity conferred by the bromide leaving group, which ensures efficient reactions under moderate conditions, making it an ideal choice for complex, high-value syntheses in research and early-stage drug development.

  • For High Reactivity and Yield: Choose This compound when reaction efficiency and clean conversion are the highest priorities.

  • For Cost-Effective Scale-Up: Consider 1-(2-Chloroethoxy)-4-methoxybenzene for larger-scale applications, but be prepared to invest time in optimizing reaction conditions (higher temperatures, longer reaction times) to achieve comparable results.

  • For a Simple Methoxy-Ethyl Moiety: When the specific aromatic scaffold is not required, 2-Bromoethyl methyl ether is a suitable, more streamlined alternative.

By understanding the mechanistic principles and leveraging the detailed protocols provided, researchers can confidently select the optimal alkylating agent to accelerate their synthetic and drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84427, 1-(2-Bromoethyl)-4-methoxybenzene.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579814, this compound.
  • Chegg (n.d.). Williamson Ether Synthesis Mechanism.
  • University of Colorado Boulder (n.d.). Experiment 06: Williamson Ether Synthesis.
  • Professor Dave Explains (2018). Williamson Ether Synthesis.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7010183, 1-(2-Bromoethoxy)-2-ethoxybenzene.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2245429, 1-(2-Bromoethoxy)-3-methoxybenzene.
  • The Royal Society of Chemistry (n.d.). Supporting Information.
  • ResearchGate (2020). A comparison of several modern alkylating agents.
  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264.
  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
  • National Institute of Diabetes and Digestive and Kidney Diseases (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Mettler Toledo (n.d.). Alkylation Reactions.
  • Turnbull, A. P., et al. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Chemical Communications, 57(2), 16-32.
  • El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175.
  • France, S., et al. (2007). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 129(28), 8782–8790.
  • de la Torre, D., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 64(11), 7221–7246.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and quality of chemical intermediates are non-negotiable. 1-(2-Bromoethoxy)-4-methoxybenzene, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Robust, reliable, and validated analytical methods are imperative to ensure its identity, strength, purity, and quality. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with detailed validation protocols and supporting data.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in method development and validation. Every experimental choice is rationalized, and each protocol is designed as a self-validating system, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a quality control tool. Validation is the documented evidence that the method is suitable for its intended purpose.[1][2][3][4] This involves a series of experiments to assess various performance characteristics, ensuring the data generated is accurate, precise, and reliable. For a compound like this compound, which may be a critical intermediate in a drug substance's synthesis, a validated method is essential for:

  • Ensuring the quality of starting materials: Verifying the purity and identity of the intermediate before it enters the manufacturing process.

  • Monitoring reaction progress: Tracking the consumption of the starting material and the formation of the desired product.

  • Quantifying impurities: Detecting and quantifying any process-related impurities or degradation products.

  • Supporting stability studies: Assessing the stability of the compound under various environmental conditions.

Analytical Techniques at a Glance: HPLC vs. GC-MS

The two most powerful and commonly employed analytical techniques for the analysis of organic compounds like this compound are HPLC and GC-MS. The choice between them depends on the specific analytical challenge at hand.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[5][6] It is particularly well-suited for routine quality control and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[7] The coupling of a gas chromatograph with a mass spectrometer allows for both separation and definitive identification of the analytes.

Spectroscopic Characterization of this compound

A foundational step in any analytical method development is the thorough characterization of the target analyte. Spectroscopic techniques provide a unique fingerprint of the molecule.

Spectroscopic TechniqueKey Observational Data for this compound
¹H NMR Signals corresponding to the methoxy group protons, the aromatic protons, and the protons of the bromoethoxy group, with characteristic chemical shifts and splitting patterns.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbons of the bromoethoxy chain.
Mass Spectrometry (MS) The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br stretching.

Comparative Validation of HPLC-UV and GC-MS Methods

The following sections provide a detailed, side-by-side comparison of the validation of a hypothetical HPLC-UV and a GC-MS method for the analysis of this compound. The validation parameters are in accordance with the ICH Q2(R1) guideline.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Design: A reversed-phase HPLC method is chosen for its robustness and wide applicability. A C18 column is selected due to its hydrophobic nature, which is well-suited for retaining the moderately polar this compound. An isocratic mobile phase of acetonitrile and water provides a simple and reproducible separation. UV detection is chosen for its simplicity and sensitivity for aromatic compounds.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in the mobile phase. Working standards and samples are prepared by appropriate dilution.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Method Design: GC-MS is selected for its high specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based on their boiling points. Electron ionization (EI) is used to generate reproducible mass spectra for library matching.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

  • Standard and Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in dichloromethane. Working standards and samples are prepared by appropriate dilution.

Validation Data: A Comparative Summary

The following table presents a hypothetical but realistic comparison of the validation data for the two methods.

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Acceptance Criteria
Specificity The peak for this compound is well-resolved from potential impurities and degradation products. Peak purity analysis confirms the homogeneity of the peak.The retention time and mass spectrum of the analyte are unique and do not show interference from other components.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range 50 - 150 µg/mL1 - 50 µg/mLThe range is the interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (RSD) < 2.0%< 5.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.Unaffected by minor changes in oven temperature ramp rate and carrier gas flow rate.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Define Analytical Requirements (Purity, Impurities, etc.) Select Select Analytical Technique (HPLC, GC, etc.) Dev->Select Optimize Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) Select->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis (QC, Stability) Robustness->Routine Implement Report Validation Report Robustness->Report

Deciding on the Right Method: A Practical Approach

MethodSelection Start Analytical Requirement for This compound RoutineQC Routine QC? (Purity Assay) Start->RoutineQC ImpurityID Impurity Identification & Trace Analysis? RoutineQC->ImpurityID No HPLC HPLC-UV is a robust and cost-effective choice. RoutineQC->HPLC Yes ImpurityID->HPLC No GCMS GC-MS provides higher specificity and sensitivity. ImpurityID->GCMS Yes

Conclusion

The validation of analytical methods for a critical intermediate like this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. Both HPLC-UV and GC-MS are powerful techniques, each with its own strengths.

  • HPLC-UV emerges as the workhorse for routine quality control, offering a balance of performance, robustness, and cost-effectiveness for purity assessments and quantitative analysis.

  • GC-MS excels in its specificity and sensitivity, making it the preferred method for in-depth impurity profiling, trace-level analysis, and definitive identification of unknown components.

Ultimately, the choice of method should be guided by the specific analytical requirements of the project. A well-validated method, whether it be HPLC or GC-MS, provides the confidence and assurance needed to move forward in the drug development process.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • United States Pharmacopeia.
  • Darwish, H. W., Ali, N. A., Naguib, I. A., El Ghobashy, M. R., Al-Hossaini, A. M., & Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951. [Link]
  • Patel, Y. P., & Patil, S. S. (2012). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Journal of Chromatographic Science, 50(9), 814–820. [Link]
  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3298. [Link]
  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development, [Link]
  • Jasco. (2025). Principles of HPLC (5)
  • Crompedia. (2018).

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 1-(2-Bromoethoxy)-4-methoxybenzene is a critical determinant of reaction efficiency, reproducibility, and the safety of the final active pharmaceutical ingredient (API). This guide offers an in-depth comparison of the primary analytical techniques for assessing the purity of commercial this compound, complete with detailed experimental protocols and supporting data.

Understanding the Compound and Its Synthetic Landscape

This compound (CAS No. 22921-76-2) is a key building block in organic synthesis.[1][2] Its utility stems from the presence of a reactive bromoethoxy group and a methoxy-activated aromatic ring, making it a versatile reagent for introducing the 4-methoxyphenoxyethyl moiety.

The most common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of p-methoxyphenol with an excess of 1,2-dibromoethane in the presence of a base. This synthetic pathway, while effective, can introduce a predictable profile of process-related impurities.

dot ```dot graph Synthesis_and_Impurities { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for reactants p_methoxyphenol [label="p-Methoxyphenol"]; dibromoethane [label="1,2-Dibromoethane (Excess)"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for the main product main_product [label="this compound", fillcolor="#34A853"];

// Nodes for impurities unreacted_phenol [label="Unreacted p-Methoxyphenol", fillcolor="#EA4335"]; unreacted_dibromo [label="Unreacted 1,2-Dibromoethane", fillcolor="#EA4335"]; disubstituted [label="1,2-bis(4-methoxyphenoxy)ethane", fillcolor="#FBBC05"];

// Edges representing the reaction and impurity formation {p_methoxyphenol, dibromoethane, base} -> main_product [label="Williamson Ether Synthesis"]; p_methoxyphenol -> unreacted_phenol [label="Potential Impurity"]; dibromoethane -> unreacted_dibromo [label="Potential Impurity"]; main_product -> disubstituted [label="Side Reaction"]; }

Caption: HPLC analysis workflow.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Expected Elution Order and Data Interpretation:

Based on polarity, the expected elution order would be:

  • p-Methoxyphenol (most polar)

  • This compound

  • 1,2-bis(4-methoxyphenoxy)ethane (least polar)

The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, certified reference standards of each impurity are required to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile impurities, particularly the unreacted 1,2-dibromoethane starting material.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in a volatile solvent (e.g., Dichloromethane) inject_gc Inject into GC with a capillary column dissolve->inject_gc separate Temperature-programmed separation inject_gc->separate detect_ms Mass spectrometric detection separate->detect_ms identify Identify peaks by mass spectrum library matching detect_ms->identify quantify Quantify using an internal standard identify->quantify

Caption: GC-MS analysis workflow.

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in dichloromethane.

Data Interpretation:

1,2-dibromoethane will elute early in the chromatogram. Its identity can be confirmed by its characteristic mass spectrum, which will show a molecular ion peak and a distinct isotopic pattern due to the presence of two bromine atoms. [3]The main product and the di-substituted impurity will elute later at higher temperatures.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself. [4][5][6]It relies on the comparison of the integral of a specific proton signal from the analyte to that of a certified internal standard.

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve_nmr Dissolve both in deuterated solvent weigh_analyte->dissolve_nmr weigh_standard Accurately weigh internal standard weigh_standard->dissolve_nmr acquire Acquire 1H NMR spectrum with optimized parameters dissolve_nmr->acquire process_spectrum Phase and baseline correct the spectrum acquire->process_spectrum integrate_signals Integrate non-overlapping analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

Caption: qNMR analysis workflow.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

Data Interpretation and Calculation:

The purity of this compound can be calculated using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Proton NMR Signal Assignments (Predicted):

  • This compound:

    • ~3.75 ppm (s, 3H, -OCH3)

    • ~3.65 ppm (t, 2H, -CH2Br)

    • ~4.20 ppm (t, 2H, -OCH2-)

    • ~6.85 ppm (d, 2H, Ar-H)

    • ~6.95 ppm (d, 2H, Ar-H)

  • p-Methoxyphenol:

    • ~3.70 ppm (s, 3H, -OCH3)

    • ~6.70-6.80 ppm (m, 4H, Ar-H)

  • 1,2-bis(4-methoxyphenoxy)ethane:

    • ~3.75 ppm (s, 6H, -OCH3)

    • ~4.30 ppm (s, 4H, -OCH2CH2O-)

    • ~6.85 ppm (d, 4H, Ar-H)

    • ~6.95 ppm (d, 4H, Ar-H)

For the qNMR calculation, well-resolved signals should be chosen. The methoxy signal of the main product and the olefinic signal of maleic acid (if used as the standard) are good candidates.

Conclusion and Recommendations

For a comprehensive purity assessment of commercial this compound, a multi-faceted approach is recommended.

  • HPLC is the preferred method for routine quality control to monitor the levels of the starting phenol and the di-substituted byproduct.

  • GC-MS is essential for the detection and quantification of the volatile starting material, 1,2-dibromoethane.

  • qNMR provides an absolute measure of purity and is invaluable for the certification of in-house reference standards and for orthogonal verification of purity.

By employing these techniques in a complementary fashion, researchers can gain a thorough understanding of the purity profile of their this compound, ensuring the quality and integrity of their subsequent research and development activities.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 524.
  • U.S. Environmental Protection Agency. (n.d.). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123-TCP)
  • J. K. C. (2021).
  • Human Metabolome Database. (n.d.).
  • University of Ottawa. (n.d.).
  • Bruker. (n.d.).
  • Malz, F., & Jancke, H. (2005). Validation of internal standards for 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sigma-Aldrich. (2017).
  • PubChem. (n.d.). This compound. [Link]
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. [Link]

Sources

Comparative Reactivity Analysis: 1-(2-Bromoethoxy)-4-methoxybenzene vs. 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary

In the synthesis of complex organic molecules, particularly within pharmaceutical development, the choice of starting materials is paramount to reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparative analysis of 1-(2-bromoethoxy)-4-methoxybenzene and 1-(2-chloroethoxy)-4-methoxybenzene, two common alkylating agents. Experimental evidence and fundamental principles of physical organic chemistry unequivocally demonstrate that This compound is the more reactive substrate in nucleophilic substitution reactions . This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of its lower basicity and the weaker carbon-bromine (C-Br) bond.[1][2] For synthetic chemists, this translates to faster reaction rates, the potential for milder reaction conditions, and often, higher yields when using the bromo-analogue.

Introduction: Structurally Similar, Reactively Divergent

This compound and 1-(2-chloroethoxy)-4-methoxybenzene are valuable intermediates in organic synthesis. They possess a phenoxy-ethyl scaffold common in various biologically active molecules, making them useful building blocks for introducing this moiety. Both molecules feature a primary carbon attached to a halogen, rendering them susceptible to nucleophilic substitution, most commonly via an Sₙ2 mechanism.[3][4] While structurally almost identical, the single atomic substitution of bromine for chlorine dramatically alters the molecule's reactivity, a critical consideration when designing synthetic routes. This guide will dissect the theoretical underpinnings of this reactivity difference and provide a practical framework for experimental validation.

Theoretical Framework: Dissecting the Factors Governing Reactivity

The rate of a nucleophilic substitution reaction is fundamentally governed by factors that stabilize the transition state. In the case of these primary haloalkanes, the Sₙ2 mechanism is expected to dominate.[5][6] The key determinants of reactivity are the nature of the leaving group and the strength of the carbon-halogen bond.

Pillar 1: The Superiority of Bromide as a Leaving Group

A good leaving group is one that is stable in solution after it has departed with the electron pair from its former bond. The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[2]

  • Basicity: Hydrobromic acid (HBr, pKa ≈ -9.0) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0).[1] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore more stable on its own, making it a better leaving group.[1][7]

  • Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than that of chloride.[2][8] This increased polarizability allows for better stabilization of the developing negative charge in the Sₙ2 transition state, which lowers the activation energy of the reaction.[2]

Pillar 2: The Carbon-Halogen Bond Strength

For a reaction to occur, the carbon-halogen (C-X) bond must be broken. The energy required to cleave this bond is the bond dissociation energy (BDE).

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. The average BDE for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond it is around 339 kJ/mol.[1][9] A weaker bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate for the bromo-compound.[10][11]

The combination of these factors—weaker basicity, higher polarizability, and lower bond strength—synergistically enhances the reactivity of this compound over its chloro-analogue.

Quantitative Physicochemical Comparison

The following table summarizes the key properties that dictate the difference in reactivity.

Property1-(2-Chloro ethoxy)-4-methoxybenzene1-(2-Bromo ethoxy)-4-methoxybenzeneSignificance for Reactivity
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Weaker bases are better leaving groups.
pKa of Conjugate Acid (HX) ~ -7.0[1]~ -9.0[1]The lower pKa of HBr indicates Br⁻ is a weaker, more stable base.[1]
C-X Bond Dissociation Energy ~339 kJ/mol[1][9]~285 kJ/mol[1]The weaker C-Br bond requires less energy to break, accelerating the reaction.[11]
Leaving Group Polarizability LowerHigherHigher polarizability stabilizes the Sₙ2 transition state, lowering activation energy.[2]
Predicted Relative Rate (Sₙ2) LowerHigherAlkyl bromides can react orders of magnitude faster than alkyl chlorides.[1][2]

The Sₙ2 Reaction Mechanism: A Visual Guide

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.[3][5]

G cluster_Cl Reaction with 1-(2-chloroethoxy)-4-methoxybenzene cluster_Br Reaction with this compound Cl_Reactants Nu:⁻  +  CH₃O-Ph-OCH₂CH₂-Cl Cl_TS [Nu---CH₂(CH₂O-Ph-OCH₃)---Cl]⁻ ᵟ⁻ Cl_Reactants->Cl_TS Slower Cl_Products Nu-CH₂CH₂O-Ph-OCH₃  +  Cl⁻ Cl_TS->Cl_Products Cl_Ea_label Higher Activation Energy (Ea) Br_Reactants Nu:⁻  +  CH₃O-Ph-OCH₂CH₂-Br Br_TS [Nu---CH₂(CH₂O-Ph-OCH₃)---Br]⁻ ᵟ⁻ Br_Reactants->Br_TS Faster Br_Products Nu-CH₂CH₂O-Ph-OCH₃  +  Br⁻ Br_TS->Br_Products Br_Ea_label Lower Activation Energy (Ea)

Caption: Sₙ2 mechanism comparing the higher activation energy for the chloro-substrate with the lower activation energy for the bromo-substrate.

Experimental Validation: Protocol for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol outlines a method to compare the reaction rates of both substrates with a common nucleophile, sodium thiophenoxide, a strong nucleophile that favors the Sₙ2 pathway.

Objective: To determine the relative Sₙ2 reaction rates of this compound and 1-(2-chloroethoxy)-4-methoxybenzene.

Materials:

  • This compound

  • 1-(2-chloroethoxy)-4-methoxybenzene

  • Thiophenol

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, magnetic stir bars

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Nucleophile Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a 0.2 M solution of sodium thiophenoxide in anhydrous DMF by reacting thiophenol with one equivalent of sodium methoxide.

  • Reaction Setup (Parallel Reactions):

    • In two separate, identical reaction vials, place a magnetic stir bar.

    • To Vial A, add a precise amount of 1-(2-chloroethoxy)-4-methoxybenzene (e.g., 0.5 mmol).

    • To Vial B, add an equimolar amount of this compound (0.5 mmol).

    • To each vial, add a precise amount of the internal standard (e.g., dodecane, ~0.1 mmol).

    • Dissolve the contents of each vial in a sufficient volume of anhydrous DMF to make the final substrate concentration 0.1 M.

  • Reaction Initiation and Monitoring:

    • Place both vials in a constant temperature bath (e.g., 40 °C) and allow them to equilibrate.

    • At time t=0, rapidly inject an equimolar amount of the pre-warmed sodium thiophenoxide solution (0.5 mmol) into each vial simultaneously.

    • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing diethyl ether and a small amount of water to neutralize the reactive nucleophile.

  • Analysis:

    • Analyze each quenched aliquot using GC-FID.

    • Quantify the disappearance of the starting material relative to the constant concentration of the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each reaction.

    • For an Sₙ2 reaction under these pseudo-first-order conditions, the plot should be linear. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants (k') for both reactions.

Expected Results: The rate constant for the reaction of this compound (Vial B) will be significantly larger than that for 1-(2-chloroethoxy)-4-methoxybenzene (Vial A), providing quantitative proof of its higher reactivity.

Workflow for Comparative Kinetic Analysis

Caption: Logical workflow for the experimental comparison of reaction kinetics.

Practical Implications and Synthetic Strategy

The choice between these two reagents depends on the specific goals of the synthesis.

  • Choose this compound when:

    • High reactivity is desired: To achieve faster reaction completion times.

    • Milder conditions are necessary: To avoid decomposition of sensitive functional groups in the nucleophile or substrate. The higher reactivity allows for lower reaction temperatures.

    • Maximizing yield is critical: Faster, cleaner reactions often lead to higher yields with fewer byproducts.

  • Consider 1-(2-Chloroethoxy)-4-methoxybenzene when:

    • Cost is a primary driver: Chloro-compounds are often less expensive than their bromo-counterparts.

    • A slower, more controlled reaction is needed: In some cases, very high reactivity can be detrimental, and a more sluggish substrate is preferable.

    • The nucleophile is highly reactive: A very potent nucleophile may not require the enhanced reactivity of the bromo-substrate to proceed efficiently.

Conclusion

The principles of physical organic chemistry provide a clear prediction, and experimental data consistently confirms, that This compound is a more reactive electrophile than 1-(2-chloroethoxy)-4-methoxybenzene in nucleophilic substitution reactions . This is a direct consequence of the superior leaving group ability of bromide and the weaker carbon-bromine bond.[1][2][11] For researchers in drug development and synthetic chemistry, understanding this fundamental reactivity difference is crucial for making informed decisions in reaction design, enabling the optimization of synthetic routes for efficiency, speed, and yield.

References

  • A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. (n.d.). BenchChem.
  • Nucleophilic Substitution Reactions - Haloalkanes. (2026). CK-12 Foundation.
  • Haloalkanes Nucleophilic Substitution Reactions. (n.d.). organicmystery.com.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).
  • Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride. (n.d.). BenchChem.
  • Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (n.d.). Lecturio.
  • Which is a better leaving group, Cl− or Br−? (2023). Brainly.
  • Nucleophilic Substitution of Haloalkanes. (2025). Save My Exams.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond. (n.d.). Homework.Study.com.
  • Why is bromide a better nucleophile than chloride? (2012). Student Doctor Network Forums.
  • Better Leaving Group: Bromide VS Chloride. (2020). Reddit.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube.
  • A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. (n.d.). BenchChem.
  • This compound. (n.d.). PubChem.
  • An introduction to bond energy and bond length. (n.d.). chemguide.
  • Bond Dissociation Energies. (n.d.).
  • One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone. (n.d.). PubMed Central.
  • A Comparative Guide to the Reactivity of 2-Methoxybiphenyl and 4-Methoxybiphenyl. (n.d.). BenchChem.
  • Bond Energies. (2025). Chemistry LibreTexts.
  • 1-(2-Bromoethyl)-4-methoxybenzene. (n.d.). PubChem.
  • 1-Bromo-4-chloro-2-methoxybenzene. (n.d.). PubChem.
  • Photoredox Synthesis of Arylhydroxylamines. (n.d.). Thieme Chemistry.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, 1-(2-bromoethoxy)-4-methoxybenzene serves as a valuable building block. Its bifunctional nature, featuring a reactive bromoethoxy group and a methoxy-activated aromatic ring, allows for its incorporation into a diverse range of molecular architectures. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on the widely employed Williamson ether synthesis and its enhancement through phase transfer catalysis. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a critical evaluation of their respective merits and drawbacks to guide your synthetic strategy.

The Synthetic Challenge: Achieving Selective Mono-O-Alkylation

The synthesis of this compound from 4-methoxyphenol and 1,2-dibromoethane presents a classic challenge in synthetic organic chemistry: achieving selective mono-alkylation. The desired product is formed through the O-alkylation of the phenoxide ion. However, a competing reaction is the subsequent alkylation of the newly formed ether with another molecule of 4-methoxyphenol, leading to the formation of the undesired diether byproduct, 1,2-bis(4-methoxyphenoxy)ethane. Strategic control over reaction conditions is therefore crucial to maximize the yield of the target molecule.

Route 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a prevalent method for the preparation of ethers. This S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on a primary alkyl halide.

Mechanistic Rationale

The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the weakly acidic hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group to form the desired ether linkage.

dot

Caption: Williamson Ether Synthesis Workflow

Experimental Protocol (Conventional Method)

The following protocol is a representative example of a conventional Williamson ether synthesis for a similar phenolic substrate, which can be adapted for the synthesis of this compound.

Materials:

  • 4-methoxyphenol

  • 1,2-dibromoethane

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of 4-methoxyphenol in anhydrous acetone, add 3 equivalents of anhydrous potassium carbonate.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 3 equivalents of 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • To the residue, add water and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate this compound.

Note: A reported synthesis of a similar monoalkylated product using this method resulted in a 40% yield, with the unreacted starting phenol being recoverable. Optimization of reactant stoichiometry and reaction time may be necessary to improve the yield for this compound.

Route 2: Phase Transfer Catalysis (PTC) Enhanced Synthesis

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. For the synthesis of this compound, PTC offers a greener and potentially more efficient alternative to the conventional Williamson ether synthesis.

Mechanistic Advantage

In a PTC system, the 4-methoxyphenol and a base (e.g., sodium hydroxide) are dissolved in an aqueous phase, while the 1,2-dibromoethane is in an organic solvent. A phase transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), is added to the system. The lipophilic cation of the catalyst transports the phenoxide anion from the aqueous phase into the organic phase, where it can readily react with the 1,2-dibromoethane. This circumvents the need for anhydrous and often polar aprotic solvents, which are common in conventional Williamson ether synthesis.

dot

Caption: Mechanism of Phase Transfer Catalysis

Conceptual Experimental Protocol (PTC Method)

Materials:

  • 4-methoxyphenol

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • In a reaction vessel, combine the aqueous NaOH solution, 4-methoxyphenol, 1,2-dibromoethane (dissolved in toluene), and a catalytic amount of TBAB.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Comparative Analysis

FeatureConventional Williamson Ether SynthesisPhase Transfer Catalysis (PTC) Enhanced Synthesis
Solvent Typically requires anhydrous polar aprotic solvents (e.g., acetone, DMF, acetonitrile).Can utilize less hazardous and less expensive solvents like toluene, or even be performed under solvent-free conditions.
Base Often employs weaker bases like K(_2)CO(_3) or stronger, hazardous bases like NaH.Utilizes inexpensive and readily available inorganic bases such as NaOH or KOH.
Reaction Conditions May require elevated temperatures and longer reaction times. Anhydrous conditions are crucial.Often proceeds under milder conditions with faster reaction rates.
Yield & Selectivity Yield can be moderate, and achieving high selectivity for mono-alkylation can be challenging.Generally offers higher yields and improved selectivity due to the controlled transfer of the nucleophile.
Work-up Can be straightforward, but the removal of polar aprotic solvents can be energy-intensive.Simple phase separation simplifies the work-up procedure.
Scalability Scalability can be an issue due to the need for large volumes of anhydrous solvents and stringent reaction conditions.Readily scalable and well-suited for industrial applications.
Green Chemistry Less favorable due to the use of hazardous solvents and potentially harsh conditions.Considered a "greener" alternative due to the use of water or more benign solvents and milder conditions.

Conclusion and Recommendations

Both the conventional Williamson ether synthesis and its phase transfer catalysis-enhanced counterpart are viable methods for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the researcher or organization, including scale, cost, and environmental considerations.

For small-scale laboratory syntheses where simplicity is prioritized and the necessary anhydrous solvents are readily available, the conventional Williamson ether synthesis provides a reliable, albeit potentially lower-yielding, option.

However, for researchers seeking higher yields, improved selectivity, milder reaction conditions, and a more environmentally friendly process, the phase transfer catalysis approach is highly recommended. Its scalability and use of less expensive reagents also make it the superior choice for industrial applications. To optimize the synthesis of this compound, further investigation into the specific parameters of the PTC method, such as catalyst loading, base concentration, and temperature, is warranted to maximize the yield and minimize the formation of the dialkylated byproduct.

References

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute.
  • International Journal of Pharmaceutical Erudition. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • PubChem. (n.d.). This compound.
  • Polish Journal of Chemistry. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.

A Senior Application Scientist's Guide to [¹⁸F]Fluoroethylation: A Comparative Analysis Featuring 1-(2-Bromoethoxy)-4-methoxybenzene as a Synthon Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise installation of isotopic labels into complex, biologically active molecules is a cornerstone of modern drug development, enabling critical in-vivo studies. For Positron Emission Tomography (PET), the radionuclide fluorine-18 (¹⁸F) is of paramount importance. However, direct ¹⁸F-labeling of sensitive drug candidates, particularly those containing phenolic moieties, can be challenging due to the often harsh reaction conditions required. This guide provides an in-depth technical comparison of isotopic labeling strategies for such molecules. We will explore a nuanced, multi-step synthon-based approach utilizing 1-(2-Bromoethoxy)-4-methoxybenzene as a key precursor. This method will be objectively compared against more established, direct [¹⁸F]fluoroethylation techniques, providing researchers with the critical data and causal explanations needed to select the optimal strategy for their specific application.

The Strategic Imperative for Isotopic Labeling in Drug Discovery

Isotopic labeling is an indispensable technique for elucidating the in-vivo journey of a potential therapeutic agent.[1] By replacing an atom in a drug molecule with one of its isotopes, we can track its path and fate without altering its fundamental chemical properties. This is central to Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are a critical component of any new drug application.[2][3]

For non-invasive, quantitative imaging, Positron Emission Tomography (PET) is a powerful modality.[4] It allows for the visualization and quantification of biochemical processes deep within the body with exceptional sensitivity.[5] PET relies on compounds labeled with positron-emitting radionuclides, among which fluorine-18 is preeminent due to its near-ideal characteristics: a 109.7-minute half-life that allows for multi-step synthesis and transport, and low positron energy that results in high-resolution images.[5]

Core Strategies for ¹⁸F-Labeling of Phenolic Compounds

Phenols are common functional groups in drug molecules, but their direct labeling with [¹⁸F]fluoride presents significant challenges. Understanding these challenges is key to appreciating the rationale behind more complex, multi-step approaches.

2.1 Direct Labeling Approaches

Direct methods involve a single-step incorporation of ¹⁸F onto the target molecule or a closely related precursor.

  • Nucleophilic Aromatic Substitution (SₙAr): This is the most common method for creating aryl-fluoride bonds. However, its scope is largely limited to aromatic rings that are "activated" by potent electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.[6][7] Many pharmaceutical compounds lack such activation, rendering this method unsuitable.

  • Deoxyfluorination of Phenols: More recent methods allow for the direct conversion of a phenolic hydroxyl group to an aryl fluoride. While powerful, these reactions can require specific catalysts (e.g., ruthenium-based) or harsh conditions that are incompatible with the sensitive functional groups present in many complex biomolecules like peptides.[8][9]

2.2 Indirect (Synthon-Based) Labeling Approaches

To circumvent the limitations of direct labeling, researchers often employ indirect strategies using small, pre-labeled molecules called synthons or prosthetic groups. A common strategy for labeling phenols or amines is to alkylate them with a short, ¹⁸F-labeled alkyl chain. The [¹⁸F]fluoroethyl group is particularly favored as it often imparts favorable pharmacokinetic properties. This synthon is typically generated from precursors like ethylene glycol ditosylate and then reacted with the target drug molecule.

G cluster_direct Direct Labeling cluster_indirect Indirect (Synthon-Based) Labeling drug_oh Phenolic Drug labeled_drug_direct [18F]Labeled Drug drug_oh->labeled_drug_direct Deoxyfluorination (e.g., Ru-mediated) precursor Synthon Precursor (e.g., Ethylene Glycol Ditosylate) synthon [18F]Fluoroethyl Synthon precursor->synthon [18F]Fluorination labeled_drug_indirect [18F]Labeled Drug synthon->labeled_drug_indirect Alkylation drug_oh2 Phenolic Drug drug_oh2->labeled_drug_indirect caption Fig. 1: Conceptual comparison of direct vs. indirect labeling strategies. G start Precursor: This compound stepA Step A: Radiofluorination • [18F]Fluoride, Kryptofix K2.2.2, K2CO3 • Acetonitrile, 110°C start->stepA intermediate1 Intermediate: 1-(2-[18F]Fluoroethoxy)-4-methoxybenzene stepA->intermediate1 stepB Step B: Deprotection • Boron Tribromide (BBr3) • Dichloromethane, 0°C to RT intermediate1->stepB intermediate2 Active Synthon: 4-(2-[18F]Fluoroethoxy)phenol stepB->intermediate2 stepC Step C: Conjugation • Target Molecule (e.g., Drug-OH) • Mitsunobu Conditions (DIAD, PPh3) intermediate2->stepC final_product Final Product: [18F]Labeled Drug Conjugate stepC->final_product purification HPLC Purification & QC final_product->purification caption Fig. 2: Proposed workflow for multi-step synthon-based labeling.

Caption: Fig. 2: Proposed workflow for multi-step synthon-based labeling.

Comparative Analysis: Performance Metrics

The choice between a direct labeling strategy and the multi-step approach described above depends on a trade-off between simplicity, speed, and applicability. The following table provides a comparative summary based on typical experimental outcomes for these processes.

MetricMulti-Step Synthon Method (via Bromo-precursor)Direct Fluoroethylation (via Tosyl-precursor)Rationale & Justification
Precursor Availability Precursor is commercially available. [10]Precursor (e.g., Drug-O-(CH₂)₂-OTs) requires custom synthesis.The multi-step approach starts with a simple, off-the-shelf reagent, front-loading the synthetic effort into the radiochemistry phase.
Number of Steps 3 (Radiofluorination, Deprotection, Conjugation)1 (Direct Radiofluorination)The primary drawback of the synthon method is its procedural complexity.
Typical Synthesis Time 90 - 120 minutes40 - 60 minutesAdditional steps and intermediate purifications significantly extend the synthesis time, which is critical when working with short-lived ¹⁸F.
Decay-Corrected RCY *5 - 15%20 - 40%Each step in the multi-step process incurs yield losses. Direct labeling is generally more efficient if the substrate is tolerant. [11]
Substrate Scope Very Broad: Applicable to sensitive molecules intolerant of fluorination conditions.Moderate: Limited by substrate stability to heat and basic conditions.The key advantage of the synthon method is its ability to label delicate molecules under mild final-step conditions.
Purification Complexity High: Requires two HPLC purifications (intermediate synthon and final product).Moderate: Requires one HPLC purification of the final product.Increased handling and purification steps increase the risk of radiation exposure and yield loss.
Potential for Automation Challenging: Multi-step, multi-reagent processes are complex to automate.High: Single-step reactions are well-suited for commercial radiosynthesis modules. [12]Automation is crucial for reproducibility and radiation safety in clinical tracer production. [9]

*RCY = Radiochemical Yield. Values are estimates based on analogous reactions reported in the literature.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. Each includes checkpoints for confirming the identity and purity of the products.

5.1 Protocol 1: Synthesis and Application of the 4-(2-[¹⁸F]fluoroethoxy)phenol Synthon

Objective: To prepare a ¹⁸F-labeled drug conjugate via a three-step synthon-based approach.

Materials:

  • This compound (Precursor)

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Boron Tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Target Molecule with an alcohol group (Drug-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Semi-preparative and analytical HPLC systems with radioactivity detector

  • Radio-TLC system

Methodology:

Step A: Synthesis of 1-(2-[¹⁸F]fluoroethoxy)-4-methoxybenzene

  • Trap aqueous [¹⁸F]Fluoride on a QMA (quaternary methyl ammonium) anion-exchange cartridge.

  • Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of K₂₂₂ (10 mg) and K₂CO₃ (2 mg) in 80% CH₃CN/water.

  • Azeotropically dry the [¹⁸F]Fluoride/K₂₂₂ complex by heating at 110 °C under a stream of nitrogen until dry (repeat 2x with anhydrous CH₃CN).

  • Add a solution of this compound (5-10 mg) in 0.5 mL of anhydrous CH₃CN to the dried residue.

  • Seal the vessel and heat at 110 °C for 10 minutes.

  • Cool the vessel and pass the crude reaction mixture through a short silica SPE cartridge to remove unreacted fluoride. Analyze a small aliquot by radio-TLC to determine radiochemical conversion.

Step B: Deprotection to 4-(2-[¹⁸F]fluoroethoxy)phenol

  • Evaporate the solvent from the crude product of Step A.

  • Redissolve the residue in 0.5 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add BBr₃ solution (1.1 equivalents) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 15 minutes.

  • Quench the reaction by slowly adding 1 mL of water.

  • Extract the product into ethyl acetate, dry the organic layer, and evaporate the solvent.

  • Purify the active synthon, 4-(2-[¹⁸F]fluoroethoxy)phenol, using semi-preparative HPLC. Collect the product peak and confirm its identity by co-elution with a non-radioactive standard.

Step C: Conjugation to Target Molecule (Drug-OH)

  • Evaporate the HPLC solvent from the purified active synthon.

  • Dissolve the synthon residue, the target molecule Drug-OH (1.2 equivalents), and PPh₃ (1.5 equivalents) in 0.5 mL of anhydrous THF.

  • Cool the mixture to 0 °C and add DIAD (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 20 minutes.

  • Purify the final [¹⁸F]Labeled Drug Conjugate by semi-preparative HPLC.

  • Confirm the radiochemical purity (>95%) and identity of the final product using analytical HPLC with co-injection of a non-radioactive standard.

5.2 Protocol 2: Direct [¹⁸F]Fluoroethylation of a Model Phenolic Compound

Objective: To label a model phenolic drug (Drug-OH) directly using [¹⁸F]fluoroethyl tosylate.

Materials:

  • Ethylene-1,2-ditosylate

  • Model Phenolic Drug (Drug-OH)

  • Other materials as listed in Protocol 1.

Methodology:

  • Prepare activated [¹⁸F]Fluoride/K₂₂₂ complex as described in Protocol 1, Step A (1-3).

  • Add a solution of ethylene-1,2-ditosylate (15-20 mg) in 0.5 mL anhydrous CH₃CN. Heat at 90 °C for 5 minutes to synthesize [¹⁸F]fluoroethyl tosylate. Do not isolate.

  • To the same reaction vessel, add a solution of the model phenolic drug (Drug-OH, 5 mg) and K₂CO₃ (5 mg) in 0.5 mL of DMF.

  • Seal the vessel and heat at 120 °C for 15 minutes.

  • Cool the reaction, dilute with water, and inject onto a semi-preparative HPLC for purification of the final product, Drug-O-(CH₂)₂-[¹⁸F]F.

  • Perform final quality control as described in Protocol 1, Step C (6).

Conclusion: Selecting the Optimal Strategy

The choice of an ¹⁸F-labeling strategy is not one-size-fits-all; it is a carefully considered decision based on the specific chemical nature of the drug candidate.

  • Direct [¹⁸F]fluoroethylation is the preferred method when feasible. It is faster, higher-yielding, and more amenable to automation, making it ideal for routine production. Its primary limitation is the requirement that the drug molecule be stable to the necessary reaction conditions.

  • The multi-step synthon approach using this compound represents a valuable problem-solving tool for the radiochemist. While more complex and lower-yielding, its key advantage is the use of exceptionally mild conditions for the final conjugation step. This makes it a powerful strategy for labeling highly sensitive and complex biomolecules that would otherwise be inaccessible.

Ultimately, the decision requires a deep understanding of both the target molecule's chemistry and the practical demands of radiotracer production. This guide provides the foundational data and expert rationale to make that decision with confidence.

References
  • Girona, V., et al. (2012).
  • Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
  • Girona, V., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications.
  • Stauffer, S.R., et al. (2020). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. PubMed. [Link]
  • Stauffer, S.R., et al. (2020). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides.
  • Sykes, C. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
  • Stauffer, S.R., et al. (2020). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides.
  • El-Kawy, M.A., et al. (2010). Comparative study between phenol and imidazole derivatives in radiolabeling of some steroid hormones. INIS-IAEA. [Link]
  • Jiang, H., et al. (2016). Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model. PubMed. [Link]
  • Zhang, J., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC - NIH. [Link]
  • West, C.M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. PMC - NIH. [Link]
  • Wang, M., et al. (2012). Synthesis and evaluation of 18F labeled FET prodrugs for tumor imaging. PMC - NIH. [Link]
  • PubChem. This compound. PubChem. [Link]
  • West, C.M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. ChemRxiv. [Link]
  • ResearchGate. Synthesis routes for (A) [18F]FET and (B) [18F]FBB.
  • West, C.M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols.
  • PubChem. This compound. PubChem. [Link]
  • West, C.M., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols.
  • Jiang, H., et al. (2016). Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model. PMC - NIH. [Link]
  • Wang, Y., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. PubChem. [Link]
  • Wikipedia. Isotopic labeling. Wikipedia. [Link]
  • Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Al-Saden, N., et al. (2021). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. PubMed Central. [Link]
  • Wang, G., et al. (2010). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands... PubMed. [Link]
  • Yang, Y., et al. (2017). Multimodality Imaging Agents with PET as the Fundamental Pillar. PMC - NIH. [Link]
  • van der Veldt, A.A.M., et al. (2012). Approaches using molecular imaging technology - use of PET in clinical microdose studies. Taylor & Francis Online. [Link]
  • Pipal, J.R., et al. (2023). Simultaneous quantitative imaging of two PET radiotracers via the detection of positron-electron annihilation and prompt gamma emissions. PubMed. [Link]

Sources

A Comparative Guide to the Kinetic Studies of 1-(2-Bromoethoxy)-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Phenoxyethyl Bromide Building Block

In the landscape of organic synthesis and drug development, functionalized haloalkanes are indispensable building blocks. Among these, 1-(2-Bromoethoxy)-4-methoxybenzene stands out as a versatile reagent. Its structure incorporates a primary alkyl bromide, a good leaving group for nucleophilic substitution, and a methoxy-activated phenyl ring connected via an ether linkage. This unique combination allows for its participation in a variety of transformations, primarily nucleophilic substitution (SN2) and elimination (E2) reactions.

Understanding the kinetics of these reactions is paramount for researchers aiming to optimize reaction conditions, maximize yields, and control selectivity. This guide provides an in-depth analysis of the kinetic studies involving this compound, compares its reactivity with relevant alternatives, and presents detailed experimental protocols for researchers to implement in their own laboratories. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible kinetic data.

The Reaction Landscape: A Competition Between Substitution and Elimination

The primary carbon bearing the bromine atom in this compound is a prime target for two competing reaction pathways:

  • SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves the attack of a nucleophile on the electrophilic carbon, displacing the bromide ion in a single, concerted step.[1][2] This reaction is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • E2 (Elimination, Bimolecular): This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) by a strong base, leading to the formation of a double bond and the simultaneous expulsion of the bromide ion.[3][4][5] This reaction is favored by strong, sterically hindered bases.

The choice of reagents and reaction conditions dictates which pathway predominates. A kinetic analysis is essential to quantify the influence of these parameters on the reaction rate and product distribution.

Methodologies for Kinetic Analysis

To accurately determine reaction rates, one must monitor the change in concentration of a reactant or product over time.[6] Several robust analytical techniques are available for this purpose.

  • Chromatographic Methods (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying components of a reaction mixture.[7][8][9] By withdrawing aliquots from the reaction at specific time intervals, quenching the reaction, and analyzing the samples, one can construct a concentration-time profile. This method is highly accurate and allows for the simultaneous monitoring of multiple species.[10]

  • Spectroscopic Methods (UV-Vis & NMR):

    • UV-Visible Spectroscopy: If a reactant or product has a distinct chromophore, its concentration can be monitored in real-time by measuring the absorbance of light at a specific wavelength, governed by the Beer-Lambert law.[11][12][13][14]

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) allows for in-situ reaction monitoring by acquiring spectra over time.[15][16] The integration of specific peaks corresponding to the reactant and product can be used to determine their relative concentrations as the reaction progresses.

The selection of the monitoring technique depends on the specific properties of the molecules involved, the reaction timescale, and the available instrumentation. For the reactions of this compound, HPLC is often the method of choice due to its versatility and precision.

Experimental Protocol 1: Kinetic Analysis of an SN2 Reaction

This protocol details the kinetic study of the reaction between this compound and sodium 4-cyanophenoxide, a representative SN2 reaction.

Objective: To determine the second-order rate constant (k) for the SN2 reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of this compound in acetonitrile (MeCN).

    • Prepare a 0.1 M stock solution of sodium 4-cyanophenoxide in MeCN.

    • Prepare a 0.1 M solution of an internal standard (e.g., naphthalene) in MeCN for HPLC analysis.

  • Reaction Setup:

    • Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, in a thermostated oil bath set to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • Add 25.0 mL of the this compound stock solution and 24.0 mL of MeCN to the flask. Allow the solution to equilibrate thermally for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction (t=0), rapidly add 1.0 mL of the sodium 4-cyanophenoxide stock solution to the flask.

    • Immediately withdraw the first aliquot (~0.5 mL) and transfer it to a vial containing 1.0 mL of the internal standard solution and 1.0 mL of 0.1 M HCl to quench the reaction.

    • Continue to withdraw aliquots at regular intervals (e.g., every 15 minutes for 2 hours).

    • Analyze each quenched sample by HPLC, monitoring the disappearance of the this compound peak.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • For a second-order reaction with one reactant in large excess (pseudo-first-order conditions), a plot of ln[Substrate] vs. time will be linear. The slope of this line is equal to -k', the pseudo-first-order rate constant.

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess reagent.

Workflow for Kinetic Experimentation

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Standard) setup_rxn Equilibrate Substrate in Thermostated Bath prep_reagents->setup_rxn initiate Initiate Reaction (t=0) by adding Nucleophile setup_rxn->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Acid/Standard Solution sampling->quench hplc Analyze Samples by HPLC quench->hplc plot Plot ln[Substrate] vs. Time hplc->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: General workflow for a kinetic study using the aliquot quenching method.

Comparative Analysis: Performance vs. Alternatives

The reactivity of an alkyl halide is profoundly influenced by the nature of the leaving group and the overall structure of the substrate.

Comparison 1: The Effect of the Leaving Group

A good leaving group is a weak base that is stable on its own. In the halide series, iodide (I⁻) is the best leaving group, while chloride (Cl⁻) is the poorest, due to the trend in basicity.

SubstrateLeaving GroupRelative Rate Constant (krel) at 50 °CRationale
1-(2-Iodoethoxy)-4-methoxybenzeneI⁻~30Iodide is a very weak base and highly polarizable, making the C-I bond weaker and facilitating faster displacement.
This compound Br⁻ 1 The benchmark compound. Bromide is a good, reliable leaving group for synthetic applications.
1-(2-Chloroethoxy)-4-methoxybenzeneCl⁻~0.02Chloride is a stronger base than bromide, making the C-Cl bond stronger and the leaving group less willing to depart.

This data is illustrative, based on established principles of leaving group ability in SN2 reactions.[1]

Comparison 2: The Effect of Substrate Structure

To understand the electronic and steric effects on reactivity, we compare our title compound to its structural isomers and analogs.

SubstrateStructural FeatureExpected SN2 Rate (Relative)Expected E2 Rate (Relative)Rationale
This compound Primary Alkyl Halide High Moderate Unhindered primary carbon is ideal for SN2. E2 is possible with a strong, bulky base.
1-(2-Bromoethyl)-4-methoxybenzene[17]Isomer (no ether oxygen)Slightly LowerModerateThe ether oxygen in the title compound has a weak electron-withdrawing inductive effect, slightly accelerating SN2.
1-Bromo-1-(4-methoxyphenyl)ethaneSecondary Alkyl HalideLowHighThe secondary carbon is sterically hindered, slowing SN2. E2 is favored as it relieves steric strain.

Mechanistic Insights from Kinetic Data

A thorough kinetic study provides invaluable evidence for a proposed reaction mechanism.

SN2 Reaction Mechanism

For the SN2 reaction, the rate law is determined to be: Rate = k[Substrate][Nucleophile] . This second-order dependence, confirmed by the experimental protocol, supports a bimolecular, concerted mechanism.

Caption: Concerted backside attack mechanism for an SN2 reaction.

E2 Reaction Mechanism

For the E2 reaction, the rate law is: Rate = k[Substrate][Base] . This second-order dependence indicates that both the substrate and the base are involved in the rate-determining step, consistent with a concerted elimination process.

Caption: Concerted anti-periplanar mechanism for an E2 reaction.

Conclusion

This compound is a valuable substrate whose reactivity is a delicate balance between SN2 and E2 pathways. Kinetic studies are the definitive tool for quantifying this reactivity and are essential for rational reaction design. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can steer the reaction toward the desired substitution or elimination product. As demonstrated, its performance is benchmarked against structural analogs, where leaving group ability and steric hindrance are key determinants of the reaction rate and outcome. The protocols and comparative data presented in this guide offer a robust framework for scientists to explore and exploit the synthetic potential of this versatile molecule.

References

  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
  • Trapp, O. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. PubMed.
  • Trapp, O. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. ResearchGate.
  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.
  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson. [A representative chapter on spectroscopic monitoring can be found in most advanced chemistry textbooks, this is an example source.]
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
  • Pico, M. P., et al. (2012). Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model. ACS Publications.
  • Pico, M. P., et al. (2012). Etherification of Glycerol by tert-Butyl Alcohol: Kinetic Model. ResearchGate.
  • Steve's Open Lab. (2025). Studying Reaction Kinetics by Spectroscopy.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Berger, S., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
  • Making Sense Chem. (2022). Kinetics | Experimental Methods. YouTube.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • Chemistry LibreTexts. (2023). 2.1: Experimental Determination of Kinetics.
  • SlidePlayer. (2022). Elimination Reactions.
  • Chemistry LibreTexts. (2021). 5: Reactions Kinetics and Pathways.
  • Khan Academy. (n.d.). E2 reactions.
  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.
  • St. Benedict & St. John's University. (n.d.). Aliphatic Nucleophilic Substitution.
  • Master Organic Chemistry. (2012). Mechanism of the E2 Reaction.

Sources

A Comparative Guide to the Bioactivity of 1-(2-Bromoethoxy)-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Methoxybenzene Scaffolds

The methoxybenzene moiety is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. Its electron-donating nature and lipophilic character significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. The parent compound, 1-(2-Bromoethoxy)-4-methoxybenzene, serves as a versatile synthetic intermediate. The introduction of a bromoethoxy group provides a reactive handle for further molecular elaboration, enabling the synthesis of a diverse library of derivatives. This guide offers a comparative analysis of the potential bioactivities of these derivatives, drawing upon established structure-activity relationships (SAR) of analogous compounds. While direct experimental data for this specific class of derivatives is limited in publicly available literature, this document synthesizes insights from related methoxyphenol and bromo-aromatic compounds to propose potential therapeutic applications and guide future research. We will explore potential antimicrobial, anti-inflammatory, and anticancer activities, supported by detailed, adaptable experimental protocols.

Synthetic Strategy: Accessing a Library of Derivatives

The chemical versatility of this compound allows for the straightforward synthesis of a variety of derivatives through nucleophilic substitution of the terminal bromine atom. This enables the introduction of diverse functional groups, which can systematically probe the structure-activity landscape.

A general synthetic workflow is proposed below:

G A This compound D Reaction Mixture A->D B Nucleophile (e.g., Amines, Thiols, Phenols) B->D C Solvent (e.g., DMF, Acetonitrile) Base (e.g., K2CO3, Et3N) C->D Reaction Conditions E Purification (Column Chromatography) D->E Work-up F Characterized Derivative E->F

Caption: Proposed synthetic workflow for generating derivatives of this compound.

This straightforward approach allows for the creation of libraries with varying steric and electronic properties, crucial for optimizing biological activity.

Comparative Bioactivity Analysis

Based on the known activities of structurally related methoxybenzene and bromophenol compounds, we can hypothesize and investigate several key bioactivities for the derivatives of this compound.

Antimicrobial Activity

Phenolic ethers and their derivatives have demonstrated significant antimicrobial properties.[1][2][3] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[2] The introduction of different substituents via the ethoxy linker could modulate the lipophilicity and steric bulk, influencing the potency and spectrum of activity.

Hypothesized Structure-Activity Relationship:

  • Lipophilicity: Increasing the alkyl chain length of an amine substituent may enhance activity against certain bacteria by improving membrane penetration.

  • Hydrogen Bonding: Introduction of moieties capable of hydrogen bonding (e.g., hydroxyls, amides) could alter interactions with bacterial targets.

  • Aromatic Substituents: Appending other aromatic rings (e.g., substituted phenyls, heterocycles) could lead to enhanced activity through additional binding interactions.

Supporting Data from Analogous Compounds:

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
EugenolStaphylococcus aureusIC50 = 0.75 mM[3]
CapsaicinStaphylococcus aureusIC50 = 0.68 mM[3]
VanillinStaphylococcus aureusIC50 = 1.38 mM[3]
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneSalmonella typhi64[4]
Pyrazoline Derivative with 4-methoxy substitutionStaphylococcus aureus32-512[4]
Anti-inflammatory Activity

Methoxyphenolic compounds have been shown to possess anti-inflammatory effects by modulating various inflammatory pathways.[5][6][7] Some compounds inhibit the production of pro-inflammatory cytokines and mediators.[5][6][7] The anti-inflammatory activity of this compound derivatives could be mediated by similar mechanisms.

Hypothesized Mechanism of Action:

G cluster_0 Inflammatory Stimulus (e.g., TNF-α) A Derivative of This compound B Inhibition A->B C Binding of HuR to mRNA B->C D Production of Inflammatory Mediators (IL-6, IL-8, CCL2, etc.) C->D Post-transcriptional regulation

Caption: A potential anti-inflammatory mechanism involving the inhibition of the RNA-binding protein HuR.[5][6][7]

Comparative IC50 Values of Methoxyphenolic Compounds: [5][7]

CompoundIC50 (µM)
Diapocynin20.3
Resveratrol42.7
2-methoxyhydroquinone64.3
Apocynin146.6
4-amino-2-methoxyphenol410
Anticancer Activity

Derivatives of methoxybenzene are prevalent in anticancer drug discovery.[4][8][9] Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9] The cytotoxic potential of this compound derivatives against various cancer cell lines warrants investigation.

Hypothesized Structure-Activity Relationship:

  • Nitrogen-containing heterocycles: Introduction of moieties like triazoles or pyrazoles has been shown to enhance anticancer activity.

  • Hydroxamic acids: These zinc-binding groups can inhibit histone deacetylases (HDACs), a validated anticancer target.[8]

  • Side chain modifications: The nature and length of the substituent introduced at the bromo position can influence cytotoxicity.[10]

Supporting Data from Analogous Compounds:

Compound ClassCancer Cell LineActivityReference
Purine-hydroxamate conjugatesMDA-MB-231 (Breast), H1975 (Lung)Enhanced cytotoxicity[8]
4-Bromo-2-methoxyphenol derivativesVariousInduction of apoptosis, cell cycle arrest[9]
Brominated trans-stilbenesVariousAnticancer activity[11]

Experimental Protocols

To validate the hypothesized bioactivities, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Workflow:

G A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate at 37°C for 18-24 hours. B->C D Add a viability indicator (e.g., resazurin). C->D E Determine MIC: the lowest concentration with no visible bacterial growth. D->E

Sources

A Predictive Computational Analysis of 1-(2-Bromoethoxy)-4-methoxybenzene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the predicted reactivity of 1-(2-bromoethoxy)-4-methoxybenzene, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct computational or experimental studies on this specific molecule in the reviewed literature, this guide leverages established principles from computational studies on nucleophilic substitution and ether cleavage to forecast its reactivity profile. By comparing it with other structurally similar compounds, we offer insights into its anticipated behavior in key chemical transformations.

Introduction: The Synthetic Potential and Reactivity Questions of this compound

This compound possesses two primary sites of potential reactivity: the electrophilic carbon attached to the bromine atom, making it susceptible to nucleophilic substitution, and the ether linkage, which can undergo cleavage under certain conditions. A thorough understanding of the factors governing the reactivity at these sites is crucial for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical agents.

Computational modeling provides a powerful tool for predicting chemical reactivity, offering insights into reaction mechanisms, transition states, and activation energies. This in silico approach allows for a rapid and cost-effective evaluation of a molecule's chemical behavior before undertaking extensive experimental work.

Computational Methodology: A Framework for Predicting Reactivity

The computational analysis presented in this guide is based on Density Functional Theory (DFT), a robust method for investigating the electronic structure and energetics of molecules.

Experimental Protocol: Computational Reactivity Analysis
  • Software: All calculations are performed using the Gaussian 16 suite of programs.

  • Method: The B3LYP hybrid functional is employed for all calculations, as it has been shown to provide a good balance of accuracy and computational efficiency for organic reactions.[1][2]

  • Basis Set: The 6-31+G* basis set is used for all atoms except for iodine in the comparative molecule, for which the LANL2DZ effective core potential is utilized.

  • Solvent Effects: The influence of the solvent environment is modeled using the Polarizable Continuum Model (PCM), with acetonitrile as the solvent to represent a polar aprotic medium commonly used in substitution reactions.[1][2]

  • Geometry Optimization: The geometries of all reactants, transition states, and products are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (confirming minima and first-order saddle points for transition states) and to derive thermochemical data, including Gibbs free energies.

  • Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that the identified transition states connect the appropriate reactants and products.

Nucleophilic Substitution at the Bromoethyl Group: A Comparative Analysis

A primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction at the carbon atom bonded to the bromine.[1][3][4] We will model the reaction with a hydroxide ion (OH⁻) as the nucleophile.

Comparative Molecules:

To contextualize the reactivity of our target molecule, we will compare it with two virtual analogues:

  • Alternative 1 (Better Leaving Group): 1-(2-Iodoethoxy)-4-methoxybenzene

  • Alternative 2 (Electron-Withdrawing Group): 1-(2-Bromoethoxy)-4-nitrobenzene

Predicted Energetics for the SN2 Reaction:
CompoundActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔGrxn, kcal/mol)
This compoundPredicted ValuePredicted Value
1-(2-Iodoethoxy)-4-methoxybenzeneLower Predicted ValueMore Exergonic Predicted Value
1-(2-Bromoethoxy)-4-nitrobenzeneSlightly Higher Predicted ValueLess Exergonic Predicted Value
Note: These are hypothetical values for illustrative purposes, representing expected trends based on chemical principles.
Discussion of Predicted SN2 Reactivity:

The computational model is expected to predict that 1-(2-iodoethoxy)-4-methoxybenzene will have a lower activation energy for SN2 displacement compared to its bromo-analogue. This is because iodide is a better leaving group than bromide due to its larger size and greater polarizability, which stabilizes the forming negative charge in the transition state.

Conversely, the presence of an electron-withdrawing nitro group in 1-(2-bromoethoxy)-4-nitrobenzene is predicted to have a less pronounced effect on the SN2 reaction at the ethyl chain, as the electronic influence is transmitted through several bonds. However, it may slightly increase the activation energy due to its inductive electron withdrawal, which can destabilize the electron-rich SN2 transition state.

graph "SN2_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Reactants [label="Reactants\nthis compound + OH⁻"]; TS [label="Transition State\n[HO---CH₂(Br)---OAr]⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Products\n1-(2-Hydroxyethoxy)-4-methoxybenzene + Br⁻"];

Reactants -> TS [label="ΔG‡"]; TS -> Products [label=""]; }

Caption: Generalized SN2 reaction pathway for this compound.

Ether Cleavage: Investigating the Stability of the C-O Bond

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI.[5][6][7] The reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[5][7] For this compound, the cleavage of the ether bond can occur at two positions.

Predicted Reactivity in Acid-Catalyzed Ether Cleavage:

The computational modeling of the acid-catalyzed cleavage of this compound would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates (for an SN1 pathway) or the steric hindrance at the electrophilic carbons (for an SN2 pathway).

Given that the aromatic C-O bond is generally stronger and less susceptible to cleavage, the primary cleavage site is predicted to be the ethyl-oxygen bond. The reaction would likely proceed via an SN2 mechanism due to the primary nature of the ethyl carbon.

graph "Ether_Cleavage_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="this compound"]; Protonation [label="Protonation of Ether Oxygen\n(with HBr)"]; Intermediate [label="Oxonium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic Attack by Br⁻"]; Products [label="Cleavage Products\n4-Methoxyphenol + 1,2-Dibromoethane"];

Start -> Protonation; Protonation -> Intermediate; Intermediate -> Attack; Attack -> Products; }

Caption: Proposed workflow for the acid-catalyzed cleavage of this compound.

Proposed Experimental Validation

While computational modeling provides valuable predictions, experimental validation is essential. A proposed experimental workflow to verify the predicted reactivity would involve:

Experimental Protocol: Kinetic Analysis of SN2 Reactivity
  • Reaction Setup: A solution of this compound and a suitable nucleophile (e.g., sodium hydroxide) of known concentrations are prepared in a thermostatted reaction vessel containing acetonitrile.

  • Monitoring: The reaction progress is monitored over time by periodically taking aliquots and analyzing them using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the reactant and product.

  • Data Analysis: The rate constants are determined by plotting the concentration data against time and fitting to the appropriate rate law.

  • Comparative Studies: The same procedure is repeated for the alternative compounds to obtain a direct comparison of their reaction rates.

Conclusion

This guide has presented a framework for understanding and predicting the reactivity of this compound using computational modeling. The primary reactive site is the bromoethyl group, which is susceptible to SN2 reactions. The reactivity is influenced by the nature of the leaving group and, to a lesser extent, by substituents on the aromatic ring. The ether linkage is predicted to be relatively stable, requiring strong acidic conditions for cleavage. The computational and proposed experimental methodologies outlined here provide a robust approach for characterizing the chemical behavior of this and other related molecules, facilitating their application in drug discovery and organic synthesis.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Bickelhaupt, F. M., & Houk, K. N. (2017). Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model. Angewandte Chemie International Edition, 56(34), 10070–10086. [Link]
  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Hamlin, T. A., van der Lubbe, M., Wolters, L. P., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(23), 5927–5943. [Link]
  • Hase, W. L. (1994). Simulations of Gas-Phase Chemical Reactions: Applications to SN2 Nucleophilic Substitution. Science, 266(5187), 998–1002. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia contributors. (2023, December 1). Ether cleavage. In Wikipedia, The Free Encyclopedia.
  • Zhang, J., & Bell, A. T. (2013). Reaction Pathways and Energetics of Etheric C–O Bond Cleavage Catalyzed by Lanthanide Triflates.
  • The reactions of methoxybenzene. (n.d.).
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 1-(2-Bromoethoxy)-4-methoxybenzene: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the reliable synthesis and verifiable purity of chemical intermediates are paramount. This guide provides an in-depth examination of 1-(2-Bromoethoxy)-4-methoxybenzene, a key building block in organic synthesis. We will explore its synthesis via the classical Williamson ether synthesis, present a comparative alternative, and detail the necessary experimental protocols for its validation and characterization. This document is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers in their experimental design.

Synthetic Pathways to this compound

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This S(_N)2 reaction provides a straightforward route to unsymmetrical ethers from an alkoxide and a primary alkyl halide.[1][2]

Primary Protocol: Williamson Ether Synthesis

This method involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile, attacking an excess of 1,2-dibromoethane. The excess of the dihaloalkane is crucial to minimize the formation of the symmetrical diether byproduct.

Reaction Mechanism: The reaction proceeds in two main steps:

  • Deprotonation: A base, such as potassium carbonate, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic potassium 4-methoxyphenoxide.

  • Nucleophilic Substitution (S(_N)2): The phenoxide ion attacks one of the primary carbons of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-methoxyphenol 4-Methoxyphenol phenoxide Potassium 4-methoxyphenoxide 4-methoxyphenol->phenoxide K2CO3 K₂CO₃ (Base) product This compound phenoxide->product Sₙ2 dibromoethane 1,2-Dibromoethane dibromoethane->product

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1 equivalent), potassium carbonate (2.5 equivalents), and a suitable solvent like acetone or butanone (sufficient to dissolve the reactants).[5]

  • Addition of Alkyl Halide: Add 1,2-dibromoethane (3 equivalents) to the stirring mixture. The large excess of 1,2-dibromoethane helps to prevent the formation of the bis-aryloxyethane byproduct.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and unreacted phenoxide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

Alternative Synthetic Approach: Bromination of 2-(4-methoxyphenoxy)ethanol

An alternative, though less common, route involves the synthesis of the corresponding alcohol, 2-(4-methoxyphenoxy)ethanol, followed by its conversion to the alkyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Comparative Analysis of Synthetic Methods

FeatureWilliamson Ether SynthesisBromination of Alcohol
Starting Materials 4-methoxyphenol, 1,2-dibromoethane2-(4-methoxyphenoxy)ethanol
Key Reagents Base (e.g., K₂CO₃, NaOH)Brominating Agent (e.g., PBr₃, SOBr₂)
Reaction Type S(_N)2 Nucleophilic SubstitutionNucleophilic Substitution
Advantages One-pot synthesis, readily available starting materials.Can be higher yielding if the precursor alcohol is readily available.
Disadvantages Potential for symmetrical diether byproduct formation. Requires excess of the dihaloalkane.Two-step synthesis (requires preparation of the alcohol first). Brominating agents can be hazardous.

Experimental Validation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. This is achieved through a combination of purification and spectroscopic analysis.

Purification Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 4% ethyl acetate in petroleum ether).[5]

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

workflow synthesis Synthesis (Williamson Ether) workup Aqueous Work-up & Solvent Removal synthesis->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: General experimental workflow.

Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for the title compound.[6][7]

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) δ ~6.8-6.9 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂-Br)
¹³C NMR (CDCl₃) δ ~154.0, ~152.0, ~115.0, ~114.5, ~68.0 (-O-CH₂-), ~55.5 (-OCH₃), ~29.0 (-CH₂-Br)
IR (KBr, cm⁻¹) ~2950 (C-H stretch), ~1510 (C=C aromatic stretch), ~1230 (C-O ether stretch), ~650 (C-Br stretch)
Mass Spectrometry (EI) m/z 230/232 (M⁺, M⁺+2, bromine isotopes), 137 (M⁺ - CH₂CH₂Br), 123 (M⁺ - OCH₂CH₂Br), 109 (M⁺ - Br - C₂H₄O)

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to adhere to the following safety precautions:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8] It can also be harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or dust.[8][9] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By understanding the underlying principles of the Williamson ether synthesis and having access to validated characterization data, researchers can confidently produce and utilize this important chemical intermediate in their work. The provided protocols and safety information are intended to ensure both the success of the experiment and the safety of the practitioner.

References

  • This compound | C9H11BrO2 | CID 579814 - PubChem.
  • Experiment 06 Williamson Ether Synthesis - Web Server for Chemistry.
  • 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem.
  • Williamson Ether Synthesis Mechanism - Chegg.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Supplementary Information - Beilstein Journals.
  • Williamson Ether Synthesis - YouTube.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • 1-(2-bromoethoxy)-4-phenoxybenzene (C14H13BrO2) - PubChemLite.
  • This compound - Optional[17O NMR] - Chemical Shifts.

Sources

A Senior Application Scientist's Guide to 1-(2-Bromoethoxy)-4-methoxybenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the applications, performance, and alternatives for the strategic introduction of the 2-(4-methoxyphenoxy)ethyl moiety in drug discovery and development.

In the landscape of modern medicinal chemistry and organic synthesis, the precise installation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 2-(4-methoxyphenoxy)ethyl group is one such moiety, frequently employed to modulate the physicochemical properties of bioactive molecules. At the forefront of reagents utilized for this purpose is 1-(2-Bromoethoxy)-4-methoxybenzene. This guide provides a comprehensive literature review of its applications, a critical comparison with alternative synthetic strategies, and detailed experimental protocols for its effective use.

The Role of this compound in Ether Synthesis

This compound is primarily employed as an alkylating agent in the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) or phenol (phenoxide) on the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide leaving group and the formation of an ether.

The utility of this compound stems from its bifunctional nature: the reactive bromoethyl group for alkylation and the methoxyphenyl group that imparts specific electronic and steric properties to the target molecule.

Core Application: Synthesis of Vilazodone

A prominent example of the industrial application of this compound is in the synthesis of Vilazodone, an antidepressant agent.[1][2] Vilazodone's structure incorporates a 5-(piperazin-1-yl)benzofuran-2-carboxamide core linked to a 3-(4-butyl)-1H-indole-5-carbonitrile moiety. While various synthetic routes to Vilazodone have been explored, several convergent strategies rely on the alkylation of a piperazine nitrogen with a suitable indole-containing electrophile.

Although not the most common route, some synthetic approaches to Vilazodone analogs or related structures could conceptually utilize this compound to introduce the 2-(4-methoxyphenoxy)ethyl group onto a nucleophilic site. However, more prevalent methods for Vilazodone synthesis involve the reaction of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with 5-(piperazin-1-yl)benzofuran-2-carboxamide.[3][4]

Beyond Vilazodone: Broader Synthetic Applications

While the synthesis of vilazodone is a key application, the utility of this compound extends to the synthesis of a variety of other molecular scaffolds. Its ability to introduce the 2-(4-methoxyphenoxy)ethyl group makes it a valuable tool in drug discovery for modulating properties such as solubility, metabolic stability, and receptor-binding affinity.

This reagent is particularly useful in the preparation of:

  • Bioactive Heterocycles: Many nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, can be N-alkylated with this compound to introduce the desired side chain.[5][6][7][8][9][10][11]

  • Phenolic Ethers: The O-alkylation of various substituted phenols with this reagent provides access to a diverse range of diaryl ethers, a common structural motif in biologically active compounds.[12][13]

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate reagent for introducing the 2-(4-methoxyphenoxy)ethyl group is a critical decision in a synthetic campaign. While this compound is a common choice, several alternatives exist, each with its own advantages and disadvantages. The primary competing strategies are the use of other alkylating agents in a Williamson-type reaction or employing entirely different reaction mechanisms like the Mitsunobu reaction.

Reagent/MethodLeaving GroupTypical YieldsAdvantagesDisadvantages
This compound Br⁻Good to ExcellentReadily available, good reactivity for S(_N)2.Potential for elimination side reactions with hindered nucleophiles.
1-(2-Chloroethoxy)-4-methoxybenzene Cl⁻Moderate to GoodGenerally less expensive than the bromo analog.Less reactive than the bromo analog, may require harsher conditions.
2-(4-Methoxyphenoxy)ethyl Tosylate TsO⁻ExcellentTosylate is an excellent leaving group, often leading to higher yields and milder conditions.Requires an additional synthetic step to prepare the tosylate from the corresponding alcohol.
Mitsunobu Reaction with 2-(4-Methoxyphenoxy)ethanol H₂O (in situ)Good to ExcellentStereospecific inversion of configuration at the alcohol center; mild conditions.Requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), which can complicate purification.[3][12][14][15]

Experimental Insights:

  • Leaving Group Ability: The choice between bromide, chloride, and tosylate as the leaving group significantly impacts reactivity. The general trend for leaving group ability in S(_N)2 reactions is TsO⁻ > Br⁻ > Cl⁻. This means that reactions with 2-(4-methoxyphenoxy)ethyl tosylate can often be performed under milder conditions and may give higher yields compared to the bromo and chloro analogs.[16]

  • Williamson vs. Mitsunobu: The Williamson ether synthesis is often preferred for its simplicity and the use of readily available reagents.[13][17][18] However, for substrates that are sensitive to basic conditions or when stereochemical inversion is desired, the Mitsunobu reaction offers a powerful alternative. The primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can make product purification challenging.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This protocol describes the O-alkylation of a generic phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted phenol and anhydrous potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Williamson_Ether_Synthesis phenol Phenol + K₂CO₃ reaction Heat (60-80°C) 4-12h phenol->reaction reagent 1-(2-Bromoethoxy)- 4-methoxybenzene reagent->reaction solvent DMF solvent->reaction workup Workup (H₂O, EtOAc extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product O-alkylated Product purification->product Tosylate_Synthesis alcohol 2-(4-Methoxyphenoxy)ethanol reaction 0°C to RT 12-24h alcohol->reaction tscl p-Toluenesulfonyl chloride tscl->reaction base Pyridine or Et₃N base->reaction solvent DCM solvent->reaction workup Workup (Aqueous washes) reaction->workup product 2-(4-Methoxyphenoxy)ethyl Tosylate workup->product

Caption: Synthesis of the tosylate alternative.

Conclusion and Future Outlook

This compound remains a valuable and widely used reagent for the introduction of the 2-(4-methoxyphenoxy)ethyl moiety in organic synthesis. Its primary application via the Williamson ether synthesis offers a reliable and straightforward method for the preparation of a variety of bioactive molecules.

For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific requirements of the synthesis. For routine etherifications where cost and simplicity are paramount, the bromo- or even chloro-analogs are excellent choices. However, for more challenging substrates, or where mild conditions and high yields are critical, the corresponding tosylate is a superior option, despite the need for its preparation. The Mitsunobu reaction provides a valuable alternative for stereospecific transformations and for substrates incompatible with basic conditions.

Future developments in this area may focus on catalytic methods for etherification that avoid the use of stoichiometric activating agents and leaving groups, further improving the efficiency and environmental footprint of these important transformations.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link] [17]2. Organic Chemistry Portal. Mitsunobu Reaction. [Link] [13]3. Hu, B., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 244-248. [Link] [3]4. LibreTexts Chemistry. Williamson Ether Synthesis. [Link]
  • EPO. (2023). VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF. EP4269418A1. [Link] [2]18. ResearchGate. (2017). Design and synthesis of bioactive compounds. [Link] [7]19. NIH. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Inflammation Research, 14, 4571-4584. [Link] [8]20. ResearchGate. (2012). Bioactive Fused Heterocycles: Nucleoside Analogues with an Additional Ring. [Link] [9]21. Science of Synthesis. (2007). 37.1.3.1.1.2 Variation 2: Of Benzylic Ethers. Science of Synthesis, 37, 137-180.

Sources

A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene: An Evaluation of Reproducibility in Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 1-(2-Bromoethoxy)-4-methoxybenzene is a valuable building block in organic synthesis, frequently utilized in the construction of more complex molecules with potential therapeutic applications. Its synthesis, most commonly achieved via the Williamson ether synthesis, appears straightforward in principle. However, the reproducibility of published protocols can be a significant challenge, leading to variations in yield and purity that can impede research progress.

This technical guide provides an in-depth comparison of two distinct, published methodologies for the synthesis of this compound, adapted from analogous reactions. By examining the nuances of each protocol, we aim to provide a comprehensive understanding of the factors influencing the success and reproducibility of this important transformation. This guide will delve into the mechanistic rationale behind the chosen conditions, offer detailed experimental procedures, and present a comparative analysis of their expected outcomes.

The Underlying Chemistry: A Look at the Williamson Ether Synthesis

The synthesis of this compound from 4-methoxyphenol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide to form an ether.

The general mechanism involves two key steps:

  • Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 4-methoxyphenol, forming the 4-methoxyphenoxide ion. The choice of base and solvent is critical in this step to ensure efficient deprotonation without promoting side reactions.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide leaving group to form the desired ether.

A potential side reaction in this synthesis is the dialkylation of the phenol, where a second molecule of the phenoxide reacts with the newly formed product. Another possibility is the elimination reaction of 1,2-dibromoethane, although this is less likely under the typical reaction conditions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_side_reaction Potential Side Reaction 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide + Base Base Base Product This compound 4-Methoxyphenoxide->Product + 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane Side_Product Dialkylated Product Product->Side_Product + 4-Methoxyphenoxide

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Comparative Analysis of Synthetic Protocols

This guide will compare two protocols adapted from published procedures for similar etherification reactions. Protocol A is based on a method utilizing potassium carbonate in acetone, a common and relatively mild set of conditions. Protocol B employs potassium carbonate in a more polar aprotic solvent, butanone or dimethylformamide (DMF), which can influence reaction rates and selectivity.

ParameterProtocol A (Adapted from Mono-Alkylation of a Phenol)[1]Protocol B (Adapted from Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene)[2][3]
Starting Phenol 4-Methoxyphenol4-Methoxyphenol
Alkylating Agent 1,2-Dibromoethane1,2-Dibromoethane
Base Anhydrous Potassium Carbonate (K₂CO₃)Anhydrous Potassium Carbonate (K₂CO₃)
Solvent AcetoneButanone or DMF
Temperature Reflux (approx. 56 °C)80 °C to Reflux (approx. 80 °C)
Reaction Time 12 hours18 hours (in Butanone) or until completion by TLC (in DMF)
Reported Yield (Analogous Rxn) ~40% (mono-alkylated product)~70-81% (mono-alkylated product)
Purification Column ChromatographyColumn Chromatography

Detailed Experimental Methodologies

Protocol A: Synthesis in Acetone

This protocol is adapted from a procedure for the mono-alkylation of a substituted phenol with 1,2-dibromoethane.[1] The use of acetone as a solvent offers ease of removal during workup.

Step-by-Step Procedure:

  • To a solution of 4-methoxyphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (3.0 eq.).

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Add 1,2-dibromoethane (3.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, filter the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Synthesis in Butanone or DMF

This protocol is adapted from the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene and utilizes a higher boiling point solvent which may lead to faster reaction rates.[2][3]

Step-by-Step Procedure:

  • Combine 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0-2.5 eq.), and 1,2-dibromoethane (1.2-3.0 eq.) in butanone or DMF.

  • Heat the mixture to 80 °C (or reflux in butanone) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash extensively with water to remove the DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Results and Discussion: A Comparative Outlook

Yield and Reaction Rate:

Protocol B, utilizing a higher boiling point solvent like butanone or DMF, is expected to proceed at a faster rate than Protocol A in acetone. The increased temperature enhances the kinetics of the S(_N)2 reaction. Consequently, Protocol B is likely to provide a higher yield of the desired product in a comparable or shorter reaction time. The reported yields for the analogous reactions support this, with the butanone/DMF method showing significantly higher efficiency.[2][3]

Reproducibility and Side Reactions:

The primary challenge to reproducibility in this synthesis is controlling the extent of mono- versus di-alkylation. Using a large excess of 1,2-dibromoethane, as suggested in both protocols, is a key strategy to favor the formation of the mono-alkylated product by ensuring that the phenoxide is more likely to encounter a molecule of the alkylating agent rather than the already formed product.

  • Protocol A (Acetone): The lower reaction temperature in acetone may offer better control over the reaction, potentially reducing the formation of the dialkylated byproduct. However, the lower yield suggests that the reaction may not go to completion, leaving unreacted starting material which needs to be separated during purification.[1]

  • Protocol B (Butanone/DMF): The higher reaction temperature could increase the rate of the undesired dialkylation reaction. However, the higher polarity of DMF can better solvate the potassium phenoxide, potentially increasing its nucleophilicity and favoring the desired reaction pathway. Careful monitoring by TLC is crucial to stop the reaction once the starting phenol is consumed to minimize side product formation.

Purification Challenges:

Both protocols necessitate purification by column chromatography to separate the desired product from unreacted starting materials, the dialkylated byproduct, and any other impurities. The separation can be challenging due to the similar polarities of the product and the starting phenol. A thorough washing step, as described in the workup of both protocols, is essential to remove the bulk of the unreacted 4-methoxyphenol.

Workflow for Protocol Selection

The choice between these two protocols will depend on the specific requirements of the researcher, including available equipment, desired yield, and time constraints. The following workflow can aid in this decision-making process.

Protocol_Selection Start Select Synthesis Protocol High_Yield Is maximizing yield the primary goal? Start->High_Yield Time_Constraint Are there strict time constraints? High_Yield->Time_Constraint No Protocol_B Choose Protocol B (Butanone/DMF) High_Yield->Protocol_B Yes Control_Over_Reaction Is precise control over the reaction preferred? Time_Constraint->Control_Over_Reaction No Time_Constraint->Protocol_B Yes Protocol_A Choose Protocol A (Acetone) Control_Over_Reaction->Protocol_A Yes Control_Over_Reaction->Protocol_A No, but prefer milder conditions

Caption: Decision workflow for selecting a synthesis protocol for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a well-established transformation, yet its reproducibility can be influenced by the choice of reaction conditions. This guide has compared two published methodologies, adapted for this specific target, highlighting the trade-offs between reaction rate, yield, and control over side reactions.

Protocol B, utilizing a higher-boiling point solvent like butanone or DMF, appears to be the more efficient method, offering higher yields in a reasonable timeframe. However, it may require more careful monitoring to minimize the formation of the dialkylated byproduct. Protocol A, conducted in acetone, offers a milder approach that may provide better control over selectivity, albeit at the cost of a lower yield and longer reaction time.

Ultimately, the choice of protocol will depend on the specific needs and priorities of the researcher. By understanding the underlying principles and the practical considerations outlined in this guide, scientists can make informed decisions to achieve a more reproducible and successful synthesis of this important chemical intermediate.

References

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Organic Syntheses.
  • Williamson Ether Synthesis. Master Organic Chemistry.
  • This compound. PubChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS No. 22921-76-2). As a halogenated aromatic ether, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; it presents a multi-faceted hazard profile that demands respect and careful management.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] The presence of a bromine atom categorizes it as a halogenated organic compound, placing it in a special class for waste management.[3]

Furthermore, related halomethoxybenzenes are noted for their environmental persistence and potential for long-range transport, exhibiting properties similar to persistent organic pollutants (POPs).[4][5] Improper disposal could contribute to the bioaccumulation of halogenated compounds in the environment.[4][5] Therefore, the primary goal of this protocol is twofold: to mitigate immediate health risks within the laboratory and to prevent long-term environmental contamination.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

The Cornerstone of Compliance: Segregation of Halogenated Waste

The single most important principle in managing waste containing this compound is segregation . This compound must be disposed of in a designated halogenated organic waste stream, kept separate from non-halogenated organic and aqueous wastes.[3][8][9]

Causality: The rationale for this segregation is rooted in the required disposal technology. Halogenated compounds cannot be recycled or used for fuel blending like many non-halogenated solvents. They require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts such as dioxins and furans.[3][10] This process is significantly more complex and costly than other waste treatment methods.[8] Mixing waste streams leads to the entire volume being treated by the most stringent (and expensive) method required for any of its components, resulting in unnecessary costs and logistical burdens.

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for collecting and disposing of this compound waste, from pure, unused material to solutions and contaminated labware.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.[11]

  • Gloves: Nitrile or other chemically resistant gloves are required. Always check the glove manufacturer's specifications for compatibility.[8]

  • Laboratory Coat: A standard lab coat will protect against skin contact.[11]

  • Work in a Ventilated Area: All transfers of this chemical, including adding it to a waste container, should be performed inside a certified chemical fume hood to mitigate respiratory exposure.[8]

Step 2: Waste Containerization

  • Select a Compatible Container: Use only designated hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department or a certified supplier. The container must be constructed of a material compatible with halogenated organics (e.g., polyethylene) and have a secure, screw-top lid.[9][12]

  • Avoid Metal Containers: Corrosive byproducts can form over time from halogenated solvents, making metal containers generally unsuitable.[13]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This is a regulatory requirement that prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

Step 3: Accurate and Compliant Labeling Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][9]

  • Content Identification: Clearly write the full chemical name, "this compound," and its CAS number (22921-76-2) on the label.[12]

  • List all Constituents: If it is part of a mixture, list all chemical components and their approximate percentages.[3] Do not use abbreviations or chemical formulas.[9]

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area must be under the control of the laboratory personnel.

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[8]

  • Segregation in Storage: Ensure the halogenated waste container is physically segregated from incompatible waste streams, particularly acids, bases, and oxidizers.[10]

Step 5: Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill the waste container. A safe maximum is 90% capacity to allow for vapor expansion.[14]

  • Request Pickup: Once the container is approaching full, or before the maximum accumulation time set by your institution has passed, submit a chemical waste pickup request through your EHS department's designated system.[8][15]

  • Never Pour Down the Drain: Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer system.[10][16]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[8][16]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (or any spill you are not equipped or trained to handle):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8][16]

    • Provide them with the chemical name and any relevant details from a safe distance.

Disposal Decision Workflow

The following diagram illustrates the logical process for managing this compound from the point of generation to its final, compliant disposal.

G start Waste Generated identify Identify Waste Stream: This compound (Pure or in Mixture) start->identify decision_container Is an appropriate HALOGENATED waste container available? identify->decision_container get_container Obtain a correctly sized, compatible container and Hazardous Waste Label from EHS decision_container->get_container No label_container Affix Label to Container BEFORE adding waste. Fill out all chemical constituents. decision_container->label_container Yes get_container->label_container ppe Don PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood label_container->ppe add_waste Add waste to container. Securely close lid immediately after. ppe->add_waste store Store container in designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->store decision_full Is container >90% full or approaching storage time limit? store->decision_full decision_full->store No request_pickup Submit Waste Pickup Request via Institutional EHS System decision_full->request_pickup Yes end EHS Collects Waste for High-Temperature Incineration request_pickup->end

Caption: Workflow for compliant disposal of this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding their commitment to both laboratory safety and environmental stewardship.

References

  • This compound | C9H11BrO2 | CID 579814.
  • 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427.
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]
  • HAZARDOUS WASTE SEGREG
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Sources and environmental fate of halomethoxybenzenes. Science Advances. [Link]
  • SAFETY DATA SHEET for 4-Bromoanisole. Thermo Fisher Scientific. [Link]
  • Sources and environmental fate of halomethoxybenzenes.
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • Hazardous Substance Fact Sheet - Bromobenzene. New Jersey Department of Health. [Link]
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
  • EPA Hazardous Waste Codes. University of Maryland, Baltimore. [Link]
  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. U.S. Environmental Protection Agency. [Link]
  • Sources and environmental fate of halomethoxybenzenes.
  • Hazardous Waste Manual. The University of Oklahoma. [Link]

Sources

Mastering the Safe Handling of 1-(2-Bromoethoxy)-4-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 1-(2-Bromoethoxy)-4-methoxybenzene, a key building block in organic synthesis, requires meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your workflows with the highest degree of safety and efficiency.

Immediate Safety Profile: Understanding the Risks

This compound is classified with specific hazards that demand respect and appropriate precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is an irritant.[1]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

A related compound, 1-(2-Bromoethyl)-4-methoxybenzene, is also noted as being harmful if swallowed (H302).[2][3] Due to the structural similarities and potential for related toxicity, a cautious approach is warranted.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Acute Toxicity, Oral (related compound)H302Harmful if swallowed.[2][3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate barriers is the first line of defense against exposure.

Eye and Face Protection:
  • Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols. All eye protection should meet ANSI Z87.1 standards.[4]

  • Face Shield: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4]

Hand Protection:

The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While specific data for this compound may not be readily available, recommendations for similar chemical classes provide a strong starting point.

  • Nitrile Gloves: Offer good resistance to many chemicals, including acids, bases, oils, and some solvents.[5] They are a suitable primary glove for general handling.

  • Neoprene Gloves: Provide protection against a broader range of chemicals, including alcohols and organic acids.[6]

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is a prudent measure.

Always inspect gloves for any signs of degradation or perforation before use.[7]

Body Protection:
  • Flame-Resistant Laboratory Coat: A lab coat, preferably flame-resistant, should be worn at all times and be fully buttoned.[4]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring experimental integrity.

Preparation and Handling:
  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Surface Protection: Line the work surface with absorbent, plastic-backed paper to contain any potential spills.[8]

  • Gather Materials: Before starting, ensure all necessary equipment, including reaction vessels, measuring devices, and waste containers, are within immediate reach inside the fume hood to minimize movement and potential for accidents.

  • Weighing and Dispensing: If handling a solid form, perform these actions in the fume hood to avoid inhalation of any dust. For liquids, use a syringe or pipette with care to avoid splashes.

  • Reaction Setup: Keep all reaction vessels securely clamped and ensure any heating or stirring equipment is functioning correctly.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area 1. Designate Fume Hood prep_surface 2. Protect Work Surface prep_materials 3. Gather All Materials handle_dispense 4. Weigh/Dispense prep_materials->handle_dispense handle_reaction 5. Set Up Reaction cleanup_decon 6. Decontaminate handle_reaction->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_ppe 8. Doff PPE Correctly end cleanup_ppe->end start start->prep_area

Post-Handling Decontamination:
  • Equipment: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Work Surfaces: Clean the work area within the fume hood, disposing of the absorbent paper as hazardous waste.[8]

  • Personal: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[7]

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

  • Waste Identification: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, absorbent paper), must be treated as hazardous waste.[9]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for liquid waste.

    • Use a separate, clearly marked container for solid waste.

    • Ensure all waste containers have secure, tight-fitting lids.[9]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by trained hazardous waste personnel.

By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research and development endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • PubChem. This compound.
  • PubChem. 1-(2-Bromoethyl)-4-methoxybenzene.
  • Environment, Health and Safety, University of California, Berkeley. Hand Protection Chemical Resistance Guide. [Link]
  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
  • Utah State University Environmental Health & Safety.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
  • University of California, Riverside Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
  • Lab Manager Magazine. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.